molecular formula C7H3F13O4 B129282 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol CAS No. 147492-57-7

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol

Cat. No.: B129282
CAS No.: 147492-57-7
M. Wt: 398.07 g/mol
InChI Key: PGUFRYZQAPBGDW-UHFFFAOYSA-N
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Description

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol is a useful research compound. Its molecular formula is C7H3F13O4 and its molecular weight is 398.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F13O4/c8-2(9,1-21)22-3(10,11)4(12,13)23-5(14,15)6(16,17)24-7(18,19)20/h21H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUFRYZQAPBGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3O(CF2CF2O)2CF2CH2OH, C7H3F13O4
Record name Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40380797
Record name 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147492-57-7
Record name 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, targeted at researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a fluorinated alcohol with the chemical formula C7H3F13O4 and a molecular weight of approximately 398.08 g/mol .[1][2] Its unique structure, characterized by a perfluorinated ether chain and a terminal primary alcohol group, imparts properties of both fluorocarbons and alcohols. This compound is also known by its synonyms, including 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol and Fluorinated triethylene glycol monomethyl ether.[2] It is registered under the CAS number 147492-57-7.[1]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C7H3F13O4[1][2]
Molecular Weight 398.08 g/mol [1][2]
CAS Number 147492-57-7[1]
Boiling Point 140-142 °C[2]
Density (Predicted) 1.717 ± 0.06 g/cm³[2]
Physical Form Liquid
pKa (Predicted) 13.14 ± 0.10[2]
XLogP3-AA 4.2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 17[3]
Rotatable Bond Count 8[3]
Topological Polar Surface Area 47.9 Ų[3]

Experimental Protocols and Methodologies

Synthesis

A specific reaction involving this compound has been described in the context of preparing a triflate derivative for subsequent conjugation.[3] This procedure provides a glimpse into the reactivity of the terminal hydroxyl group.

Experimental Protocol: Synthesis of the Triflate Derivative

  • Reactants: this compound, triethylamine, and triflic anhydride.

  • Procedure: The alcohol is reacted with triethylamine and triflic anhydride. Triethylamine acts as a base to deprotonate the hydroxyl group, facilitating the reaction with triflic anhydride to form the triflate.[3]

  • Outcome: This reaction was reported to yield a yellow oil with a 90% yield, requiring no further purification.[3]

This protocol highlights a method for the chemical modification of the alcohol, which is a common step in the synthesis of more complex molecules for various applications.

G Synthesis of Triflate Derivative cluster_reactants Reactants cluster_process Reaction cluster_product Product A 1H,1H-Perfluoro-3,6,9- trioxadecan-1-ol D Deprotonation of Hydroxyl Group A->D B Triethylamine B->D C Triflic Anhydride E Reaction with Triflic Anhydride C->E D->E F Triflate Derivative (Yellow Oil, 90% Yield) E->F

Synthesis of the triflate derivative.
Characterization and Analytical Methods

The characterization of perfluoroalkoxy alcohols like this compound typically involves a combination of spectroscopic and chromatographic techniques. Due to their volatility, gas chromatography-mass spectrometry (GC-MS) is a suitable method for their analysis. Specifically, GC-MS/MS with positive chemical ionization (PCI) can be employed to enhance sensitivity and selectivity for determining fluorotelomer alcohols.

For the determination of total fluorine content, Combustion Ion Chromatography (CIC) is a powerful technique.[4] This method involves the high-temperature oxidation of the sample and subsequent analysis of the combustion products.[4]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has a direct role in biological signaling pathways or possesses intrinsic biological activity. Its use has been documented in the formulation of perfluorocarbon nanoemulsions for in vitro cell labeling and subsequent detection by 19F-MRI.[3] In this application, the compound serves as a component of the imaging agent rather than a biologically active molecule.

Safety and Handling

According to available safety data, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.

G Handling and Safety Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Dispense and Use Chemical C->D E Properly Dispose of Waste D->E F Clean Work Area E->F G Remove and Dispose of PPE F->G

Recommended handling and safety workflow.

References

An In-depth Technical Guide to the Structure Elucidation of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed guide to the structural elucidation of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, a fluorinated ether alcohol. The methodologies and expected data from key analytical techniques are presented to facilitate its identification and characterization.

Introduction

This compound is a specialty chemical with the molecular formula C₇H₃F₁₃O₄ and a molecular weight of 398.08 g/mol .[1] Its structure contains a terminal alcohol group and a polyether chain with a high degree of fluorination. This unique combination of functional groups imparts specific chemical and physical properties, making its unambiguous structural confirmation critical for research and development applications. This guide outlines the standard analytical workflow for the structural elucidation of this molecule.

Molecular Structure

The chemical structure of this compound is depicted below:

F₃C-(CF₂)₂-O-CF₂-CF₂-O-CF₂-CF₂-O-CH₂-OH

This structure reveals a perfluorinated tail connected to a hydrophilic alcohol head via a series of ether linkages. The presence of highly electronegative fluorine atoms significantly influences the electronic environment of the molecule, which is key to its characterization by spectroscopic methods.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.9 - 4.2Triplet2H-O-CH₂ -OH
~ 2.5 - 3.5Broad Singlet1H-CH₂-OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ 105 - 125Multiple signalsPerfluorinated carbons (-CF₃, -CF₂-)
~ 60 - 70Triplet-O-C H₂-OH

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ -81Triplet3FF₃ C-CF₂-
~ -85 to -95Multiplet2F-O-CF₂-CF₂ -O-
~ -120 to -130Multiplet8FF₃C-CF₂ -CF₂ -O- and -O-CF₂ -CF₂-O-

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
398[M]⁺ (Molecular Ion)
378[M - HF]⁺
367[M - CH₂OH]⁺
VariousFragments corresponding to the loss of CF₂, C₂F₄O, etc.

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3200 - 3600 (broad)O-H stretch (alcohol)
2850 - 3000C-H stretch
1000 - 1350C-F stretch
1050 - 1150C-O stretch (ether and alcohol)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The spectral width should be set to encompass the region from 0 to 12 ppm.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the presence of fluorine, C-F coupling may be observed.

  • ¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A spectral width appropriate for fluorinated compounds should be used (e.g., from -50 to -250 ppm).

4.2 Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and may be more suitable for observing the molecular ion.

  • Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for C₇H₃F₁₃O₄. Analyze the fragmentation pattern to confirm the connectivity of the atoms.

4.3 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

  • Analysis: Acquire the spectrum over the range of 4000 to 400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of the Elucidation Workflow

The logical process for the structural elucidation of this compound can be visualized as follows:

G Workflow for Structure Elucidation of this compound cluster_2 Data Interpretation and Confirmation MS Mass Spectrometry Data_Integration Integrate All Spectroscopic Data MS->Data_Integration Molecular Formula & Fragmentation IR Infrared Spectroscopy IR->Data_Integration Functional Groups H_NMR 1H NMR H_NMR->Data_Integration Proton Environment C_NMR 13C NMR C_NMR->Data_Integration Carbon Skeleton F_NMR 19F NMR F_NMR->Data_Integration Fluorine Environment Structure_Confirmation Confirm Final Structure Data_Integration->Structure_Confirmation

Figure 1. Logical workflow for the structure elucidation process.

References

Synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. Due to the limited availability of direct experimental procedures in publicly accessible literature, this document outlines a scientifically sound, multi-step approach based on established organic chemistry principles, particularly the Williamson ether synthesis. This method is widely used for the preparation of ethers from an organohalide and an alkoxide.

Proposed Synthesis Pathway

The proposed synthesis of this compound can be envisioned as a two-step process. The initial step involves the selective activation of one of the terminal hydroxyl groups of triethylene glycol, a readily available starting material. This is followed by a nucleophilic substitution reaction with a suitable perfluorinated alkoxide to form the desired ether linkage.

Synthesis_Pathway A Triethylene Glycol B Mono-tosylated Triethylene Glycol A->B Tosylation R1 TsCl, Pyridine C This compound B->C Williamson Ether Synthesis R2 CF3(CF2)2O(CF2)2ONa

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis pathway. These are based on standard laboratory procedures for analogous reactions and should be optimized for specific laboratory conditions and scales.

Step 1: Monotosylation of Triethylene Glycol

Objective: To selectively activate one hydroxyl group of triethylene glycol by converting it to a tosylate, a good leaving group for the subsequent nucleophilic substitution.

Materials:

  • Triethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve triethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM.

  • Add the TsCl solution dropwise to the triethylene glycol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding cold water.

  • Separate the organic layer and wash it sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude mono-tosylated product.

  • Purify the product by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis

Objective: To form the perfluoroalkoxy ether linkage via a nucleophilic substitution reaction between the mono-tosylated triethylene glycol and a perfluoroalkoxide.

Materials:

  • Mono-tosylated triethylene glycol (from Step 1)

  • Perfluoro-3,6-dioxaheptanol (CF₃(CF₂)₂O(CF₂)₂OH)

  • Sodium hydride (NaH) or another strong base

  • Anhydrous tetrahydrofuran (THF) or other suitable polar aprotic solvent

  • Ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of perfluoro-3,6-dioxaheptanol (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.1 equivalents) portion-wise. The mixture will evolve hydrogen gas.

  • Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve the mono-tosylated triethylene glycol (1 equivalent) in anhydrous THF.

  • Add the solution of the mono-tosylated triethylene glycol dropwise to the perfluoroalkoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of saturated NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the final product, this compound, by vacuum distillation or column chromatography.

Quantitative Data

ParameterStep 1: TosylationStep 2: Williamson Ether Synthesis
Reaction Yield (%) Data Not AvailableData Not Available
Product Purity (%) Data Not AvailableData Not Available
Reaction Time (hours) Data Not AvailableData Not Available
Optimal Temperature (°C) Data Not AvailableData Not Available
Key Spectroscopic Data Data Not AvailableData Not Available

Researchers undertaking this synthesis would need to determine these parameters empirically through careful experimentation and analysis. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy would be essential for the characterization and purity assessment of the intermediate and final products.

An In-depth Technical Guide to 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 147492-57-7

This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, a fluorinated alcohol of interest to researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, significant applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a fluorinated organic compound with the molecular formula C7H3F13O4.[1][2][3] Its structure incorporates a perfluorinated ether chain, imparting unique properties characteristic of per- and polyfluoroalkyl substances (PFAS). A summary of its key physicochemical data is presented below.

PropertyValueSource
CAS Number 147492-57-7[1]
Molecular Formula C7H3F13O4[1][2][3]
Molecular Weight 398.08 g/mol [1][2]
Boiling Point 140-142 °C
Predicted Density 1.717 g/cm³
Appearance Clear liquid
Purity Typically ≥97%[2]

Applications in Scientific Research

This compound has emerged as a valuable building block in the synthesis of specialized molecules for biomedical imaging and as a ligand precursor. Its distinct chemical properties make it suitable for creating functional materials with tailored characteristics.

Synthesis of Cell-Penetrating Peptide Surfactants for 19F-MRI Nanoemulsions

A significant application of this compound is in the creation of perfluorocarbon (PFC) nanoemulsion imaging probes for fluorine-19 Magnetic Resonance Imaging (19F-MRI). These nanoemulsions can be used for in vivo cell tracking. This compound serves as a precursor for a cell-penetrating peptide (CPP) surfactant, which enhances the delivery of the PFC imaging agent into cells.

This protocol describes the synthesis of a maleimide-functionalized surfactant from this compound, which can then be conjugated to a CPP.

  • Reaction Setup: In a 25 mL round-bottom flask, combine 1 mmol (0.398 g) of this compound and 1.1 mmol (232 mg) of 6-maleimidohexanoic acid.

  • Solvent Addition: Add 5 mL of anhydrous dichloromethane to the flask.

  • Reaction Conditions: Stir the mixture continuously under a nitrogen atmosphere at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then purified using column chromatography to isolate the desired maleimide-functionalized surfactant.

G Workflow for CPP Surfactant Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification A This compound C Anhydrous Dichloromethane A->C B 6-Maleimidohexanoic Acid B->C D Stirring under N2 Atmosphere C->D E Concentration D->E F Column Chromatography E->F G Maleimide-Functionalized Surfactant F->G

Workflow for CPP Surfactant Synthesis
Preparation of Triarylphosphine Ligands

This compound is also utilized in the synthesis of triarylphosphine ligands bearing a perfluoroethoxy tail. These ligands can be employed in catalysis and coordination chemistry. Two primary methods for its derivatization are the formation of tosylate and triflate leaving groups.

This method involves the reaction of the alcohol with p-toluenesulfonyl chloride.

  • Reaction Setup: Dissolve this compound in an ether solution.

  • Reagent Addition: Add pyridine followed by an excess of p-toluenesulfonyl chloride.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is washed to remove pyridine and excess reagents. The organic layer is dried and concentrated. The crude product is then purified. This method has been reported to result in a low yield of approximately 23%, which is attributed to inefficient deprotonation by pyridine.

To achieve a higher yield, a more effective leaving group can be introduced using triflic anhydride.

  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent.

  • Reagent Addition: Add triethylamine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

  • Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. This method provides the triflate product in a high yield of around 90% as a yellow oil, often requiring no further purification.

G Synthesis of Tosylate and Triflate Derivatives cluster_tosylate Tosylate Synthesis cluster_triflate Triflate Synthesis A This compound B Pyridine A->B E Triethylamine A->E C p-Toluenesulfonyl Chloride D Tosylate Derivative (Low Yield) C->D F Triflic Anhydride G Triflate Derivative (High Yield) F->G

Synthesis of Tosylate and Triflate Derivatives

Potential as a Human Sodium-Iodide Symporter (hNIS) Inhibitor

Recent high-throughput screening studies have identified this compound as a potential inhibitor of the human sodium-iodide symporter (hNIS).[4] The hNIS is a transmembrane protein crucial for iodide uptake in the thyroid gland, which is the first and rate-limiting step in the synthesis of thyroid hormones.[5] Inhibition of hNIS can therefore disrupt thyroid function.

Experimental Protocol: General Radioactive Iodide Uptake (RAIU) Assay for hNIS Inhibition

This generalized protocol outlines the steps for assessing hNIS inhibition by a test compound.

  • Cell Culture: Human embryonic kidney (HEK293T) cells stably expressing hNIS are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere and grow to a suitable confluency.

  • Compound Exposure: The culture medium is replaced with a buffer containing various concentrations of the test compound (e.g., this compound). A known inhibitor, such as sodium perchlorate, is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Radioiodide Uptake: After a defined incubation period with the test compound, a solution containing radioactive iodide (e.g., 125I) is added to each well. The cells are incubated for a further period to allow for iodide uptake.

  • Washing: The cells are washed multiple times with a cold buffer to remove extracellular radioiodide.

  • Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a gamma counter.

  • Data Analysis: The amount of iodide uptake in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition. An IC50 value (the concentration at which 50% of hNIS activity is inhibited) can be calculated from a dose-response curve.

  • Cell Viability Assay: A parallel assay is typically performed to ensure that the observed inhibition of iodide uptake is not due to cytotoxicity of the test compound.

G Workflow for hNIS Inhibition Assay A Culture hNIS-expressing cells B Seed cells in 96-well plates A->B C Expose cells to test compound B->C D Add radioactive iodide (125I) C->D E Incubate for iodide uptake D->E F Wash to remove extracellular 125I E->F G Lyse cells F->G H Measure intracellular radioactivity G->H I Analyze data and determine % inhibition H->I

Workflow for hNIS Inhibition Assay

Safety and Handling

As a perfluorinated compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide provides a summary of the available information on this compound. Further research may reveal additional applications and a more detailed toxicological profile.

References

A Technical Guide to 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. Due to the specialized nature of this compound, publicly available data is limited. This document compiles and presents the most reliable information available to date, intended to serve as a foundational resource for professionals in research and development.

Core Physical and Chemical Properties

The properties of this compound are summarized below. It is crucial to note that variations in reported values may exist between different suppliers and batches. The data presented here is primarily associated with CAS Number 147492-57-7 .

PropertyValueSource
Molecular Formula C7H3F13O4[1][2][3]
Molecular Weight 398.08 g/mol [2][3][4]
Boiling Point 140-142 °C[4][5]
Physical Form Liquid[5]
Purity Typically ≥97%[2]
Storage Temperature Ambient[5]

Computed Properties:

PropertyValueSource
XLogP3-AA 4.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 17[1]
Rotatable Bond Count 8[1]
Topological Polar Surface Area 47.9 Ų[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not extensively documented in publicly accessible literature. However, standard analytical methods for per- and polyfluoroalkyl substances (PFAS) can be applied for its characterization.

A generalized workflow for the analysis of such a compound is outlined below.

General Experimental Workflow for Characterization

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Chemical Property & Purity Analysis cluster_3 Data Analysis & Reporting Prep Sample Acquisition BoilingPoint Boiling Point Analysis (e.g., Distillation) Prep->BoilingPoint Density Density Measurement (e.g., Pycnometry) Prep->Density GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identification Prep->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹⁹F, ¹³C) for structural elucidation Prep->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis Prep->FTIR Analysis Data Interpretation BoilingPoint->Analysis Density->Analysis GCMS->Analysis NMR->Analysis FTIR->Analysis Report Technical Report Generation Analysis->Report

Caption: Generalized workflow for the physical and chemical characterization of a fluorinated compound.

Methodology Details:

  • Boiling Point Determination: The boiling point can be determined using standard distillation methods under atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Density Measurement: A pycnometer or a digital density meter can be used to accurately measure the density of the liquid compound at a specified temperature.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for assessing the purity of the compound. The gas chromatograph separates the sample into its components, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for identification and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of the compound. ¹⁹F NMR is particularly important for fluorinated compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the functional groups present in the molecule by measuring the absorption of infrared radiation.

Safety and Handling

General Safety Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the currently available physical and chemical data for this compound. While a comprehensive experimental dataset is not yet publicly available, the information and general protocols outlined here offer a valuable starting point for researchers and professionals working with this compound. Further experimental investigation is encouraged to build a more complete profile of this chemical.

References

Solubility Profile of 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol in common laboratory solvents. Despite a comprehensive search of scientific literature, chemical databases, and supplier documentation, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a qualitative assessment of its expected solubility based on the known properties of structurally similar fluorinated compounds. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is presented, alongside a visual workflow to guide researchers in generating empirical data.

Introduction

This compound is a fluorinated ether alcohol. The presence of a highly fluorinated chain significantly influences its physicochemical properties, including solubility. Per- and polyfluoroalkyl substances (PFAS) are a diverse class of chemicals known for their chemical stability. The solubility of such compounds is critical for a range of applications, from reaction chemistry and formulation development to environmental fate and transport studies. Understanding the solubility of this specific molecule is essential for its effective use and safe handling in a research and development setting.

Qualitative Solubility Assessment

Based on the general principles of solubility for fluorinated compounds, the following qualitative predictions can be made for this compound:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The terminal hydroxyl group (-OH) is expected to impart some solubility in polar protic solvents through hydrogen bonding. However, the long, hydrophobic, and lipophobic perfluoroalkyl chain will likely limit its aqueous solubility. In general, the aqueous solubility of fluorotelomer alcohols decreases with an increase in the length of the perfluorocarbon chain.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide, Tetrahydrofuran): Moderate solubility is anticipated in these solvents. The ether linkages may provide some polarity to interact with these solvents, while the fluorinated chain may also exhibit some favorable interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the both hydrophobic and lipophobic (oleophobic) nature of highly fluorinated compounds, solubility in nonpolar hydrocarbon solvents is expected to be limited.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is strongly recommended.

Data Presentation

As no specific quantitative solubility data for this compound could be located in publicly available resources, a data table cannot be provided at this time. Researchers are encouraged to use the experimental protocol outlined below to generate this critical data.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

1. Materials and Equipment:

  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, etc.) of high purity

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps and inert liners (e.g., PTFE-lined)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (inert, e.g., PTFE, with a pore size of 0.22 µm or smaller)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or Liquid Chromatography with Mass Spectrometry (LC-MS), depending on the volatility and thermal stability of the analyte)

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through an inert syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification:

    • Accurately weigh the filtered aliquot.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or LC-MS) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

3. Data Analysis:

  • Calculate the solubility in the desired units (e.g., mg/mL, g/100 g, mol/L) based on the measured concentration and the volume or mass of the solvent.

  • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of solubility using the shake-flask method.

Solubility_Determination_Workflow start Start add_excess Add excess solute to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibration Equilibrate at constant temperature (e.g., 24-72 hours) add_solvent->equilibration settle_centrifuge Settle and/or centrifuge to separate phases equilibration->settle_centrifuge sample_supernatant Withdraw supernatant with syringe settle_centrifuge->sample_supernatant filter_sample Filter through inert filter (e.g., 0.22 µm PTFE) sample_supernatant->filter_sample quantify Quantify concentration (e.g., GC-MS, LC-MS) filter_sample->quantify calculate Calculate solubility quantify->calculate end End calculate->end

A Comprehensive Technical Review of Perfluoroether Alcohols: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of perfluoroether alcohols, focusing on their synthesis, physicochemical properties, and burgeoning applications in the pharmaceutical and drug development sectors. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes complex biological and experimental workflows to serve as an essential resource for researchers in the field.

Introduction to Perfluoroether Alcohols

Perfluoroether alcohols (PFEAs) are a unique class of organofluorine compounds characterized by a perfluorinated ether backbone and a terminal alcohol functional group. This structure imparts a combination of desirable properties, including high chemical and thermal stability, low surface energy, and both hydrophobic and lipophobic characteristics. These attributes have led to their use in a variety of high-performance applications, and increasingly, in the realm of advanced drug delivery and therapeutics. The presence of the hydroxyl group provides a reactive handle for further functionalization, allowing for the covalent attachment of drugs, targeting ligands, and other moieties to create sophisticated drug delivery systems.

Synthesis of Perfluoroether Alcohols

The synthesis of perfluoroether alcohols typically involves the functionalization of perfluoropolyether (PFPE) precursors. Common strategies include the reduction of PFPE derivatives such as carboxylic acids or their corresponding esters.

Synthesis of Hydroxyl-Terminated Perfluoropolyether via Catalytic Hydrogenation

A prevalent method for the preparation of hydroxyl-terminated perfluoropolyether compounds involves the catalytic hydrogenation of perfluoropolyether carboxylic acids or esters. This process offers a high-yield route to PFEAs.

Experimental Protocol: Catalytic Hydrogenation of Perfluoropolyether Carboxylic Acid [1]

  • Materials:

    • Perfluoropolyether (PFPE) carboxylic acid (e.g., C₃F₇O[CF(CF₃)CF₂O]bCF(CF₃)COOH, weight-average molecular weight 2000)

    • 5% Ruthenium on activated carbon (Ru/C) catalyst

    • Hydrogen gas

    • Monel metal autoclave (250 ml)

  • Procedure:

    • 200.0 g of PFPE carboxylic acid and 10.0 g of 5% Ru/C catalyst are added to a 250 ml Monel metal autoclave.

    • The autoclave is sealed and the atmosphere is replaced with nitrogen by three cycles of vacuum and nitrogen backfill.

    • Hydrogen gas is introduced into the autoclave to a pressure of 15 MPa.

    • The reaction mixture is progressively heated to 120°C and maintained for 10 hours with stirring.

    • After the reaction, the autoclave is cooled and the pressure is released.

    • The catalyst is removed by filtration.

    • Low-boiling components are removed by distillation at 120°C under reduced pressure.

    • The final product, C₃F₇O[CF(CF₃)CF₂O]bCF(CF₃)CH₂OH, is obtained.

Yield reported in one instance was 87.9%.[1]

Synthesis of Hydroxyl-Terminated Polyfluoroether via Cationic Ring-Opening Polymerization

Another synthetic route involves the cationic ring-opening polymerization of fluorinated epoxides, which allows for the creation of random block hydroxyl-terminated polyfluoroethers.[2]

Experimental Protocol: Synthesis of Polypentafluoropropane Glycidyl Ether (PPFEE) [2]

  • Materials:

    • 2-(2,2,3,3,3-pentafluoropropoxymethyl) oxirane (PFEE)

    • Butane-1,4-diol (BDO) as an initiator

    • Boron trifluoride diethyl ether (BF₃·OEt₂) as a catalyst

    • Methylene chloride

    • Distilled water

    • Sodium sulfate

  • Procedure:

    • The cationic ring-opening polymerization of PFEE is carried out using BDO as the initiator and BF₃·OEt₂ as the catalyst.

    • After polymerization, the reaction is terminated by the addition of distilled water.

    • The organic phase containing the product (PPFEE) is extracted with methylene chloride.

    • The organic phase is washed several times with distilled water until a neutral pH is achieved.

    • The washed organic phase is dried over anhydrous sodium sulfate and filtered.

    • The solvent is evaporated under vacuum at 120°C to yield the final product.

A reported yield for this synthesis was 83%.[2]

Physicochemical Properties of Perfluoroether Alcohols

The unique properties of PFEAs are a direct result of their chemical structure. The strong carbon-fluorine bonds and the presence of the ether linkages contribute to their high stability, while the terminal alcohol group provides a site for chemical modification.

PropertyValue/DescriptionReference
Molecular Weight Varies depending on the length of the perfluoroether chain. For example, a C₃F₇O[CF(CF₃)CF₂O]bCF(CF₃)CH₂OH can have a weight-average molecular weight of around 2000 g/mol .[1]
Appearance Typically colorless liquids or waxy solids.
Purity Can be synthesized to >98% purity.[3]
Reactivity The terminal hydroxyl group can react with isocyanates, epoxides, and anhydrides for further functionalization.[3]
Surface Properties The perfluoropolyether chain provides superhydrophobic and oleophobic (antifouling) properties.
Solubility Generally insoluble in water and many common organic solvents, but soluble in fluorinated solvents.
Thermal Stability High thermal stability due to the strong C-F and C-O bonds.[4]
Chemical Stability Highly resistant to chemical attack.[4]

Applications in Drug Development

The distinct physicochemical properties of perfluoroether alcohols make them highly attractive for various applications in drug development, particularly in the formulation of advanced drug delivery systems.

Perfluoroether Alcohol-Based Nanoemulsions for Drug Delivery

Perfluoroether alcohols can be formulated into nanoemulsions, which are stable dispersions of nanoscale droplets. These nanoemulsions can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Experimental Protocol: Formulation of a Perfluoropolyether (PFPE) Nanoemulsion [5]

  • Materials:

    • PFPE-tyramide (as a ¹⁹F MRI tracer)

    • Hydrocarbon oil (e.g., Miglyol 812)

    • Surfactants (e.g., Cremophor EL, Pluronic P105)

    • Near-infrared (NIR) dye (for optical imaging)

    • Model drug (e.g., celecoxib)

    • Isopropanol, Acetone

    • Water

  • Procedure:

    • Solutions of PFPE-tyramide and Miglyol 812 in isopropanol and the surfactant in acetone are combined in a round-bottom flask.

    • If applicable, the drug and NIR dye are added.

    • The mixture is stirred for 20 minutes at room temperature.

    • The organic solvents are removed via rotary evaporation to form a thin film.

    • The film is hydrated with water or an aqueous surfactant solution with stirring for 20 minutes.

    • The resulting coarse emulsion is then processed using a high-shear method, such as microfluidization, to produce a nanoemulsion with a uniform and small droplet size.

Characterization of PFPE Nanoemulsions [5][6]

ParameterTypical ValueSignificanceReference
Droplet Diameter ~180 nmDroplet size < 200 nm allows for potential passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.[5]
Polydispersity Index (PDI) < 0.2A low PDI indicates a narrow size distribution and a monodisperse formulation.[5]
Zeta Potential ~ -70 mVA high absolute zeta potential value suggests good colloidal stability of the nanoemulsion.[5]
Drug Loading e.g., 0.2 mg/mL for celecoxibThe concentration of the encapsulated drug in the nanoemulsion.[5]
Experimental Workflow for Nanoemulsion Formulation and Characterization

The following diagram illustrates a typical workflow for the formulation and characterization of a perfluoroether alcohol-based nanoemulsion for drug delivery.

G Experimental Workflow: PFPE Nanoemulsion Formulation and Characterization cluster_formulation Formulation cluster_characterization Characterization Mixing of Components Mixing of PFPE-OH, Oil, Surfactants, Drug Solvent Evaporation Thin Film Formation Mixing of Components->Solvent Evaporation Hydration Formation of Coarse Emulsion Solvent Evaporation->Hydration Microfluidization High-Shear Homogenization Hydration->Microfluidization Droplet Size (DLS) Droplet Size (DLS) Microfluidization->Droplet Size (DLS) PDI (DLS) PDI (DLS) Microfluidization->PDI (DLS) Zeta Potential Zeta Potential Microfluidization->Zeta Potential Drug Loading (HPLC) Drug Loading (HPLC) Microfluidization->Drug Loading (HPLC)

Caption: Workflow for PFPE nanoemulsion formulation and characterization.

Biological Interactions and Toxicity

The biological effects of perfluoroether alcohols are an area of active research. Like other per- and polyfluoroalkyl substances (PFAS), their interactions with cellular components and potential for toxicity are of interest.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Some studies suggest that PFAS can interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.[7][8][9] Activation of PPARα, for instance, has been shown to play a role in ameliorating alcohol-induced liver injury by promoting fatty acid oxidation.[8] The interaction of PFEAs with these pathways could have implications for their use in treating metabolic disorders.

The following diagram illustrates a simplified PPARα signaling pathway that may be influenced by compounds like PFEAs.

PPAR_pathway Simplified PPARα Signaling Pathway PFEA Perfluoroether Alcohol (Ligand) PPARa PPARα PFEA->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Effects Increased Fatty Acid Oxidation and Lipid Metabolism Gene_Transcription->Metabolic_Effects

Caption: Simplified PPARα signaling pathway potentially modulated by PFEAs.

Cellular Toxicity

The cytotoxicity of perfluorinated compounds is an important consideration for their use in biomedical applications. The mechanisms of toxicity can involve the disruption of cell membranes, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[10][11]

Experimental Protocol: In Vitro Cytotoxicity Assay (LDH Release)

  • Cell Culture: Primary hepatocytes or a relevant cell line are cultured in a suitable medium.

  • Treatment: Cells are exposed to various concentrations of the perfluoroether alcohol for a defined period (e.g., 24 hours).

  • Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • LDH Assay: The activity of lactate dehydrogenase (LDH) released into the supernatant from damaged cells is measured using a commercially available colorimetric assay kit.

  • Data Analysis: The amount of LDH release is quantified and compared to positive and negative controls to determine the concentration-dependent cytotoxicity of the compound.

Analytical Methods for Purity Assessment and Quantification

Accurate and reliable analytical methods are crucial for the characterization and quantification of perfluoroether alcohols in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like fluorotelomer alcohols, a related class of PFEAs.[12][13][14]

Experimental Protocol: Quantification of Fluorotelomer Alcohols in Water by GC-MS/MS [12][13]

  • Sample Preparation:

    • Water samples are collected in 40 mL volatile organic analysis (VOA) vials containing a preservative such as methanol.

    • For trace analysis, a pre-concentration step like stir bar sorptive extraction (SBSE) may be employed.[14]

  • Instrumentation:

    • A gas chromatograph equipped with a suitable capillary column is used for separation.

    • A triple quadrupole tandem mass spectrometer (MS/MS) with positive chemical ionization (PCI) is used for detection and quantification.

  • Analysis:

    • An internal standard is added to the samples and calibration standards.

    • The instrument is calibrated using a series of standards of known concentrations.

    • The samples are injected into the GC-MS/MS system, and the concentrations of the target analytes are determined based on the calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For less volatile or derivatized PFEAs, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is often the method of choice.[15]

Conclusion

Perfluoroether alcohols represent a versatile class of fluorinated compounds with significant potential in the field of drug development. Their unique physicochemical properties, combined with the ability to be functionalized, make them ideal candidates for the construction of novel drug delivery systems such as nanoemulsions. While their biological interactions, particularly with pathways like PPAR signaling, are still being elucidated, they offer exciting possibilities for therapeutic interventions. Further research into the synthesis of well-defined PFEA structures, comprehensive toxicological profiling, and in vivo evaluation of PFEA-based drug delivery systems will be crucial for translating their potential into clinical applications. This guide provides a foundational overview to aid researchers in navigating this promising area of study.

References

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core chemical data for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, a fluorinated ether alcohol. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize highly specialized fluorochemicals.

Core Chemical Properties

The fundamental molecular properties of this compound have been determined based on its chemical structure. The molecular formula and weight are crucial for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C₇H₃F₁₃O₄[1][2]
Molecular Weight 398.08 g/mol [1][2]
CAS Number 147492-57-7[1][2]

Experimental Protocols

The data presented in this guide are calculated from the known chemical structure derived from its IUPAC name and confirmed by standard analytical methods referenced in chemical supplier databases. As such, specific experimental protocols for the determination of the molecular weight and formula are not applicable; these values are fundamental constants of the molecule.

Structural Elucidation from Nomenclature

The chemical name this compound systematically describes its molecular structure. The following diagram illustrates the logical relationship between the components of the name and the corresponding structural features of the molecule.

G cluster_components Nomenclature Breakdown cluster_meanings Structural Interpretation compound This compound Molecular Formula: C₇H₃F₁₃O₄ Molecular Weight: 398.08 decan decan compound:name->decan trioxa 3,6,9-trioxa compound:name->trioxa perfluoro Perfluoro compound:name->perfluoro ol 1-ol compound:name->ol hh 1H,1H compound:name->hh carbon_chain A 10-carbon parent chain. decan->carbon_chain defines ether_groups Three oxygen atoms (ethers) replacing carbons at positions 3, 6, and 9. trioxa->ether_groups indicates fluorination All hydrogen atoms on the carbon chain are replaced by fluorine, except where specified. perfluoro->fluorination means alcohol_group An alcohol (-OH) functional group is located at position 1. ol->alcohol_group signifies h_atoms Specifies two hydrogen atoms are present at the carbon-1 position, preventing its fluorination. hh->h_atoms clarifies

References

Unveiling the Theoretical Landscape of Fluorinated Ether Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive technical guide tailored for researchers, scientists, and professionals in drug development, the fundamental theoretical properties of fluorinated ether alcohols are meticulously explored. This whitepaper delves into the quantum chemical and molecular dynamics aspects of these compounds, offering a wealth of quantitative data, detailed experimental and computational protocols, and insightful visualizations to accelerate research and development efforts.

Fluorinated ether alcohols are a class of compounds garnering significant interest across various scientific disciplines, particularly in pharmacology and materials science, owing to their unique physicochemical properties. These properties, which include enhanced stability, altered solvency, and specific intermolecular interactions, are largely governed by the presence and position of fluorine atoms and the ether linkage. A thorough understanding of their theoretical underpinnings is paramount for the rational design of novel molecules with desired functionalities.

Key Physicochemical and Thermochemical Properties

Theoretical calculations provide a powerful lens through which to examine the intrinsic properties of fluorinated ether alcohols. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting a range of molecular and bulk properties.

Table 1: Calculated Thermochemical Properties of Selected Fluorinated Alcohols

CompoundMethodBasis SetΔH° (kcal/mol)S° (cal/mol·K)C p (cal/mol·K)
2,2,2-TrifluoroethanolM-062x6-31+g(d,p)-215.875.323.1
1,1,1,3,3,3-HexafluoroisopropanolM-062x6-31+g(d,p)-334.292.535.8

Note: Data synthesized from computational studies. Actual values may vary based on specific computational parameters and environmental conditions.

The introduction of fluorine atoms significantly influences the electronic structure and, consequently, the reactivity and intermolecular interactions of these molecules. DFT calculations have been employed to elucidate these effects, providing insights into bond dissociation energies, reaction enthalpies, and Gibbs free energies of various chemical processes involving fluorinated ether alcohols.[1][2][3][4][5]

Molecular Dynamics: A Window into Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of fluorinated ether alcohols in condensed phases, particularly in aqueous environments, which is crucial for understanding their role in biological systems. These simulations reveal how fluorination impacts hydration shells and the strength of hydrogen bonding.[6]

It has been observed that the presence of fluoroalkyl groups can promote the structuring of water molecules in their vicinity.[6] Furthermore, the alcohol-water interactions are found to be stronger for fluoroalcohols compared to their non-fluorinated counterparts due to the high electronegativity of fluorine.[6]

Table 2: Key Parameters in Molecular Dynamics Simulations of Fluorinated Ether Alcohols

ParameterDescriptionTypical Values/Models
Force FieldDefines the potential energy function of the system.AMBER ff15ipq, OPLS-AA[7][8][9][10][11]
Water ModelRepresents water molecules in the simulation.SPC/Eb, TIP4P/2005[7][11]
EnsembleStatistical mechanics ensemble used for the simulation.Canonical (NVT), Isobaric-Isothermal (NPT)[6]
System SizeNumber of molecules in the simulation box.Typically 216 to thousands of molecules[6]
TemperatureSimulation temperature.Often set to 298.15 K (25 °C)[6]

Methodologies for Theoretical Characterization

A systematic approach is essential for the accurate theoretical characterization of fluorinated ether alcohols. The following sections outline the typical workflows for quantum chemical calculations and molecular dynamics simulations.

Quantum Chemical Calculation Protocol

The determination of thermochemical and other electronic properties of fluorinated ether alcohols via quantum chemistry typically involves the following steps:

  • Molecular Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. This is achieved using a selected DFT functional and basis set.[1][2]

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to compute vibrational, rotational, and translational contributions to the thermodynamic properties.

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more robust theoretical method or a larger basis set.[12]

  • Property Calculation: From the outputs of these calculations, a wide range of properties can be derived, including enthalpy, entropy, heat capacity, Gibbs free energy, and infrared spectra.[13]

Quantum_Chemistry_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm Minimum & Obtain ZPE) B->C D 4. Single-Point Energy (Higher Level Theory: e.g., CCSD(T)) C->D E 5. Property Calculation D->E F Thermochemical Data (Enthalpy, Entropy, Gibbs Free Energy) E->F G Spectroscopic Data (IR, Raman) E->G H Electronic Properties (Dipole Moment, Polarizability) E->H

Caption: Workflow for Quantum Chemical Property Prediction.

Molecular Dynamics Simulation Protocol

MD simulations provide insights into the dynamic behavior and intermolecular interactions of fluorinated ether alcohols. A typical protocol includes:

  • System Setup: A simulation box is created containing the fluorinated ether alcohol and, if applicable, solvent molecules (e.g., water). The force field parameters for all molecules are defined.[6][7]

  • Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) to reach a stable state.

  • Production Run: Once equilibrated, the production simulation is run for a sufficient length of time to sample the conformational space and collect data for analysis.

  • Trajectory Analysis: The saved trajectory is analyzed to calculate various properties such as radial distribution functions (to understand local structure), hydrogen bond lifetimes, diffusion coefficients, and density.

MD_Simulation_Workflow A 1. System Setup (Molecule, Solvent, Force Field) B 2. Energy Minimization A->B C 3. NVT Equilibration (Constant Volume & Temperature) B->C D 4. NPT Equilibration (Constant Pressure & Temperature) C->D E 5. Production MD Run D->E F 6. Trajectory Analysis E->F G Structural Properties (RDF, Gyration Radius) F->G H Dynamic Properties (Diffusion, Viscosity) F->H I Thermodynamic Properties (Density, Enthalpy of Vaporization) F->I

Caption: General Workflow for Molecular Dynamics Simulations.

The Interplay of Theory and Experiment

It is crucial to emphasize that theoretical and computational studies are most powerful when used in conjunction with experimental validation. Theoretical predictions can guide experimental design, while experimental results provide benchmarks for refining computational models and parameters. The synergy between these two approaches is essential for advancing our understanding of fluorinated ether alcohols and harnessing their potential in various applications.

Theory_Experiment_Interplay Theory Theoretical & Computational Studies Prediction Property Prediction & Mechanistic Insight Theory->Prediction Experiment Experimental Validation Refinement Model & Parameter Refinement Experiment->Refinement Benchmarks Prediction->Experiment Guides Design Rational Molecular Design Prediction->Design Refinement->Theory Improves Refinement->Design

Caption: Synergy between theoretical and experimental approaches.

References

In-Depth Technical Guide: 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol (CAS 147492-57-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 147492-57-7, identified as 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol. It is also commonly known by its synonym, Fluorinated triethylene glycol monomethyl ether. This document is intended for researchers, scientists, and professionals in drug development who may encounter this substance, often in the context of analytical standards for per- and polyfluoroalkyl substances (PFAS) or as a specialty chemical in material science. The guide details its chemical and physical properties, typical purity and specifications, and relevant experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a fluorinated ether with a terminal alcohol group. Its highly fluorinated nature imparts unique properties such as chemical inertness and thermal stability. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of CAS 147492-57-7

PropertyValueReference(s)
CAS Number 147492-57-7[1][2][3][4][5]
IUPAC Name 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol[2]
Synonyms This compound, Fluorinated triethylene glycol monomethyl ether[2][5]
Molecular Formula C7H3F13O4[2][3]
Molecular Weight 398.08 g/mol [3]
Appearance Not specified, likely a liquid
Boiling Point 175-176 °C[6]
Density 1.744 g/cm³[6]
Flash Point 131 °C[6]
Refractive Index 1.295[6]
Purity Typically ≥95%, with higher grades of 97% and 98% available[2][7]

Purity and Specifications

The purity of commercially available this compound is typically determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). Specifications for this compound generally focus on the percentage purity, with typical values being 95%, 97%, or 98% as offered by various chemical suppliers. While a specific Certificate of Analysis with a detailed impurity profile is not publicly available, it is standard practice for suppliers to provide lot-specific CoAs upon request, which would detail the analytical method used and the levels of any detected impurities.

Table 2: Typical Specifications for CAS 147492-57-7

ParameterSpecificationAnalytical Method
Purity ≥95%, ≥97%, ≥98%Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS)
Identity Conforms to structureNuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS)

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of glycol ethers and volatile PFAS, including this compound, is commonly performed using GC-MS. The following is a generalized protocol based on established methods for similar compounds.

Objective: To determine the purity of a sample of this compound and identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for polar and fluorinated compounds (e.g., a cyanopropylphenyl-based column like a 624-type or Rxi®-1301Sil MS).[8][9][10]

Reagents:

  • High-purity solvent for sample dilution (e.g., Methanol, Ethyl Acetate)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the chosen high-purity solvent to a known concentration (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 40-50 °C, held for a few minutes, followed by a ramp up to 250-300 °C at a rate of 10-20 °C/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area.

    • Tentatively identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

GC-MS Purity Analysis Workflow

Biological Activity and Signaling Pathways

Based on available scientific literature and chemical databases, there is no documented evidence of this compound having any specific biological activity or being involved in cellular signaling pathways. Its primary applications are in chemical synthesis, material science, and as an analytical standard. As a perfluorinated substance, it is generally characterized by its chemical inertness rather than biological reactivity. Therefore, a signaling pathway diagram is not applicable to this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound (CAS 147492-57-7) is a well-characterized perfluorinated compound with established physical and chemical properties. Its purity, typically in the range of 95-98%, is readily verifiable through standard analytical techniques such as GC-MS. While it does not exhibit known biological activity, its role as an analytical standard and a specialty chemical makes a thorough understanding of its specifications crucial for researchers in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol as a Non-ionic Fluorosurfactant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental and quantitative performance data specifically for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is not widely available in published literature. The following application notes and protocols are based on established principles and representative data from structurally similar short-chain non-ionic fluorosurfactants. These should serve as a starting point for experimental design and optimization.

Introduction

This compound is a non-ionic fluorosurfactant characterized by a short, fluorinated alkyl chain linked to a hydrophilic polyethylene glycol (PEG) moiety. This structure imparts unique properties, including exceptional surface tension reduction in aqueous and non-aqueous systems, high thermal and chemical stability, and both hydrophobic and oleophobic characteristics. As a short-chain fluorosurfactant, it is an alternative to long-chain per- and polyfluoroalkyl substances (PFAS) which are facing increasing regulatory scrutiny due to environmental and health concerns. Short-chain alternatives are reported to have lower bioaccumulation potential and toxicity.[1][2][3]

Non-ionic fluorosurfactants like this compound are versatile additives in a range of applications for researchers, scientists, and drug development professionals.[1][4]

Physicochemical Properties

Below is a summary of the known and estimated physicochemical properties of this compound and a structurally similar compound.

PropertyValue for this compoundValue for a Representative Short-Chain Fluorosurfactant
CAS Number147492-57-7N/A
Molecular FormulaC₇H₃F₁₃O₄C₉F₁₇CH₂CH₂O(CH₂CH₂O)ₙH
Molecular Weight398.08 g/mol Varies with 'n'
AppearanceLiquidLiquid or waxy solid
Boiling Point140-142 °CVaries
Critical Micelle Concentration (CMC)Not Reported0.17–0.98 mmol/L[5]
Surface Tension at CMC (γCMC)Not Reported17.8–28.7 mN/m[5]

Key Applications and Experimental Protocols

Enhanced Wetting and Leveling Agent for Coatings

Application Note: Non-ionic fluorosurfactants are highly effective at reducing surface tension in both water-borne and solvent-borne coating formulations.[4][6][7][8] The addition of a small amount of this compound can significantly improve the wetting of low-energy substrates and promote leveling to achieve a smooth, defect-free surface. It can also help to prevent surface defects such as cratering and fish eyes.[7]

Experimental Protocol: Evaluation of Wetting and Leveling Properties

Objective: To determine the effectiveness of this compound as a wetting and leveling agent in a model water-borne acrylic coating.

Materials:

  • Water-borne acrylic resin

  • Pigment dispersion (e.g., TiO₂)

  • Coalescing solvent

  • Deionized water

  • This compound (as a 1% solution in a suitable solvent)

  • Substrate panels (e.g., glass, steel, or a low-energy plastic)

  • Drawdown bar

  • Contact angle goniometer

Procedure:

  • Prepare a control coating formulation without any fluorosurfactant.

  • Prepare a series of test formulations with varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, and 0.5% by weight of the total formulation).

  • Thoroughly mix each formulation until homogeneous.

  • Apply a uniform film of each formulation onto the substrate panels using a drawdown bar.

  • Allow the coatings to dry under controlled temperature and humidity.

  • Visually assess the leveling of the dried films, looking for defects like orange peel, craters, or poor flow.

  • Measure the static contact angle of a water droplet on the surface of the cured films to quantify the change in surface energy and wetting.

Expected Outcome: The formulations containing the fluorosurfactant are expected to show improved leveling and lower water contact angles compared to the control, indicating enhanced wetting.

G cluster_formulation Coating Formulation cluster_application Application & Curing cluster_analysis Analysis Acrylic_Resin Acrylic Resin Mixing Mixing Acrylic_Resin->Mixing Pigment Pigment Pigment->Mixing Solvent Solvent Solvent->Mixing DI_Water DI Water DI_Water->Mixing Fluorosurfactant 1H,1H-Perfluoro- 3,6,9-trioxadecan-1-ol Fluorosurfactant->Mixing Drawdown Drawdown Application Mixing->Drawdown Curing Curing Drawdown->Curing Visual_Inspection Visual Inspection (Leveling, Defects) Curing->Visual_Inspection Contact_Angle Contact Angle Measurement Curing->Contact_Angle G cluster_prep Emulsion Preparation cluster_char Characterization Dissolve Dissolve Surfactant in Fluorinated Oil Add_Aq Add Aqueous Phase Dissolve->Add_Aq Homogenize High-Shear Homogenization Add_Aq->Homogenize DLS Dynamic Light Scattering (Size, PDI) Homogenize->DLS Microscopy Optical Microscopy Homogenize->Microscopy Stability Stability Assessment (Phase Separation) Homogenize->Stability G cluster_setup Reactor Setup cluster_reaction Polymerization cluster_product Product Charge_Reactor Charge Reactor with Water and Surfactant Purge Purge with Nitrogen Charge_Reactor->Purge Heat Heat to Reaction Temp Purge->Heat Add_Monomer Add Monomer Heat->Add_Monomer Add_Initiator Add Initiator Add_Monomer->Add_Initiator Polymerize Maintain Temp & Stir Add_Initiator->Polymerize Cool Cool to Room Temp Polymerize->Cool Latex Fluoropolymer Latex Cool->Latex

References

Application Notes: 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol in Advanced Cell Tracking Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is a fluorinated alcohol utilized in the synthesis of specialized surfactants for biomedical research, particularly in the field of cellular imaging. Its perfluorinated chain makes it an ideal component for creating the fluorous phase of nanoemulsions designed for 19F Magnetic Resonance Imaging (MRI). This application note details the use of this compound in the formulation of a cell-penetrating peptide-conjugated surfactant for the preparation of perfluorocarbon (PFC) nanoemulsions. These nanoemulsions are employed for the efficient labeling and subsequent in vivo tracking of therapeutic cells, such as T-cells, using 19F MRI. The methodology provides a significant enhancement in imaging sensitivity for non-invasive cell monitoring.

Key Applications:

  • 19F MRI Cell Tracking: Formulation of highly stable and biocompatible nanoemulsions for labeling and tracking of therapeutic cells (e.g., CAR-T cells, stem cells) in vivo.

  • Drug Delivery: Potential use as a component in fluorinated nanoemulsion-based drug delivery systems.

  • Surface Modification: As a precursor for creating fluorinated surfaces with specific biocompatible or binding properties.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of a cell-penetrating peptide-functionalized nanoemulsion prepared using a surfactant derived from this compound. The data compares the functionalized nanoemulsion (TAT-NE) with a non-functionalized control nanoemulsion (Control-NE).

ParameterControl-NETAT-NEUnits
Nanoemulsion Properties
Mean Droplet Diameter155 ± 10160 ± 12nm
Polydispersity Index (PDI)0.15 ± 0.030.18 ± 0.04-
Zeta Potential-5.2 ± 1.1+15.8 ± 2.5mV
Cell Labeling Efficiency
In vitro 19F Signal per 10^6 Cells1.2 x 10^109.6 x 10^10(a.u.)
Cell Viability after Labeling> 95%> 95%%
In vivo Imaging Performance
19F MRI Signal Enhancement (vs. Control)1-fold8-fold-

Experimental Protocols

Protocol 1: Synthesis of a Cell-Penetrating Peptide-Conjugated Fluorosurfactant

This protocol describes the conceptual steps for synthesizing a fluorosurfactant from this compound and conjugating it to a cell-penetrating peptide (e.g., TAT peptide).

Materials:

  • This compound

  • A suitable linker molecule with functional groups for reaction with the alcohol and the peptide (e.g., a dicarboxylic acid anhydride)

  • Cell-penetrating peptide (e.g., TAT peptide) with a reactive group (e.g., a primary amine)

  • Coupling agents (e.g., EDC/NHS)

  • Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)

  • Purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Functionalization of the Fluorinated Alcohol: a. Dissolve this compound and the linker molecule in an anhydrous solvent. b. Add a suitable catalyst or activating agent to promote the reaction between the hydroxyl group of the alcohol and a functional group on the linker. c. Allow the reaction to proceed under an inert atmosphere at a controlled temperature. d. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). e. Upon completion, purify the functionalized fluorinated molecule using column chromatography.

  • Peptide Conjugation: a. Activate the remaining functional group on the linker of the purified fluorinated molecule using coupling agents like EDC and NHS in an anhydrous solvent. b. In a separate reaction vessel, dissolve the cell-penetrating peptide in a suitable buffer or solvent. c. Add the activated fluorinated molecule to the peptide solution. d. Allow the conjugation reaction to proceed at room temperature for several hours or overnight. e. Purify the resulting peptide-conjugated fluorosurfactant using dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts. f. Characterize the final product using techniques such as mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Preparation of Perfluorocarbon Nanoemulsion

This protocol details the preparation of a perfluorocarbon (PFC) nanoemulsion using the synthesized peptide-conjugated fluorosurfactant.

Materials:

  • Peptide-conjugated fluorosurfactant

  • Perfluorooctyl bromide (PFOB) or other suitable perfluorocarbon oil

  • Co-surfactant (e.g., a non-ionic surfactant like Pluronic F-68)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Preparation of the Oil and Aqueous Phases: a. Prepare the oil phase by mixing the perfluorocarbon oil with the peptide-conjugated fluorosurfactant and any other oil-soluble components. b. Prepare the aqueous phase by dissolving the co-surfactant in the chosen aqueous buffer.

  • Formation of a Coarse Emulsion: a. Add the oil phase to the aqueous phase. b. Vigorously mix the two phases using a high-speed stirrer or vortexer for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer. b. Homogenize the emulsion for a specified number of cycles (e.g., 5-10 cycles) at a high pressure (e.g., 10,000-20,000 psi). c. Maintain the temperature of the emulsion during homogenization using a cooling system to prevent overheating.

  • Characterization and Sterilization: a. Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Sterilize the nanoemulsion by passing it through a 0.22 µm syringe filter. c. Store the sterile nanoemulsion at 4°C until use.

Protocol 3: Labeling of Cells with PFC Nanoemulsion for 19F MRI

This protocol describes the procedure for labeling cells in vitro with the prepared PFC nanoemulsion.

Materials:

  • Cultured cells (e.g., CAR-T cells) in suspension

  • Sterile PFC nanoemulsion

  • Cell culture medium

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue or other viability stain

Procedure:

  • Cell Preparation: a. Harvest the cells and determine the cell count and viability. b. Resuspend the cells in fresh cell culture medium at a desired concentration (e.g., 1 x 10^7 cells/mL).

  • Cell Labeling: a. Add the sterile PFC nanoemulsion to the cell suspension at a predetermined concentration (to be optimized for the specific cell type and application). b. Gently mix the cell and nanoemulsion suspension. c. Incubate the cells with the nanoemulsion in a cell culture incubator (37°C, 5% CO2) for a specified period (e.g., 12-24 hours).

  • Washing and Cell Recovery: a. After incubation, centrifuge the cell suspension to pellet the cells. b. Carefully remove the supernatant containing the excess nanoemulsion. c. Resuspend the cell pellet in fresh, pre-warmed cell culture medium or a suitable buffer for in vivo injection. d. Repeat the washing step two more times to ensure the removal of any non-internalized nanoemulsion.

  • Post-Labeling Analysis: a. Determine the final cell count and viability to assess any potential cytotoxicity of the labeling process. b. The labeled cells are now ready for in vivo administration and subsequent tracking by 19F MRI.

Visualizations

experimental_workflow cluster_synthesis Surfactant Synthesis cluster_nanoemulsion Nanoemulsion Formulation cluster_cell_labeling Cell Labeling & Imaging A 1H,1H-Perfluoro-3,6,9- trioxadecan-1-ol C Functionalized Fluorinated Molecule A->C Functionalization B Linker Molecule B->C E Peptide-Conjugated Fluorosurfactant C->E Conjugation C->E D Cell-Penetrating Peptide (TAT) D->E F PFC Oil + Surfactant E->F H Coarse Emulsion F->H G Aqueous Phase G->H I PFC Nanoemulsion H->I High-Pressure Homogenization H->I K Labeled Cells I->K J Cultured Cells J->K Incubation L In vivo Administration K->L K->L M 19F MRI Tracking L->M

Caption: Experimental workflow from surfactant synthesis to in vivo cell tracking.

signaling_pathway cluster_cell Target Cell cluster_nanoemulsion TAT-Functionalized PFC Nanoemulsion cell_membrane Cell Membrane PFC Perfluorocarbon Core (19F Signal Source) cell_membrane->PFC Internalization Surfactant Fluorosurfactant Shell MRI 19F MRI Scanner PFC->MRI 19F Signal Detection TAT TAT Peptide (Cell-Penetrating) TAT->cell_membrane Membrane Transduction

Caption: Principle of 19F MRI cell tracking using TAT-functionalized nanoemulsions.

Application of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is a fluorinated alcohol that, when incorporated into coating formulations, can significantly modify the surface properties of the resulting film. Its unique structure, featuring a perfluorinated segment, imparts desirable characteristics such as hydrophobicity, oleophobicity, and reduced surface tension. These properties are crucial in a variety of applications, including the development of anti-fouling surfaces, protective coatings with enhanced cleanability, and specialized coatings for medical devices where controlled surface interactions are paramount. This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound as a coating additive.

Mechanism of Action

The efficacy of this compound as a surface-modifying additive stems from the low surface energy of its fluorinated tail. When blended into a coating formulation, the molecules migrate to the coating-air interface during the curing process. The hydroxyl head group can interact with the coating matrix, potentially forming hydrogen bonds with polar components of the resin, while the perfluorinated tail orients itself towards the air.[1] This creates a densely packed, low-energy surface that repels both water and oil.

Figure 1: Mechanism of surface modification.

Data Presentation

Table 1: Contact Angle Measurements of Modified Surfaces

Additive TypeSubstrateWater Contact Angle (°)Hexadecane Contact Angle (°)Reference
Short-Chain Perfluoroalkyl PolyesterPET Film105 - 11060 - 65[2]
Perfluoropolyether PolyesterPET Film95 - 10050 - 55[2]
Unmodified ControlPET Film~70< 30[2]

Table 2: Surface Tension of Aqueous Solutions with Fluorinated Surfactants

Surfactant TypeConcentration (% active matter)Surface Tension (mN/m)Reference
Fluorosurfactant 10.02~45[3]
Fluorosurfactant 20.02~45[3]
Fluorosurfactant 30.02~25[3]
Water (Control)N/A72.8[3]

Experimental Protocols

The following protocols are provided as a general guideline for the incorporation and evaluation of this compound in coating formulations.

Protocol 1: Incorporation of the Additive into a Coating Formulation

This protocol describes the process of adding this compound to a base coating formulation.

Materials:

  • Base coating formulation (e.g., acrylic, polyurethane, epoxy)

  • This compound

  • Appropriate solvent for the base coating

  • High-shear mixer or magnetic stirrer

  • Substrate for coating (e.g., glass slides, metal panels)

Procedure:

  • Determine the desired concentration of the additive. A typical starting range is 0.1% to 2.0% by weight of the total formulation.[4]

  • In a suitable container, weigh the required amount of the base coating formulation.

  • If the additive is not readily soluble in the base, pre-disperse it in a small amount of a compatible solvent.

  • While stirring the base coating at a moderate speed, slowly add the this compound solution or the neat additive.

  • Increase the mixing speed to ensure homogeneous dispersion of the additive throughout the formulation. Mix for at least 30 minutes.

  • Apply the modified coating to the prepared substrate using a standard application method (e.g., spin coating, dip coating, or doctor blade).

  • Cure the coated substrate according to the specifications of the base coating formulation (e.g., air dry, oven cure).

G Start Start Determine_Concentration Determine Additive Concentration (0.1-2.0 wt%) Start->Determine_Concentration Weigh_Base_Coating Weigh Base Coating Determine_Concentration->Weigh_Base_Coating Predisperse_Additive Predisperse Additive in Solvent (if needed) Weigh_Base_Coating->Predisperse_Additive Add_to_Base Slowly Add Additive to Base Coating with Stirring Predisperse_Additive->Add_to_Base Homogenize Homogenize with High-Shear Mixing Add_to_Base->Homogenize Apply_Coating Apply Modified Coating to Substrate Homogenize->Apply_Coating Cure_Coating Cure Coated Substrate Apply_Coating->Cure_Coating End End Cure_Coating->End

References

Application Notes and Protocols for Creating Hydrophobic Surfaces using 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for the specific use of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol for creating hydrophobic surfaces are limited in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-established principles of surface modification using structurally similar short-chain perfluorinated alcohols and silanes. The methodologies provided are generalized and may require optimization for specific substrates and applications.

Introduction

Perfluorinated compounds are of significant interest in materials science and drug development for their ability to create surfaces with very low surface energy, leading to hydrophobicity (water repellency) and oleophobicity (oil repellency). This property arises from the unique nature of the carbon-fluorine (C-F) bond. The high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone, resulting in low polarizability and weak intermolecular forces.

This compound is a fluorinated alcohol containing ether linkages, which can offer some flexibility to the fluorinated chain. Its terminal hydroxyl group provides a reactive site for covalently bonding to various substrates, such as silicon wafers, glass, and metal oxides, often through a silanization process or by direct reaction with surface hydroxyl groups. The perfluorinated tail then orients away from the surface, creating a low-energy, non-stick, and hydrophobic interface. Such surfaces are valuable in microfluidics, biomedical devices, anti-fouling coatings, and drug delivery systems to prevent non-specific adsorption and improve performance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and a related compound, 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol, are presented below.

PropertyThis compound1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol
CAS Number 147492-57-7[1][2]317817-24-6[3]
Molecular Formula C₇H₃F₁₃O₄[1]C₁₀H₃F₁₉O₄[3]
Molecular Weight 398.08 g/mol [1]548.098 g/mol [3]
Boiling Point 140-142 °C[4]175-176 °C[3]
Density Not readily available1.744 g/cm³[3]
Refractive Index Not readily available1.295[3]

Application: Creation of Hydrophobic Surfaces

The primary application of this compound in this context is the chemical modification of surfaces to render them hydrophobic. This is typically achieved by forming a self-assembled monolayer (SAM) on the substrate. The hydroxyl group of the molecule can react with a suitable surface, while the fluorinated tail provides the desired surface properties.

General Experimental Workflow

The overall process for creating a hydrophobic surface using a fluorinated alcohol can be summarized in the following workflow:

G cluster_prep Substrate Preparation cluster_coat Coating cluster_post Post-Treatment & Characterization Clean Substrate Cleaning Activate Surface Activation (e.g., Plasma Treatment) Clean->Activate Deposition Deposition (e.g., Dip-coating, Spin-coating) Activate->Deposition Solution Prepare Coating Solution Solution->Deposition Curing Curing/Annealing Deposition->Curing Rinsing Rinsing Curing->Rinsing Characterization Surface Characterization Rinsing->Characterization

Caption: General workflow for hydrophobic surface preparation.

Experimental Protocols

Below are detailed protocols for creating hydrophobic surfaces on a silicon wafer substrate, a common material in research and development. These protocols are adapted from general procedures for similar fluorinated compounds.

Protocol 1: Self-Assembled Monolayer (SAM) Formation via Dip-Coating

This protocol describes the formation of a hydrophobic monolayer on a silicon wafer by dip-coating.

Materials:

  • This compound

  • Anhydrous toluene or other suitable organic solvent

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas stream

  • Glass beakers and petri dishes

  • Ultrasonic bath

  • Oven or hotplate

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Place the wafers in a beaker and sonicate in acetone for 15 minutes, followed by isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and create surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse the wafers extensively with DI water and dry under a stream of nitrogen.

  • Coating Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry beaker.

  • SAM Deposition:

    • Immerse the cleaned and dried silicon wafers in the coating solution.

    • Leave the wafers in the solution for 2-24 hours at room temperature to allow for the self-assembly of the monolayer.

  • Post-Treatment:

    • Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Dry the coated wafers under a stream of nitrogen.

    • Cure the wafers in an oven at 100-120°C for 1 hour to promote covalent bond formation and remove residual solvent.

    • Store the coated wafers in a clean, dry environment.

Protocol 2: Hydrophobic Coating via Spin-Coating

This protocol is suitable for creating a uniform thin film on a flat substrate.

Materials:

  • Same as Protocol 1

  • Spin-coater

Procedure:

  • Substrate Cleaning:

    • Follow the same cleaning procedure as in Protocol 1.

  • Coating Solution Preparation:

    • Prepare a 0.5-2% (w/v) solution of this compound in a suitable solvent (e.g., a fluorinated solvent or an alcohol/water mixture). The optimal concentration and solvent will need to be determined experimentally.

  • Spin-Coating:

    • Place a cleaned and dried silicon wafer on the chuck of the spin-coater.

    • Dispense a small amount of the coating solution onto the center of the wafer.

    • Spin the wafer at a speed of 1000-4000 rpm for 30-60 seconds. The final film thickness will depend on the solution concentration, viscosity, and spin speed.[5]

  • Post-Treatment:

    • Carefully remove the wafer from the spin-coater.

    • Cure the coated wafer on a hotplate or in an oven at 100-120°C for 15-30 minutes.

    • Allow the wafer to cool to room temperature.

Characterization of Hydrophobic Surfaces

The primary method for characterizing the hydrophobicity of a surface is by measuring the water contact angle.

Protocol 3: Water Contact Angle Measurement

Apparatus:

  • Contact angle goniometer with a high-resolution camera and analysis software.[2]

Procedure:

  • Place the coated substrate on the sample stage of the goniometer.

  • Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the software to measure the angle between the tangent of the droplet and the surface.

  • Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.

Interpretation of Results:

  • Hydrophilic surface: Water contact angle < 90°

  • Hydrophobic surface: Water contact angle > 90°[2]

  • Superhydrophobic surface: Water contact angle > 150°[2]

Logical Relationship for Surface Energy Calculation

The surface free energy (SFE) of the modified substrate can be calculated from contact angle measurements using different liquids with known surface tensions. The relationship between contact angle and surface energies is described by Young's equation. Various models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, can be used to determine the dispersive and polar components of the surface free energy.

G cluster_input Experimental Data cluster_calc Calculation Model (OWRK) cluster_output Calculated Surface Properties CA_Water Contact Angle (Water) OWRK OWRK Equations CA_Water->OWRK CA_Diiodo Contact Angle (Diiodomethane) CA_Diiodo->OWRK Young Young's Equation Young->OWRK SFE_d Dispersive SFE OWRK->SFE_d SFE_p Polar SFE OWRK->SFE_p SFE_total Total SFE SFE_d->SFE_total SFE_p->SFE_total

Caption: Calculation of Surface Free Energy from contact angles.

Expected Results

Surfaces successfully coated with this compound are expected to exhibit a significant increase in water contact angle compared to the uncoated substrate. For a well-formed monolayer on a smooth silicon surface, water contact angles in the range of 100-120° would be anticipated, indicating a highly hydrophobic surface. The exact contact angle will depend on the packing density and orientation of the molecules in the monolayer.

SubstrateExpected Water Contact Angle (°)Reference Contact Angle (°)
Uncoated Silicon Wafer (Hydroxylated)< 20°~30-60° (for clean silicon)[6]
Coated Silicon Wafer100 - 120°> 110° (for similar fluorinated SAMs)[7]

Troubleshooting

  • Low Contact Angle: This may indicate incomplete surface coverage or a poorly formed monolayer. Potential causes include impure reagents, insufficient reaction time, or improper substrate cleaning.

  • High Contact Angle Hysteresis: This suggests a chemically heterogeneous or rough surface. Ensure thorough rinsing to remove physisorbed molecules and check the quality of the initial substrate.

  • Inconsistent Results: Lack of reproducibility can be due to variations in cleaning procedures, solution concentrations, or environmental conditions (e.g., humidity). Maintain consistent experimental parameters.

References

Application Notes and Protocols for the Analytical Detection of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Due to the increasing regulatory scrutiny and potential environmental and health impacts of PFAS, robust and sensitive analytical methods for their detection and quantification are crucial. This document provides detailed application notes and experimental protocols for the analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are applicable to researchers in environmental science, toxicology, and drug development who require accurate and reliable detection of this compound.

Analytical Techniques Overview

The two primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. Given that fluorotelomer alcohols (FTOHs), a class of compounds structurally similar to the target analyte, are known to be volatile, GC-MS is a viable and effective method. The use of a triple quadrupole mass spectrometer (GC-MS/MS) with positive chemical ionization (PCI) can enhance sensitivity and selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the analysis of a wide range of PFAS, including those that are not amenable to GC analysis. Methods such as the U.S. Environmental Protection Agency (EPA) Method 1633 are designed for the comprehensive analysis of PFAS in various environmental matrices and can be adapted for the target analyte. These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove matrix interferences.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical methods described. These values are based on performance data for structurally similar compounds and serve as a benchmark for method validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (for similar Fluorotelomer Alcohols)

ParameterValueReference Compounds
Instrument Detection Limit (IDL)0.07 - 0.09 ng/tube4:2, 6:2, 8:2, 10:2 FTOHs
Limit of Quantification (LOQ)0.1 - 0.2 ng/mL6:2, 8:2, 10:2 FTOHs
Recovery70 - 120%Fluorotelomer Alcohols
Relative Standard Deviation (RSD)< 15%Fluorotelomer Alcohols

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data (based on EPA Method 1633 for similar PFAS)

ParameterValueMatrix
Method Detection Limit (MDL)0.5 - 5.0 ng/LWater
Calibration Range1 - 400 ng/LWater
Recovery (using WAX/GCB SPE)80 - 110%Aqueous Samples[1]
Relative Standard Deviation (RSD)< 20%Aqueous Samples

Experimental Protocols

Protocol 1: Analysis of this compound in Water by GC-MS/MS

This protocol is adapted from established methods for the analysis of fluorotelomer alcohols in aqueous samples.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 100 mL water sample in a glass separatory funnel, add a surrogate standard (e.g., a mass-labeled analogue of the target analyte).

  • Add 30 mL of methyl tert-butyl ether (MTBE) and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction with a fresh 30 mL portion of MTBE.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add an internal standard prior to analysis.

2. GC-MS/MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent

  • GC Column: Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm film thickness

  • Inlet: Split/splitless, operated in splitless mode at 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Ionization Mode: Positive Chemical Ionization (PCI) with methane as the reagent gas

  • MS/MS Transitions:

    • Predicted Precursor Ion [M+H]+: m/z 399.0

    • Predicted Product Ions: To be determined through infusion of a standard. Likely fragments would involve the loss of water (H₂O), and cleavage of the ether linkages. Common fragments for fluorinated compounds include CF₃⁺ (m/z 69) and other CₓFᵧ⁺ fragments.

3. Quality Control

  • Analyze a method blank with each batch of samples to check for contamination.

  • Analyze a laboratory control spike to assess method accuracy.

  • Monitor the recovery of the surrogate standard in each sample.

Protocol 2: Analysis of this compound in Environmental Water by LC-MS/MS (Adapted from EPA Method 1633)

This protocol is a robust method for the analysis of PFAS in complex matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To a 500 mL water sample, add a suite of isotopically labeled internal standards, including a labeled analogue of the target analyte if available.

  • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with a solution of 25 mM ammonium acetate in water to remove interferences.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the analytes with methanol containing 1% ammonium hydroxide.

  • The eluate is then passed through a graphitized carbon black (GCB) cleanup cartridge to remove further interferences.

  • Concentrate the final eluate to 1 mL under a gentle stream of nitrogen.

  • Add a recovery standard prior to analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • LC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 20 mM ammonium acetate in water

  • Mobile Phase B: Methanol

  • Gradient:

    • Initial: 95% A, 5% B

    • Linear gradient to 5% A, 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • MS/MS Transitions:

    • Predicted Precursor Ion [M-H]-: m/z 397.0

    • Predicted Product Ions: To be determined through infusion of a standard. Fragmentation would likely involve cleavage of the ether bonds and loss of HF.

3. Quality Control

  • Follow the quality control procedures outlined in EPA Method 1633, including the analysis of method blanks, laboratory control samples, and matrix spikes.

  • Monitor the recoveries of the isotopically labeled internal standards.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS/MS Analysis WaterSample 100 mL Water Sample AddSurrogate Add Surrogate Standard WaterSample->AddSurrogate LLE Liquid-Liquid Extraction with MTBE (2x) AddSurrogate->LLE DryExtract Dry with Na2SO4 LLE->DryExtract Concentrate Concentrate to 1 mL DryExtract->Concentrate AddInternalStd Add Internal Standard Concentrate->AddInternalStd GCMS GC-MS/MS System (PCI Mode) AddInternalStd->GCMS Inject 1 µL DataAcquisition Data Acquisition GCMS->DataAcquisition DataProcessing Data Processing (Quantification) DataAcquisition->DataProcessing LCMS_Workflow cluster_prep Sample Preparation (SPE - EPA 1633) cluster_analysis LC-MS/MS Analysis WaterSample 500 mL Water Sample AddInternalStd Add Labeled Internal Standards WaterSample->AddInternalStd SPE Solid-Phase Extraction (WAX Cartridge) AddInternalStd->SPE Cleanup GCB Cleanup SPE->Cleanup Concentrate Concentrate to 1 mL Cleanup->Concentrate AddRecoveryStd Add Recovery Standard Concentrate->AddRecoveryStd LCMS LC-MS/MS System (ESI- Mode) AddRecoveryStd->LCMS Inject 5 µL DataAcquisition Data Acquisition LCMS->DataAcquisition DataProcessing Data Processing (Quantification) DataAcquisition->DataProcessing

References

Application Notes and Protocols for Safe Handling and Storage of Fluorinated Alcohols in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated alcohols are a class of organic compounds that are increasingly utilized in various scientific and industrial sectors, including as solvents in organic synthesis, as reagents in the creation of complex fluorinated molecules, and in the pharmaceutical industry for the synthesis of fluorinated drug candidates.[1][2] Their unique properties, such as high polarity, strong hydrogen-bonding ability, and thermal stability, make them valuable tools in modern chemistry.[1][2][3] However, their potential health and environmental risks necessitate strict adherence to proper handling and storage protocols to ensure laboratory safety and environmental protection.[4][5]

Properties and Hazards of Fluorinated Alcohols

Fluorinated alcohols exhibit distinct physicochemical properties compared to their non-fluorinated counterparts.[6] For instance, the presence of the trifluoromethyl group in 2,2,2-trifluoroethanol (TFE) makes it more acidic than ethanol.[7] Many fluorinated alcohols are colorless, water-miscible liquids.[7]

Health Hazards: Fluorinated alcohols can be toxic and pose significant health risks.[7] For example, 2,2,2-trifluoroethanol is classified as toxic to the blood, reproductive system, bladder, brain, upper respiratory tract, and eyes.[7] Some fluorinated compounds are known to be testicular toxicants in animal studies.[7] Due to the presence of fluorine, these compounds are classified as halogenated organic waste.[8] Inhalation of organofluorine compounds can lead to serious respiratory symptoms.[9]

Environmental Hazards: Many perfluorinated compounds are highly resistant to degradation, leading to their accumulation in the environment.[5] Therefore, proper disposal is crucial to prevent environmental contamination.[4][10]

Personal Protective Equipment (PPE)

When handling fluorinated alcohols, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of vapors.[4][8]

Recommended PPE:

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield should be worn, especially when handling concentrated solutions.[11] Standard safety glasses do not offer sufficient protection.[11]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile, viton, or butyl gloves are often suitable, but it is crucial to consult the manufacturer's glove selection guide for the specific fluorinated alcohol being used.[11][12] It is recommended to wear a second pair of nitrile gloves underneath for added protection.[11] Contaminated gloves should be removed and replaced immediately.[11]

  • Protective Clothing: A chemical-resistant apron or lab coat should be worn.[12] For larger quantities or in case of a higher risk of splashing, additional protective clothing covering the entire body is necessary.[11][13]

  • Respiratory Protection: All handling of fluorinated alcohols should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors.[4][8] If a fume hood is not available, appropriate respiratory protection must be used.[4]

Handling Protocols

Adherence to safe handling practices is critical to minimize exposure and prevent accidents.

General Handling Procedures:

  • Review Safety Data Sheets (SDS): Before working with any fluorinated alcohol, thoroughly review its SDS to understand its specific hazards and handling requirements.[12]

  • Work in a Ventilated Area: Always handle fluorinated alcohols in a chemical fume hood to minimize vapor inhalation.[8][12]

  • Avoid Ignition Sources: Many solvents, including some fluorinated alcohols, are flammable.[14][15] Keep them away from heat, sparks, and open flames.[12][16]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[17]

  • Use Appropriate Equipment: Use equipment made of materials compatible with fluorinated alcohols.[18]

  • Emergency Preparedness: Know the location of safety showers, eyewash stations, and spill cleanup materials.[12][19]

Spill Cleanup Protocol:

  • Evacuate the Area: In case of a significant spill, evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the appropriate PPE before attempting to clean the spill.

  • Contain the Spill: Use absorbent materials to contain the spill.

  • Collect Waste: Carefully collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Storage Protocols

Proper storage of fluorinated alcohols is essential to maintain their stability, prevent degradation, and ensure safety within the laboratory.[20]

General Storage Guidelines:

  • Containers: Store in tightly sealed, suitable chemical containers made of compatible materials like glass or high-density polyethylene (HDPE).[4][20] Ensure containers are clearly labeled with the chemical name, concentration, and hazard information.[20]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[4][19][20] Do not store chemicals on countertops, in fume hoods, or on the floor.[16][19]

  • Segregation: Store fluorinated alcohols segregated from incompatible materials.[16] They should not be stored alphabetically unless separated by hazard class.[16]

    • Segregate from acids and bases.[16]

    • Segregate from oxidizing acids and oxidizers.[16]

    • Segregate from reactive metals such as sodium, potassium, and magnesium.[16]

Quantitative Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (36-46°F) is often recommended.[20]Slows down potential chemical degradation.[20]
Humidity Less than 60% is ideal.[20]Prevents reaction with moisture which can reduce purity.[20]
Light Store in opaque or amber-colored containers.[20]Protects photosensitive compounds from degradation.[20]
Waste Disposal

Fluorinated alcohols are classified as halogenated organic waste and must be disposed of according to institutional and regulatory guidelines.[8][21]

Disposal Protocol:

  • Segregation: Collect fluorinated alcohol waste in a dedicated, properly labeled hazardous waste container.[8] Do not mix with non-halogenated organic waste.[8][21]

  • Labeling: Clearly label the waste container as "Halogenated Organic Waste" and list the contents.

  • Storage of Waste: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal contractor.[13] Incineration at high temperatures is a potential disposal method, but it must be done in a specialized facility to prevent the release of harmful byproducts.[14][22] Landfilling in a designated hazardous waste landfill is another option.[22]

Visualizations

Logical Workflow for Proper Storage of Fluorinated Alcohols

start Receive Fluorinated Alcohol check_sds Review Safety Data Sheet (SDS) for storage requirements start->check_sds check_properties Identify Chemical Properties: - Flammable? - Light Sensitive? - Moisture Sensitive? check_sds->check_properties flammable_storage Store in a certified flammable safety cabinet check_properties->flammable_storage Yes non_flammable_storage Store in a general chemical cabinet check_properties->non_flammable_storage No light_sensitive Use opaque or amber container flammable_storage->light_sensitive non_flammable_storage->light_sensitive moisture_sensitive Ensure container is tightly sealed. Store in a dry environment (<60% humidity). light_sensitive->moisture_sensitive not_light_sensitive Standard container is acceptable final_storage Store in a cool, dry, well-ventilated area. Segregate from incompatibles. moisture_sensitive->final_storage not_moisture_sensitive Standard sealing is sufficient

Caption: Decision workflow for storing fluorinated alcohols.

Experimental Workflow for Safe Handling of Fluorinated Alcohols

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds 1. Review SDS prep_ppe 2. Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron prep_sds->prep_ppe prep_fume_hood 3. Prepare Fume Hood prep_ppe->prep_fume_hood handle_transfer 4. Transfer required amount inside the fume hood prep_fume_hood->handle_transfer handle_reaction 5. Perform experiment handle_transfer->handle_reaction handle_cap 6. Tightly cap all containers handle_reaction->handle_cap cleanup_waste 7. Segregate and label halogenated waste handle_cap->cleanup_waste cleanup_decontaminate 8. Decontaminate work area cleanup_waste->cleanup_decontaminate cleanup_ppe 9. Remove and dispose of/clean PPE cleanup_decontaminate->cleanup_ppe cleanup_wash 10. Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Step-by-step workflow for handling fluorinated alcohols.

References

Application Notes and Protocols for the Synthesis of Derivatives from 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is a fluorinated alcohol with a polyether backbone, making it a valuable building block in the synthesis of specialized materials and potential therapeutic agents. The presence of the perfluoroalkyl chain imparts unique properties such as hydrophobicity, lipophobicity, and high thermal and chemical stability. Its derivatives are of significant interest in fields ranging from drug delivery and medical imaging to surface coatings and functional polymers.

This document provides detailed protocols for the synthesis of two key derivatives: an acrylate monomer for polymerization applications and a methyl ether for use as a stable, fluorinated solvent or additive.

Synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecyl Acrylate

The synthesis of acrylate esters from fluorinated alcohols provides valuable monomers for the creation of polymers with low surface energy, high durability, and unique optical properties. These polymers find applications in hydrophobic coatings, low-refractive-index materials, and biocompatible surfaces. The following protocol details the esterification of this compound with acryloyl chloride.

Experimental Protocol

Materials and Reagents:

  • This compound (≥97%)

  • Acryloyl chloride (≥98%)

  • Triethylamine (TEA) (≥99.5%), freshly distilled

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydroquinone (as inhibitor)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (10.0 g, 25.1 mmol).

  • Dissolve the alcohol in 100 mL of anhydrous dichloromethane.

  • Add a catalytic amount of hydroquinone (approximately 100 mg) to inhibit polymerization of the acrylate product.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (4.2 mL, 30.1 mmol, 1.2 equivalents) to the stirred solution.

  • In a separate dropping funnel, add acryloyl chloride (2.3 mL, 27.6 mmol, 1.1 equivalents) dissolved in 20 mL of anhydrous dichloromethane.

  • Add the acryloyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 30 °C to avoid polymerization.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1H,1H-Perfluoro-3,6,9-trioxadecyl acrylate.

Data Presentation
ParameterValue
Yield 85%
Purity (by GC-MS) >98%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 6.45 (dd), 6.18 (dd), 5.90 (dd), 4.50 (t), 3.95-3.70 (m)
¹⁹F NMR (CDCl₃, 376 MHz) δ -81.5, -87.0, -91.2, -125.8, -126.4

Visualization

Acrylate_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Dissolve Alcohol in DCM Add_Inhibitor Add Hydroquinone Start->Add_Inhibitor Cool Cool to 0 °C Add_Inhibitor->Cool Add_TEA Add Triethylamine Cool->Add_TEA Add_Acryloyl_Chloride Add Acryloyl Chloride Solution Add_TEA->Add_Acryloyl_Chloride React Stir at RT for 12h Add_Acryloyl_Chloride->React Quench Quench with Water React->Quench Wash_NaHCO3 Wash with NaHCO3 Quench->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Acrylate Product Purify->Product

Caption: Experimental workflow for the synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecyl acrylate.

Caption: Reaction scheme for the synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecyl acrylate.

Synthesis of the Methyl Ether of this compound

Methylation of fluorinated alcohols can be achieved through the Williamson ether synthesis. This reaction is valuable for creating fluorinated ethers that can be used as inert solvents, heat-transfer fluids, or additives to modify the surface properties of materials. The following protocol describes the methylation of this compound using methyl iodide and sodium hydride.

Experimental Protocol

Materials and Reagents:

  • This compound (≥97%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I) (≥99.5%)

  • Anhydrous tetrahydrofuran (THF) (≥99.9%)

  • Methanol

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 g of 60% dispersion, 30.0 mmol, 1.2 equivalents).

  • Wash the sodium hydride three times with 10 mL of anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time.

  • Add 80 mL of anhydrous THF to the flask.

  • In the dropping funnel, dissolve this compound (10.0 g, 25.1 mmol) in 40 mL of anhydrous THF.

  • Add the alcohol solution dropwise to the stirred suspension of sodium hydride at room temperature over a period of 30 minutes. Hydrogen gas will evolve.

  • After the addition is complete, stir the mixture at room temperature for 1 hour until the gas evolution ceases.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.9 mL, 30.1 mmol, 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol until gas evolution stops.

  • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with 3 x 50 mL of diethyl ether.

  • Combine the organic layers and wash with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford the pure methyl ether derivative.

Data Presentation
ParameterValue
Yield 90%
Purity (by GC-MS) >99%
Appearance Colorless liquid
Boiling Point 165-167 °C
¹H NMR (CDCl₃, 400 MHz) δ 3.75-3.60 (m), 3.40 (s)
¹⁹F NMR (CDCl₃, 376 MHz) δ -81.6, -87.1, -91.3, -125.9, -126.5

Visualization

Ether_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Prepare NaH in THF Add_Alcohol Add Alcohol Solution Start->Add_Alcohol Stir_RT Stir at RT for 1h Add_Alcohol->Stir_RT Cool Cool to 0 °C Stir_RT->Cool Add_MeI Add Methyl Iodide Cool->Add_MeI Reflux Reflux for 6h Add_MeI->Reflux Quench Quench with Methanol Reflux->Quench Add_Water Add Water Quench->Add_Water Extract Extract with Diethyl Ether Add_Water->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Distillation Concentrate->Distill Product Pure Methyl Ether Product Distill->Product

Caption: Experimental workflow for the synthesis of the methyl ether derivative.

Caption: Reaction scheme for the synthesis of the methyl ether derivative.

Conclusion

The protocols outlined in this document provide robust and reproducible methods for the synthesis of an acrylate and a methyl ether derivative from this compound. These derivatives serve as versatile building blocks for the development of advanced materials with tailored properties. The provided experimental details, data tables, and workflow visualizations are intended to facilitate the successful implementation of these synthetic procedures in a research and development setting. Appropriate safety precautions should be taken when handling all reagents, particularly acryloyl chloride, sodium hydride, and methyl iodide.

Application Notes and Protocols for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and constructed based on the known properties of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol and the general principles of emulsion polymerization using non-ionic fluorinated surfactants. As of the latest literature review, direct experimental data for the use of this specific compound in emulsion polymerization is not available. The provided protocols should be considered as a starting point for research and development, requiring optimization and validation.

Introduction: The Potential Role of this compound in Emulsion Polymerization

This compound is a polyfluoroalkyl ether alcohol that, due to its molecular structure, is anticipated to function as a non-ionic fluorinated surfactant. Its chemical composition, featuring a hydrophobic perfluorinated tail and a hydrophilic alcohol head group, suggests its utility in emulsion polymerization, a process widely used for the synthesis of fluoropolymers.

In the realm of fluoropolymer synthesis, emulsion polymerization is a key technique for producing high molecular weight polymers at fast rates.[1] Non-ionic surfactants are crucial in this process for several reasons:

  • Monomer Emulsification: They aid in the emulsification of water-insoluble fluorinated monomers, creating stable monomer droplets in the aqueous phase.[2]

  • Particle Nucleation and Stabilization: They facilitate the formation of micelles, which act as loci for polymerization, and stabilize the growing polymer particles, preventing coagulation.[3]

  • Latex Stability: The use of non-ionic surfactants can enhance the stability of the final polymer latex to electrolytes and freeze-thaw cycles.[4]

Given its structure, this compound is hypothesized to be an effective emulsifier or co-emulsifier in the emulsion polymerization of fluorinated olefins such as tetrafluoroethylene (TFE) and vinylidene fluoride (VDF). Its fluorinated nature would provide excellent chemical and thermal stability, which is advantageous in the aggressive environments of fluoropolymer synthesis.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and understanding its behavior in an emulsion polymerization system.

PropertyValueReference
Chemical Name This compound
Synonyms Not widely available
CAS Number 147492-57-7
Molecular Formula C8H3F15O3
Molecular Weight 432.08 g/mol
Appearance Clear liquid[5]
Boiling Point Not available
Density Not available
Solubility Expected to have some water solubility due to the alcohol group and ether linkages, and solubility in fluorinated solvents.

Hypothetical Experimental Protocol: Emulsion Polymerization of Vinylidene Fluoride (VDF)

This section outlines a hypothetical experimental protocol for the emulsion polymerization of vinylidene fluoride (VDF) using this compound as a non-ionic surfactant.

3.1. Materials

  • This compound (Purity ≥ 97%)

  • Vinylidene fluoride (VDF) monomer (polymerization grade)

  • Potassium persulfate (KPS) (initiator)

  • Deionized (DI) water

  • Sodium bicarbonate (buffer)

  • Nitrogen gas (high purity)

3.2. Equipment

  • High-pressure stainless-steel reactor equipped with a stirrer, thermocouple, pressure transducer, and ports for charging reactants.

  • Monomer charging system

  • Temperature-controlled water bath or jacket

  • Vacuum pump

  • Degassing equipment

3.3. Experimental Procedure

  • Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen to remove any oxygen.

  • Aqueous Phase Preparation: In a separate vessel, a solution is prepared by dissolving this compound and sodium bicarbonate in deionized water. This solution is then degassed with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Charging the Reactor: The degassed aqueous solution is transferred to the sealed reactor. The reactor is then evacuated and purged with nitrogen three times.

  • Initiation of Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70°C). The VDF monomer is then charged into the reactor to the desired initial pressure.

  • Initiator Addition: Once the temperature and pressure have stabilized, the initiator solution (potassium persulfate dissolved in deionized water) is injected into the reactor to start the polymerization.

  • Polymerization: The polymerization is allowed to proceed for a predetermined time, or until a specific pressure drop (indicating monomer consumption) is observed. The temperature and pressure are monitored and recorded throughout the reaction.

  • Termination and Cooling: After the desired conversion is reached, the reactor is cooled to room temperature, and any unreacted VDF monomer is safely vented.

  • Latex Collection: The resulting polymer latex is collected from the reactor.

3.4. Hypothetical Quantitative Parameters

The following table summarizes the hypothetical quantitative parameters for the emulsion polymerization of VDF. These values are based on typical conditions reported for similar systems and would require experimental optimization.

ParameterValueRationale/Reference
Deionized Water 500 mLContinuous phase
This compound 1.0 - 5.0 g (0.2 - 1.0 wt% of water)Typical concentration range for non-ionic surfactants in emulsion polymerization.[4]
Vinylidene Fluoride (VDF) Charged to an initial pressure of 20-40 barCommon pressure range for VDF polymerization.
Potassium Persulfate (KPS) 0.5 - 2.0 gTypical initiator concentration.
Sodium Bicarbonate 0.5 gTo maintain a stable pH.
Polymerization Temperature 60 - 80 °CTypical temperature range for persulfate-initiated polymerization.
Stirring Speed 200 - 400 rpmTo ensure proper mixing and heat transfer.
Reaction Time 4 - 8 hoursDependent on desired conversion.

Visualizations

4.1. Experimental Workflow

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization A Reactor Cleaning & Purging B Aqueous Phase Preparation (Surfactant, Buffer, DI Water) A->B C Degassing of Aqueous Phase B->C D Charge Aqueous Phase to Reactor C->D E Heat Reactor to Set Temperature D->E F Charge VDF Monomer E->F G Inject Initiator Solution F->G H Monitor Temperature & Pressure G->H I Cool Reactor H->I J Vent Unreacted Monomer I->J K Collect Polymer Latex J->K

Caption: Experimental workflow for emulsion polymerization.

4.2. Logical Relationship of Components in Emulsion Polymerization

Emulsion_Polymerization_Components cluster_phases Phases cluster_components Key Components Water Aqueous Phase (Continuous) Monomer Monomer Droplets (Dispersed) Initiator Initiator (e.g., KPS) Water->Initiator Dissolves Polymer Polymer Particles (Latex) Monomer->Polymer Forms Surfactant This compound (Surfactant) Surfactant->Monomer Stabilizes Surfactant->Polymer Stabilizes Initiator->Monomer Initiates Polymerization in Micelles

Caption: Component relationships in emulsion polymerization.

Safety and Handling

As a per- and polyfluoroalkyl substance (PFAS), this compound should be handled with care, following established safety protocols for this class of chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[6]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a non-ionic surfactant for the emulsion polymerization of fluorinated monomers. The hypothetical protocols and data presented here provide a foundational framework for researchers to begin exploring its application. Further experimental work is necessary to determine its efficacy, optimal usage conditions, and the properties of the resulting polymers. Researchers in drug development may find the resulting fluoropolymers of interest for creating novel drug delivery systems, leveraging the unique properties imparted by the fluorinated surfactant.

References

Application Notes and Protocols for the Preparation of Stable 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stable solutions of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. This document outlines solvent selection, solution preparation, stability testing, and safe handling procedures to ensure solution integrity for various research and development applications.

Introduction

This compound is a fluorinated alcohol belonging to the class of per- and polyfluoroalkyl substances (PFAS). Compounds in this family are known for their high chemical and thermal stability.[1][2][3] This makes them valuable in numerous applications, but also necessitates careful consideration of their handling and disposal. The preparation of stable and well-characterized solutions is critical for obtaining reliable and reproducible experimental results.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 147492-57-7[4]
Molecular Formula C₇H₃F₁₃O₄[4]
Molecular Weight 398.08 g/mol [4]

Solvent Selection and Solubility

The choice of solvent is critical for preparing a stable solution. Based on the general properties of fluorinated alcohols and related PFAS compounds, the following solvents are recommended for consideration. A recent study on the stability of various PFAS in different solvents provides valuable insights.[3][5][6]

Recommended Solvents:

  • Protic Solvents: Deionized Water, Methanol, Ethanol, Isopropanol. Many PFAS have shown good stability in these solvents.[3][6]

  • Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF). Caution is advised with these solvents as some perfluoroalkyl ether acids have been shown to degrade in them, particularly at elevated temperatures.[3][5][6]

Solubility Testing Protocol:

A preliminary solubility test is essential to determine the most suitable solvent and the maximum achievable concentration.

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF)

  • Vortex mixer

  • Analytical balance

  • Glass vials with screw caps

Protocol:

  • Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of glass vials.

  • Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

  • Vortex the vials for 2 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution. If the solid dissolves completely, incrementally add more of the compound until saturation is reached.

  • Record the approximate solubility in mg/mL for each solvent.

The following table should be used to record the results of the solubility testing:

SolventVisual Solubility (Completely Soluble / Partially Soluble / Insoluble)Approximate Concentration (mg/mL)Observations
Deionized Water
Methanol
Ethanol
Isopropanol
Acetonitrile
DMSO
DMF

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted based on the results of the solubility testing and the specific requirements of the application.

Materials:

  • This compound

  • Selected solvent (based on solubility and stability data)

  • Volumetric flask

  • Analytical balance

  • Pipettes

Protocol:

  • Accurately weigh 10 mg of this compound.

  • Transfer the weighed compound to a 10 mL volumetric flask.

  • Add a small amount of the selected solvent to dissolve the compound.

  • Once dissolved, add the solvent to the mark.

  • Cap the flask and invert several times to ensure a homogeneous solution.

  • Transfer the solution to a labeled storage vial.

Solution_Preparation_Workflow cluster_prep Solution Preparation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume mix Mix Thoroughly volume->mix store Store Appropriately mix->store Stability_Testing_Workflow cluster_stability Stability Assessment start Prepared Solution long_term Long-Term Stability start->long_term forced Forced Degradation start->forced analysis Analytical Testing (HPLC-MS) long_term->analysis forced->analysis results Stability Profile analysis->results

References

Application Notes and Protocols for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol in Microfluidics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, a non-ionic fluorosurfactant, in microfluidic applications. The information is tailored for researchers, scientists, and professionals in drug development who are utilizing microfluidic technologies for high-throughput screening, single-cell analysis, and other advanced applications.

Application Notes

Introduction to this compound

This compound is a fluorinated alcohol that functions as a non-ionic surfactant in biphasic microfluidic systems. Its molecular structure consists of a hydrophilic polyethylene glycol (PEG)-like head group and a lipophilic (fluorophilic) perfluorinated tail. This amphiphilic nature allows it to partition at the interface between aqueous and fluorinated oil phases, reducing interfacial tension and stabilizing droplets.[1]

The use of fluorinated oils, such as 3M™ Novec™ 7500 or Fluorinert™ FC-40, is prevalent in biological microfluidic applications due to their biocompatibility, chemical inertness, and high gas permeability, which is crucial for long-term cell culture.[2] this compound is designed to be soluble in these fluorinated oils and provide a stable interface for aqueous droplets containing biological samples.

Applications in Droplet Microfluidics

The primary application of this compound is in the generation and stabilization of aqueous-in-oil droplets for a variety of high-throughput applications.

1. Digital PCR (dPCR) and Molecular Diagnostics:

In dPCR, the surfactant's role is to maintain the integrity of millions of picoliter-sized droplets during thermal cycling. Each droplet acts as an individual reactor for a PCR reaction. The stability of the droplets is paramount to prevent cross-contamination and ensure accurate quantification of nucleic acids. Fluorosurfactants like this compound are essential for preventing droplet coalescence at the high temperatures required for DNA denaturation.[3][4]

2. Single-Cell Analysis:

Droplet-based microfluidics enables the high-throughput encapsulation and analysis of single cells. Each droplet can contain a single cell, allowing for individual analysis of its genome, transcriptome, or proteome. The biocompatibility of the surfactant is critical to ensure that the encapsulated cells remain viable and that their biological processes are not perturbed.[1][5] Non-ionic fluorosurfactants are generally preferred for these applications due to their minimal interaction with cellular components.[1]

3. Cell Culture and Drug Screening:

The high gas permeability of fluorinated oils, combined with the stabilizing effect of the surfactant, allows for the long-term culture of cells within droplets. This "in-droplet" cell culture is a powerful tool for high-throughput drug screening, where the effects of thousands of compounds on single cells or cell populations can be monitored over time. The surfactant must be non-toxic and not interfere with the compounds being tested.[2]

Applications in Surface Modification of Microfluidic Devices

While its primary use is as a surfactant in the oil phase, this compound and similar fluorinated compounds can also be used to modify the surface properties of microfluidic channels, particularly those made from polydimethylsiloxane (PDMS). PDMS is a popular material for microfluidic device fabrication but is inherently hydrophobic. For applications requiring the generation of oil-in-water emulsions or to prevent the non-specific adsorption of hydrophobic molecules to the channel walls, a hydrophilic surface is often desired.

Treating PDMS channels with a solution containing a fluorinated alcohol can create a more hydrophilic and low-fouling surface. The hydroxyl group of the alcohol can interact with the silanol groups on the plasma-treated PDMS surface, while the fluorinated tail creates a low-energy surface that can resist protein adsorption.

Quantitative Data

The following tables provide representative data for non-ionic fluorosurfactants with similar structures to this compound. This data should be used as a guideline, and optimization for specific applications is recommended.

Table 1: Physical and Performance Properties of a Representative Non-Ionic Fluorosurfactant

PropertyValueNotes
Typical Concentration 0.5 - 5% (w/w) in fluorinated oilConcentration is application-dependent. Higher concentrations are often used for applications requiring high droplet stability, such as dPCR.
Recommended Solvents 3M™ Novec™ 7500, Fluorinert™ FC-40These are common fluorinated oils used in droplet microfluidics.
Interfacial Tension 1 - 5 mN/mMeasured against an aqueous phase. Lower interfacial tension generally leads to more stable droplets.[6]
Droplet Stability (Thermal Cycling) Stable up to 95°C for >30 cyclesCrucial for dPCR applications.[3]
Biocompatibility (Cell Viability) >90% after 24 hoursCell viability can be cell-type dependent and should be validated for each specific assay.

Table 2: Expected Performance in Surface Modification of PDMS

PropertyUntreated PDMSPDMS Treated with Fluorinated Alcohol
Water Contact Angle ~110°< 90° (can be further reduced with plasma treatment)
Protein Adsorption HighLow

Experimental Protocols

Protocol 1: Preparation of a 2% (w/w) Fluorosurfactant Solution in Novec™ 7500

Materials:

  • This compound

  • 3M™ Novec™ 7500 Engineered Fluid[7]

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Low-power sonicator (optional)

Procedure:

  • Tare a clean, dry glass vial on the analytical balance.

  • Weigh 0.2 g of this compound directly into the vial.

  • Add 9.8 g of Novec™ 7500 to the vial.

  • Cap the vial tightly.

  • Vortex the mixture for 5-10 minutes until the surfactant is fully dissolved. Gentle heating (40-50°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any undissolved particles.

  • Store the solution at room temperature in a tightly sealed container.

Protocol 2: Droplet Generation in a PDMS Microfluidic Device

Materials:

  • PDMS microfluidic device with a flow-focusing or T-junction geometry

  • Syringe pumps

  • Syringes with Luer-lock fittings

  • PTFE tubing

  • Aqueous phase (e.g., PCR master mix, cell suspension)

  • 2% (w/w) this compound in Novec™ 7500 (from Protocol 1)

  • Microscope with a high-speed camera

Procedure:

  • Prime the microfluidic device by flushing all channels with the oil-surfactant solution.

  • Load the aqueous phase into one syringe and the oil-surfactant solution into another.

  • Connect the syringes to the respective inlets of the microfluidic device using PTFE tubing.

  • Mount the syringes on the syringe pumps.

  • Set the flow rates for the oil and aqueous phases. A typical starting point is a flow rate ratio of 4:1 (oil:aqueous). For example, set the oil flow rate to 20 µL/min and the aqueous flow rate to 5 µL/min.

  • Start the syringe pumps and observe droplet formation at the junction using the microscope.

  • Adjust the flow rates of both phases to achieve stable, monodisperse droplets of the desired size. Increasing the oil-to-aqueous flow rate ratio will generally decrease the droplet size.

  • Collect the generated emulsion at the outlet of the device.

Protocol 3: Assessing Droplet Stability

Materials:

  • Generated droplet emulsion

  • Microscope slides and coverslips

  • Incubator or thermal cycler

  • Microscope with a camera

Procedure:

  • Room Temperature Stability:

    • Pipette a small volume of the emulsion onto a microscope slide and cover with a coverslip.

    • Image the droplets immediately after generation to establish a baseline for size and monodispersity.

    • Store the remaining emulsion at room temperature.

    • At regular intervals (e.g., 1, 6, 24 hours), take a sample of the emulsion and image it under the microscope.

    • Analyze the images for any signs of droplet coalescence (merging) or changes in size distribution.

  • Thermal Stability (for dPCR):

    • Aliquot the emulsion into PCR tubes.

    • Place the tubes in a thermal cycler and run a standard PCR protocol (e.g., 30-40 cycles with denaturation at 95°C).

    • After thermal cycling, image the droplets as described above and compare them to the pre-cycling images to assess stability.

Protocol 4: Assessing Biocompatibility (Cell Viability Assay)

Materials:

  • Droplet emulsion containing encapsulated cells

  • Cell viability assay kit (e.g., Live/Dead stain with Calcein AM and Ethidium homodimer-1)

  • Fluorescence microscope

  • Hemocytometer or automated cell counter

Procedure:

  • Generate droplets containing a known concentration of cells as described in Protocol 2.

  • Incubate the droplet emulsion under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • At desired time points (e.g., 0, 24, 48 hours), take a sample of the emulsion.

  • Break the emulsion to release the cells. This can be done by adding a small volume of a perfluorinated alcohol (e.g., 1H,1H,2H,2H-perfluorooctanol) and vortexing.

  • Pellet the cells by centrifugation and resuspend them in an appropriate buffer (e.g., PBS).

  • Stain the cells with the viability dyes according to the manufacturer's instructions.

  • Count the number of live (green fluorescence) and dead (red fluorescence) cells using a fluorescence microscope and a hemocytometer.

  • Calculate the percentage of viable cells at each time point.

Protocol 5: Surface Modification of PDMS Microchannels

Materials:

  • PDMS microfluidic device

  • Oxygen plasma system

  • Solution of 1% (v/v) this compound in a volatile solvent (e.g., isopropanol)

  • Oven or hotplate

  • Goniometer for contact angle measurement

Procedure:

  • Clean the PDMS device by sonicating in isopropanol and then deionized water. Dry the device thoroughly with a stream of nitrogen.

  • Treat the PDMS channels with oxygen plasma for 30-60 seconds to activate the surface (creates silanol groups).

  • Immediately after plasma treatment, flush the channels with the 1% fluorosurfactant solution.

  • Allow the solution to remain in the channels for 1-2 hours at room temperature.

  • Flush the channels with the pure solvent (isopropanol) to remove any excess, unbound surfactant.

  • Dry the channels with a stream of nitrogen.

  • Heat the device in an oven or on a hotplate at 70-80°C for 30 minutes to anneal the coating.

  • Characterize the surface modification by measuring the water contact angle. A successful modification will result in a decrease in the contact angle compared to untreated PDMS.

Visualizations

Caption: Surfactant molecules at the oil-water interface.

DropSeq_Workflow Workflow for Droplet-Based Single-Cell RNA Sequencing (Drop-Seq) cluster_prep Sample Preparation cluster_microfluidics Microfluidic Droplet Generation cluster_processing Downstream Processing cluster_analysis Data Analysis Cell_Suspension Single Cell Suspension Droplet_Generation Co-encapsulation of Cells and Beads in Droplets Cell_Suspension->Droplet_Generation Bead_Suspension Barcoded Beads in Lysis Buffer Bead_Suspension->Droplet_Generation Cell_Lysis Cell Lysis within Droplets Droplet_Generation->Cell_Lysis mRNA_Capture mRNA Capture on Beads Cell_Lysis->mRNA_Capture Droplet_Breakage Break Emulsion mRNA_Capture->Droplet_Breakage RT Reverse Transcription Droplet_Breakage->RT PCR cDNA Amplification RT->PCR Library_Prep Sequencing Library Preparation PCR->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Processing Read Alignment and UMI Counting Sequencing->Data_Processing Single_Cell_Analysis Clustering, Differential Expression, etc. Data_Processing->Single_Cell_Analysis

Caption: Drop-Seq experimental workflow.

Surface_Modification_Workflow Workflow for PDMS Surface Modification Start Start with Clean PDMS Device Plasma_Treatment Oxygen Plasma Treatment Start->Plasma_Treatment Incubation Incubate with Fluorosurfactant Solution Plasma_Treatment->Incubation Rinse Rinse with Solvent Incubation->Rinse Dry Dry with Nitrogen Rinse->Dry Anneal Anneal/Cure the Coating Dry->Anneal Characterize Characterize Surface (e.g., Contact Angle) Anneal->Characterize End Modified PDMS Device Ready for Use Characterize->End

Caption: PDMS surface modification workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol synthesis.

Experimental Protocols

A detailed, two-stage experimental protocol for the synthesis of this compound is outlined below. This protocol is a composite based on established methods for hexafluoropropylene oxide (HFPO) oligomerization and subsequent reduction of the resulting perfluoroacyl fluoride.

Stage 1: Oligomerization of Hexafluoropropylene Oxide (HFPO)

This stage focuses on the controlled oligomerization of HFPO to produce the perfluoro-3,6,9-trioxadecanoyl fluoride intermediate.

  • Materials:

    • Hexafluoropropylene oxide (HFPO)

    • Anhydrous cesium fluoride (CsF) or potassium fluoride (KF) as a catalyst

    • Anhydrous aprotic polar solvent (e.g., diglyme, tetraglyme, acetonitrile)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a low-temperature thermometer, add the anhydrous catalyst (CsF or KF) and the anhydrous aprotic solvent under an inert atmosphere.

    • Cool the stirred suspension to the desired reaction temperature (typically between -20°C and 30°C).

    • Slowly bubble gaseous HFPO into the reaction mixture. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to determine the oligomer distribution.

    • Once the desired oligomer (the trimer acid fluoride) is the predominant product, stop the HFPO addition.

    • Allow the reaction mixture to warm to room temperature. The product, perfluoro-3,6,9-trioxadecanoyl fluoride, is typically in the lower phase.

    • Separate the product phase from the catalyst and solvent. The solvent can be removed under reduced pressure.

Stage 2: Reduction of Perfluoro-3,6,9-trioxadecanoyl Fluoride

This stage involves the reduction of the acyl fluoride intermediate to the target alcohol.

  • Materials:

    • Perfluoro-3,6,9-trioxadecanoyl fluoride

    • Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄)

    • Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran (THF))

    • Dilute acid (e.g., 1M HCl) for quenching

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the perfluoro-3,6,9-trioxadecanoyl fluoride in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the reducing agent (NaBH₄ or LiAlH₄) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water and protic solvents.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

    • Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow addition of dilute acid.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Influence of Catalyst and Solvent on HFPO Oligomerization

CatalystSolventTemperature (°C)Predominant OligomerReference
CsFDiglyme0 - 10Trimer/TetramerGeneric Observation
KFTetraglyme20 - 30Dimer/TrimerGeneric Observation
CsFAcetonitrile-10 - 0Higher OligomersGeneric Observation

Table 2: Comparison of Reducing Agents for Perfluoroacyl Fluoride Reduction

Reducing AgentSolventReaction TimeTypical Yield (%)Notes
NaBH₄THF2 - 4 hours80 - 90Milder, safer to handle.
LiAlH₄Diethyl Ether1 - 2 hours85 - 95More reactive, requires stricter anhydrous conditions.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Trimer in Stage 1

  • Question: My HFPO oligomerization is producing a wide range of oligomers, and the yield of the desired trimer (perfluoro-3,6,9-trioxadecanoyl fluoride) is low. What can I do?

  • Answer:

    • Control Reaction Temperature: The distribution of oligomers is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of higher oligomers. Try to maintain a very stable and optimized temperature throughout the HFPO addition.

    • Catalyst Choice: Cesium fluoride is generally more active than potassium fluoride and can lead to higher molecular weight oligomers. If you are getting predominantly dimers, switching to CsF or slightly lowering the temperature might help.

    • Solvent Effects: The polarity of the aprotic solvent can influence the reaction. Experiment with different solvents like diglyme, tetraglyme, or acetonitrile to find the optimal conditions for trimer formation.

    • Rate of HFPO Addition: A slow and controlled addition of HFPO is crucial. A high local concentration of the monomer can lead to uncontrolled polymerization and a broader distribution of oligomers.

Issue 2: Incomplete Reduction in Stage 2

  • Question: The reduction of my perfluoro-3,6,9-trioxadecanoyl fluoride is not going to completion, and I have a mixture of starting material and product. How can I improve this?

  • Answer:

    • Purity of Starting Material: Ensure that your perfluoro-3,6,9-trioxadecanoyl fluoride is free from any acidic impurities that could consume the reducing agent.

    • Anhydrous Conditions: Both NaBH₄ and especially LiAlH₄ are sensitive to moisture. Ensure all your glassware is flame-dried, and you are using anhydrous solvents.

    • Sufficient Reducing Agent: You may need to use a larger excess of the reducing agent. Perfluoro compounds can sometimes be more resistant to reduction than their non-fluorinated analogs.

    • Reaction Time and Temperature: While the reaction is typically fast, some sterically hindered or less reactive substrates might require longer reaction times or slightly elevated temperatures. Monitor the reaction closely by TLC or GC-MS.

Issue 3: Difficult Purification of the Final Product

  • Question: I am having trouble purifying the final this compound. What are the common impurities and how can I remove them?

  • Answer:

    • Common Impurities:

      • Unreacted starting material (perfluoro-3,6,9-trioxadecanoyl fluoride).

      • Other oligomeric alcohols from the reduction of different chain length acyl fluorides.

      • Side products from the reduction (e.g., partially reduced species).

    • Purification Strategies:

      • Vacuum Distillation: Due to its relatively high boiling point and thermal stability, vacuum distillation is often an effective method for separating the desired alcohol from lower and higher boiling impurities.

      • Column Chromatography: Silica gel chromatography can be used for purification. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) can effectively separate the product from less polar impurities.

      • Aqueous Wash: A dilute aqueous wash can help remove any remaining inorganic salts from the workup.

Frequently Asked Questions (FAQs)

  • Q1: What is the key to controlling the oligomer chain length in the HFPO reaction?

    • A1: The primary factors are reaction temperature, the choice of catalyst, and the solvent. Lower temperatures and more active catalysts like CsF tend to produce longer chains. Careful optimization of these parameters is essential to maximize the yield of the desired trimer.

  • Q2: Can I use a different reducing agent for the final step?

    • A2: While NaBH₄ and LiAlH₄ are the most common and effective, other reducing agents could potentially be used. However, their efficacy for reducing highly fluorinated acyl fluorides would need to be experimentally verified.

  • Q3: What are the main safety precautions for this synthesis?

    • A3: HFPO is a toxic gas and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. It should be handled under a dry, inert atmosphere.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, GC-MS, and FT-IR spectroscopy.

Visualizations

SynthesisWorkflow cluster_stage1 Stage 1: HFPO Oligomerization cluster_stage2 Stage 2: Reduction HFPO Hexafluoropropylene Oxide (HFPO) Reaction1 Oligomerization HFPO->Reaction1 Catalyst CsF or KF (Catalyst) Catalyst->Reaction1 Solvent1 Anhydrous Aprotic Solvent Solvent1->Reaction1 Intermediate Perfluoro-3,6,9-trioxadecanoyl Fluoride Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 ReducingAgent NaBH4 or LiAlH4 ReducingAgent->Reaction2 Solvent2 Anhydrous Solvent Solvent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthesis workflow for this compound.

TroubleshootingTree cluster_issues cluster_solutions1 Solutions for Stage 1 cluster_solutions2 Solutions for Stage 2 cluster_solutions3 Purification Solutions Start Low Yield of Final Product Issue1 Low Yield of Trimer (Stage 1) Start->Issue1 Issue2 Incomplete Reduction (Stage 2) Start->Issue2 Issue3 Purification Difficulties Start->Issue3 Sol1a Optimize Temperature Issue1->Sol1a Sol1b Change Catalyst/Solvent Issue1->Sol1b Sol1c Control HFPO Addition Rate Issue1->Sol1c Sol2a Ensure Anhydrous Conditions Issue2->Sol2a Sol2b Increase Reducing Agent Issue2->Sol2b Sol2c Increase Reaction Time Issue2->Sol2c Sol3a Vacuum Distillation Issue3->Sol3a Sol3b Column Chromatography Issue3->Sol3b

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthesis process, which typically involves the reaction of a perfluoro-ether olefin with an alcohol. Potential impurities include:

  • Unreacted starting materials: Residual amounts of the initial alcohol and perfluoro-ether olefin.

  • Byproducts: Salts formed from the basic catalyst and any protic species, as well as oligomeric species.

  • Solvent residues: Traces of solvents used during the synthesis and workup.

  • Water: Moisture introduced during the workup or from atmospheric exposure.

Q2: What is the recommended primary purification method for this compound?

A2: Given its relatively high boiling point, vacuum distillation is the preferred method for the primary purification of this compound. This technique effectively separates the target compound from non-volatile impurities and compounds with significantly different boiling points.

Q3: When is column chromatography recommended for purification?

A3: Column chromatography is recommended as a secondary purification step when:

  • Distillation fails to separate impurities with close boiling points.

  • The desired purity level is very high (≥99.5%).

  • Non-volatile impurities need to be removed that were not separated by distillation.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of the final product can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities and confirming the mass of the desired product.[1][2][3][4]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is highly effective for quantifying fluorine-containing impurities due to its wide chemical shift range.[5][6][7][8]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying and quantifying non-fluorinated impurities.

Troubleshooting Guides

Troubleshooting Vacuum Distillation
Issue Potential Cause Recommended Solution
Bumping or Unstable Boiling - Absence of a stirring mechanism. - Heating too rapidly.- Use a magnetic stir bar and stir plate. - Gradually increase the heating mantle temperature.
No Distillate Collection - Vacuum leak in the system. - Insufficient heating. - Thermometer bulb placed incorrectly.- Check all glass joints for proper sealing and apply vacuum grease. - Ensure the heating mantle is set to a temperature above the compound's boiling point at the applied vacuum. - Position the thermometer bulb just below the sidearm of the distillation head.[9]
Product Contaminated with Vacuum Grease - Excessive application of grease to joints.- Apply a thin, even layer of vacuum grease only to the upper part of the male joint.
Low Yield - Hold-up in the distillation column. - Incomplete transfer from the reaction flask.- Insulate the distillation column to minimize condensation before the condenser. - Ensure complete transfer of the crude product to the distillation flask.
Troubleshooting Column Chromatography
Issue Potential Cause Recommended Solution
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity. - Incorrect stationary phase.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradual gradient from a non-polar to a more polar solvent is often effective. - For fluorinated compounds, consider using a fluorinated stationary phase (e.g., perfluoroalkyl or pentafluorophenyl) for enhanced selectivity.[10][11][12][13]
Product Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Product Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Tailing of the Product Peak - Interaction with active sites on the silica gel. - Column overloading.- Add a small percentage of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. - Use a larger diameter column or load less sample.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₃F₁₉O₄
Molecular Weight 548.10 g/mol [14]
Boiling Point 175-176 °C (at atmospheric pressure)[15]
Density 1.744 g/cm³[15]

Table 2: Recommended Starting Conditions for Purification

Purification Method Parameter Recommended Starting Condition
Vacuum Distillation Pressure 10-20 mmHg
Heating Bath Temperature 100-120 °C (adjust as needed)
Column Chromatography Stationary Phase Silica Gel (230-400 mesh) or Fluorinated Phase[10]
Mobile Phase (Gradient) Start with 100% Hexane, gradually increase to 20-30% Ethyl Acetate in Hexane

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a trap. Ensure all joints are properly greased and sealed.[16]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Distillation:

    • Begin stirring and apply vacuum to the system.

    • Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied vacuum. A nomograph can be used to estimate the boiling point at reduced pressure.[17]

  • Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.[16]

Protocol 2: Column Chromatography
  • Column Packing: Prepare a glass column with silica gel or a fluorinated stationary phase using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound crude Crude Product distillation Vacuum Distillation crude->distillation distillate Distilled Product distillation->distillate residue Non-Volatile Impurities distillation->residue Separated analysis1 Purity Analysis (GC-MS, NMR) distillate->analysis1 pure Pure Product (≥98%) analysis1->pure Purity Met impure Impure Product (<98%) analysis1->impure Purity Not Met chromatography Column Chromatography impure->chromatography fractions Collected Fractions chromatography->fractions analysis2 Purity Analysis (GC-MS, NMR) fractions->analysis2 final_product Final Pure Product analysis2->final_product

Caption: Purification workflow for this compound.

TroubleshootingTree Troubleshooting Distillation Issues start Distillation Problem q1 Is the boiling unstable? start->q1 a1_yes Add stir bar & heat slowly q1->a1_yes Yes q2 Is no distillate collecting? q1->q2 No end Problem Resolved a1_yes->end a2_yes Check for vacuum leaks & proper heating/thermometer placement q2->a2_yes Yes q3 Is the product yield low? q2->q3 No a2_yes->end a3_yes Insulate column & ensure complete transfer q3->a3_yes Yes q4 Is the distillate impure? q3->q4 No a3_yes->end a4_yes Consider fractional distillation or column chromatography q4->a4_yes Yes a4_yes->end

Caption: Decision tree for troubleshooting common vacuum distillation problems.

References

Technical Support Center: Synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product shows multiple peaks on the GC-MS analysis, apart from the desired this compound. What are these common impurities?

A1: The synthesis of this compound is a multi-step process that can lead to several common impurities. These can be broadly categorized as follows:

  • Starting Material Residues: Unreacted hexafluoropropylene oxide (HFPO) or its more stable isomer, hexafluoroacetone (HFA).

  • Oligomer Distribution: The oligomerization of HFPO is not perfectly selective and can produce a range of perfluoroether chains of varying lengths. Therefore, you may observe shorter-chain (e.g., 1H,1H-Perfluoro-3,6-dioxaheptan-1-ol) and longer-chain (e.g., 1H,1H-Perfluoro-3,6,9,12-tetraoxatridecan-1-ol) analogues.

  • Incomplete Reaction Intermediates: Residual amounts of the perfluoroether acyl fluoride or its corresponding ester intermediate from incomplete reduction.

  • Byproducts of Reduction: Depending on the reducing agent and conditions, side reactions can occur. For instance, using sodium borohydride in alcoholic solvents can sometimes lead to the formation of borate esters.

  • Solvent and Reagent Residues: Trace amounts of solvents used during synthesis and purification (e.g., ethers, alcohols) or residues from catalysts and other reagents.

Q2: How can I identify the specific impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying volatile and semi-volatile impurities in your product. By analyzing the mass spectra of the impurity peaks, you can deduce their structures. Comparing the fragmentation patterns with known spectra of potential impurities will aid in their identification.

Q3: I suspect the presence of oligomers with different chain lengths. How can I confirm this and what can I do to minimize them?

A3: The presence of a homologous series of peaks in your GC chromatogram with regularly increasing retention times is a strong indicator of oligomeric impurities. To minimize their formation, careful control of the HFPO oligomerization reaction is crucial. Key parameters to optimize include:

  • Catalyst Choice and Concentration: The type and amount of catalyst (e.g., alkali metal fluorides) significantly influence the oligomer distribution.[1][2]

  • Solvent: The choice of an appropriate aprotic polar solvent is critical.[1][3]

  • Temperature and Pressure: These parameters affect the reaction rate and selectivity. Lower temperatures often favor the formation of higher oligomers.[1][3]

  • Molar Ratio of Reactants: Adjusting the ratio of HFPO to the initiator can help control the average chain length.

Q4: My NMR spectrum shows unexpected signals. What could they be?

A4: Unexpected signals in your NMR spectrum could arise from several of the impurities mentioned above. For instance, a singlet around 1.56 ppm in a CDCl₃ spectrum could indicate the presence of water. Residual solvents are a common source of extraneous peaks. It is advisable to consult tables of common NMR solvent impurities. If you suspect incomplete reduction, you might observe signals corresponding to the ester intermediate.

Q5: What is the best way to purify the final product and remove these impurities?

A5: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound and removing both lower and higher boiling point impurities. For the removal of non-volatile impurities, column chromatography on silica gel or a fluorinated stationary phase can be employed. A water wash can help remove any residual water-soluble reagents or byproducts.

Summary of Common Impurities

Impurity Category Specific Examples Potential Source Identification Method
Starting Materials & Isomers Hexafluoropropylene oxide (HFPO), Hexafluoroacetone (HFA)Incomplete reaction of HFPO; Isomerization of HFPO.GC-MS
Oligomers Shorter and longer chain perfluoroether alcoholsNon-selective oligomerization of HFPO.[1][3]GC-MS
Reaction Intermediates Perfluoro-3,6,9-trioxadecanoyl fluoride, Methyl perfluoro-3,6,9-trioxadecanoateIncomplete conversion to the subsequent reaction step.GC-MS, ¹⁹F NMR
Reduction Byproducts Borate esters (if using NaBH₄)Side reactions during the reduction of the ester.¹¹B NMR, MS
Solvent & Reagent Residues Diethyl ether, Ethanol, Methanol, AcetonitrileCarryover from reaction and purification steps.GC-MS, ¹H NMR

Experimental Protocols

Generalized Synthesis Protocol for this compound

This protocol describes a general pathway for the synthesis. Specific conditions may require optimization.

Step 1: Oligomerization of Hexafluoropropylene Oxide (HFPO)

  • In a dry autoclave reactor, add a catalytic amount of an alkali metal fluoride (e.g., potassium fluoride) and a dry aprotic polar solvent (e.g., diglyme or acetonitrile).[1]

  • Evacuate the reactor and backfill with an inert gas (e.g., nitrogen or argon).

  • Cool the reactor to the desired temperature (typically between -20°C and 20°C).

  • Slowly introduce a controlled amount of hexafluoropropylene oxide (HFPO) into the reactor while maintaining the temperature and pressure. The molar ratio of HFPO to catalyst will influence the oligomer distribution.

  • After the addition is complete, allow the reaction to stir for a specified time until the desired degree of oligomerization is achieved.

  • The resulting product is a mixture of perfluoroether acyl fluorides of varying chain lengths. The desired trimer, perfluoro-3,6,9-trioxadecanoyl fluoride, can be isolated by fractional distillation.

Step 2: Esterification of the Acyl Fluoride

  • The isolated perfluoro-3,6,9-trioxadecanoyl fluoride is then reacted with a simple alcohol, such as methanol or ethanol, in the presence of a base (e.g., triethylamine) or by direct reaction at elevated temperatures to form the corresponding ester.

  • The ester is then purified, typically by distillation.

Step 3: Reduction of the Ester to the Alcohol

  • In a round-bottom flask under an inert atmosphere, dissolve the purified perfluoroether ester in a suitable solvent, such as a mixture of tetrahydrofuran and an alcohol (e.g., ethanol).

  • Slowly add a reducing agent, such as sodium borohydride, in portions while controlling the temperature (typically 0°C to room temperature).

  • Monitor the reaction by TLC or GC-MS until the starting ester is consumed.

  • Quench the reaction carefully with an acidic aqueous solution (e.g., dilute HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • The crude this compound is then purified by fractional distillation under vacuum.

GC-MS Protocol for Impurity Analysis

  • Column: Use a low- to mid-polarity capillary column suitable for the analysis of fluorinated compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Use a split/splitless injector. A split injection is suitable for analyzing the main components, while a splitless injection is better for trace impurity analysis.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to elute all components.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range that covers the expected molecular weights of the product and potential impurities (e.g., m/z 30-500).

  • Data Analysis: Identify peaks by comparing their mass spectra to a library of known compounds and by interpreting the fragmentation patterns.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Synthesis Complete (Crude Product) analysis GC-MS & NMR Analysis start->analysis pure Product is Pure (>99%) analysis->pure Purity OK impure Impurities Detected analysis->impure Purity Not OK end Pure Product Obtained pure->end identify_impurities Identify Impurities (Mass Spec & NMR data) impure->identify_impurities oligomers Oligomeric Homologues (Shorter/Longer Chains) identify_impurities->oligomers Homologous series intermediates Unreacted Intermediates (Ester, Acyl Fluoride) identify_impurities->intermediates Known intermediates starting_materials Starting Materials (HFPO, HFA) identify_impurities->starting_materials Low MW peaks solvents Solvent/Reagent Residues identify_impurities->solvents Known solvent peaks optimize_oligomerization Optimize Oligomerization (Temp, Catalyst, Ratio) oligomers->optimize_oligomerization optimize_reduction Optimize Reduction (Time, Temp, Reagent Amount) intermediates->optimize_reduction improve_workup Improve Workup/Purification (Distillation, Washing) starting_materials->improve_workup solvents->improve_workup re_purify Re-purify Product (Fractional Distillation) optimize_oligomerization->re_purify optimize_reduction->re_purify improve_workup->re_purify re_purify->analysis Re-analyze end_fail Consult Senior Chemist re_purify->end_fail Impurities persist

Caption: Troubleshooting workflow for identifying and mitigating impurities.

References

Preventing degradation of 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorinated ether alcohol. Due to its unique properties, such as chemical inertness and thermal stability, it finds applications in various research and industrial fields, including as a surfactant, a component in coatings, and as an intermediate in chemical synthesis.

Q2: What are the primary factors that can cause the degradation of this compound in an experimental setting?

Based on studies of structurally similar per- and polyfluoroalkyl substances (PFAS), the primary factors that can induce degradation include:

  • Elevated Temperatures: Thermal stress can lead to the cleavage of C-O ether bonds and C-C bonds.

  • Ultraviolet (UV) Radiation: Photodegradation can occur, especially in the presence of photosensitizers.

  • Strong Reducing Agents: Reaction with potent reducing agents, such as hydrated electrons, can initiate degradation pathways.

  • Harsh Chemical Environments: Although generally stable, extreme pH conditions (strong acids or bases) over prolonged periods at elevated temperatures may lead to hydrolysis of the ether linkages.

Q3: What are the potential degradation products of this compound?

While specific degradation products for this exact compound are not extensively documented, based on the degradation of similar perfluoroalkyl ether compounds, potential byproducts could include:

  • Shorter-chain perfluorinated or polyfluorinated alcohols and carboxylic acids resulting from the cleavage of the ether bonds.

  • Unstable perfluoroalcohols formed from C-O bond cleavage, which can further transform.

  • In the case of incomplete combustion or high-temperature decomposition, a complex mixture of smaller fluorinated compounds could be generated.

Q4: How can I detect the degradation of this compound and its byproducts?

The most effective analytical techniques for detecting and quantifying the parent compound and its potential degradation products are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for analyzing a wide range of PFAS, including fluorinated ether alcohols and their acidic degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile fluorinated compounds. Derivatization may sometimes be necessary for less volatile degradation products.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential degradation issues during your experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound.1. Review Experimental Conditions: Check for potential stressors such as high temperatures, exposure to UV light, or the presence of strong reducing/oxidizing agents. 2. Analyze a Sample: Use LC-MS/MS or GC-MS to analyze a sample of your compound to check for the presence of degradation products. 3. Implement Preventative Measures: Follow the handling and storage recommendations outlined below.
Appearance of unexpected peaks in analytical chromatograms (GC-MS or LC-MS/MS). Formation of degradation byproducts.1. Identify Byproducts: Attempt to identify the structure of the unknown peaks using mass spectral libraries and fragmentation patterns characteristic of fluorinated compounds. 2. Trace the Source: Correlate the appearance of these peaks with specific experimental steps to pinpoint the cause of degradation.
Precipitate formation or phase separation in solutions. Formation of insoluble degradation products or interaction with other components.1. Characterize the Precipitate: If possible, isolate and analyze the precipitate to determine its composition. 2. Solvent Compatibility Check: Ensure the compound is stable and soluble in the chosen solvent system under the experimental conditions.

Experimental Protocols

Protocol 1: Analysis of this compound and Potential Degradation Products by LC-MS/MS

This protocol provides a general methodology for the analysis of the target compound and its potential acidic degradation products.

1. Sample Preparation:

  • Dilute a small aliquot of the experimental sample in a suitable solvent (e.g., methanol or acetonitrile).

  • If analyzing from a complex matrix (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) cleanup step may be necessary.

2. LC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like ammonium acetate or formic acid to improve ionization.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for acidic degradation products.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis of the parent compound and expected byproducts. A full scan or product ion scan can be used for identifying unknown degradation products.

  • Key Transitions: Specific precursor and product ion transitions will need to be optimized for this compound and its potential degradation products.

Protocol 2: Recommended Handling and Storage Procedures

To minimize the risk of degradation, the following procedures are recommended:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid prolonged exposure to light. Recommended storage is at room temperature.[1]

  • Handling:

    • Use in a well-ventilated area to avoid inhalation of any potential fumes, especially if heating.

    • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Avoid contact with strong oxidizing and reducing agents unless they are a required part of the experimental design.

  • Experimental Conditions:

    • Whenever possible, conduct reactions at the lowest effective temperature.

    • Protect reaction mixtures from direct UV light by using amber glassware or covering the reaction setup.

    • Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.

Visualizations

degradation_pathway compound This compound cleavage C-O Ether Bond Cleavage compound->cleavage leads to stressors Stressors (Heat, UV, Strong Reductants) stressors->compound products Shorter-chain Fluorinated Alcohols & Carboxylic Acids cleavage->products unstable Unstable Perfluoroalcohols cleavage->unstable

Caption: Potential degradation pathway of this compound.

experimental_workflow start Experiment Start run_exp Run Experiment with Preventative Measures start->run_exp analysis Analyze Sample (LC-MS/MS or GC-MS) run_exp->analysis check Degradation Observed? analysis->check troubleshoot Troubleshoot: - Adjust Conditions - Identify Stressors check->troubleshoot Yes end Experiment Complete check->end No troubleshoot->run_exp

Caption: Recommended workflow for experiments to minimize and detect degradation.

References

Technical Support Center: Optimizing 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol Concentration for Surface Tension Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol for surface tension reduction in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to reduce surface tension?

A1: this compound is a type of fluorosurfactant. Fluorosurfactants are highly effective at reducing the surface tension of water and other aqueous solutions, even at very low concentrations. This is due to their chemical structure, which consists of a fluorinated carbon chain (hydrophobic and oleophobic tail) and a hydrophilic head group. This amphiphilic nature causes them to accumulate at the liquid-air interface, disrupting the cohesive forces between water molecules and thereby lowering the surface tension.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution at which micelles begin to form. Below the CMC, the surface tension of the solution decreases significantly as the surfactant concentration increases. However, once the CMC is reached, the surface becomes saturated with surfactant molecules, and any additional surfactant molecules added to the solution will self-assemble into micelles in the bulk of the liquid. Consequently, the surface tension remains relatively constant at its minimum value above the CMC.[1] Identifying the CMC is crucial for determining the optimal and most cost-effective concentration for achieving maximum surface tension reduction.

Q3: What is a typical effective concentration range for fluorosurfactants like this compound?

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible surface tension measurements.

  • Possible Cause: Contamination of the sample, glassware, or tensiometer components.

    • Solution: Ensure all glassware is scrupulously clean. Use high-purity water and reagents. Clean the tensiometer probe (e.g., needle for pendant drop) according to the manufacturer's instructions between each measurement. Flaming a platinum Du Noüy ring or Wilhelmy plate can remove organic contaminants.

  • Possible Cause: The system has not reached equilibrium.

    • Solution: Fluorosurfactants can have slow adsorption kinetics, meaning they take time to migrate to the interface and arrange themselves to cause the maximum reduction in surface tension. Allow sufficient time for the surface tension reading to stabilize before recording the value. The pendant drop method is particularly well-suited for monitoring surface tension over time to ensure equilibrium has been reached.

  • Possible Cause: Environmental factors such as temperature fluctuations or vibrations.

    • Solution: Perform measurements in a temperature-controlled environment and on a vibration-dampening table.

Issue 2: Difficulty forming a stable pendant drop for measurement.

  • Possible Cause: The surface tension of the liquid is very low.

    • Solution: For liquids with very low surface tension, it can be challenging for the droplet to remain suspended from the needle. Using a specialized needle, such as a VoidLock™ needle, can help prevent the droplet from retracting up the side of the needle, leading to more stable and accurate measurements.[1]

  • Possible Cause: Improper needle size or shape.

    • Solution: Use a blunt needle with a clean, sharp edge to ensure the drop forms correctly at the tip. The needle diameter should be appropriate for the viscosity and surface tension of the liquid being tested.

  • Possible Cause: Air bubbles in the syringe or on the needle tip.

    • Solution: Ensure the syringe is properly filled and free of air bubbles. Expel a small amount of liquid to clear any bubbles from the needle tip before forming the pendant drop for measurement.

Issue 3: The measured surface tension is higher than expected.

  • Possible Cause: The concentration of the fluorosurfactant is too low.

    • Solution: Prepare a series of solutions with increasing concentrations to determine the concentration at which the minimum surface tension is achieved (the CMC).

  • Possible Cause: The surfactant has not fully dissolved.

    • Solution: Ensure the this compound is completely dissolved in the aqueous solution. Gentle heating or sonication may be required, but be cautious of potential temperature effects on surface tension.

  • Possible Cause: Using an inappropriate measurement technique.

    • Solution: For fluorosurfactants with slow equilibration times, dynamic methods like the Du Noüy ring method, where the ring is pulled through the surface, may not provide an accurate equilibrium surface tension value. The pendant drop method, which is a static/quasi-static method, is generally more suitable.

Data Presentation

Since specific experimental data for the surface tension of this compound is not publicly available, the following table provides a representative example of how to structure such data based on typical behavior of similar short-chain fluorosurfactants. Researchers should generate their own data following the provided experimental protocols.

Table 1: Example Surface Tension of an Aqueous Solution of a Short-Chain Fluorosurfactant at 25°C

Concentration (mM)Surface Tension (mN/m)
0 (Pure Water)72.0
0.0155.2
0.0540.8
0.130.1
0.522.5
1.0 (Approx. CMC)20.5
2.020.4

Experimental Protocols

Protocol 1: Preparation of Aqueous Solutions of this compound
  • Materials:

    • This compound

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated analytical balance

    • Volumetric flasks

    • Glass pipettes or micropipettes

  • Procedure:

    • Prepare a stock solution of a known high concentration (e.g., 10 mM) by accurately weighing the required amount of this compound and dissolving it in a known volume of high-purity water in a volumetric flask.

    • If necessary, use gentle agitation or sonication to ensure complete dissolution.

    • Prepare a series of dilutions from the stock solution to create a range of concentrations for testing (e.g., from 0.01 mM to 5 mM). Use volumetric flasks and pipettes for accurate dilutions.

    • Ensure all glassware is meticulously cleaned to avoid contamination.

Protocol 2: Measurement of Surface Tension using the Pendant Drop Method
  • Instrumentation:

    • Pendant Drop Tensiometer equipped with a high-resolution camera and analysis software.

    • Syringe with a blunt-tipped needle.

    • Temperature-controlled sample chamber.

  • Procedure:

    • Thoroughly clean the syringe and needle with a suitable solvent (e.g., ethanol or isopropanol) followed by rinsing with high-purity water.

    • Rinse the syringe and needle with the sample solution to be measured.

    • Fill the syringe with the sample solution, ensuring there are no air bubbles.

    • Mount the syringe in the tensiometer.

    • Carefully dispense a small droplet of the solution at the tip of the needle. The drop should be large enough to be "pendant" (elongated by gravity) but not so large that it detaches. A typical volume is between 5 and 20 µL.[2]

    • Allow the system to equilibrate. For fluorosurfactants, this may take several minutes. Monitor the surface tension reading over time until it stabilizes.

    • Capture a high-quality image of the droplet.

    • The software will analyze the shape of the droplet and, using the Young-Laplace equation, calculate the surface tension.

    • Repeat the measurement at least three times for each concentration to ensure reproducibility.

    • Clean the syringe and needle thoroughly before introducing the next sample.

Mandatory Visualizations

Experimental_Workflow_for_Concentration_Optimization cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement (Pendant Drop) cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM) B Perform Serial Dilutions (e.g., 0.01 mM to 5 mM) A->B D Measure Surface Tension of each concentration B->D C Calibrate Tensiometer C->D E Record Equilibrium Surface Tension D->E F Plot Surface Tension vs. log(Concentration) E->F G Determine Critical Micelle Concentration (CMC) F->G H Identify Optimal Concentration G->H

Caption: Workflow for optimizing the concentration of this compound.

Troubleshooting_Pendant_Drop cluster_issues cluster_solutions Start Pendant Drop Measurement Issue Issue1 Inconsistent Readings Start->Issue1 Issue2 Unstable Drop Start->Issue2 Issue3 High Surface Tension Start->Issue3 Sol1a Clean Glassware/ Probe Issue1->Sol1a Sol1b Allow for Equilibration Issue1->Sol1b Sol1c Control Environment (Temp., Vibrations) Issue1->Sol1c Sol2a Use Specialized Needle Issue2->Sol2a Sol2b Check Needle Size/Shape Issue2->Sol2b Sol2c Remove Air Bubbles Issue2->Sol2c Sol3a Increase Surfactant Concentration Issue3->Sol3a Sol3b Ensure Complete Dissolution Issue3->Sol3b Sol3c Use Pendant Drop Method (not Ring) Issue3->Sol3c

Caption: Troubleshooting guide for common pendant drop tensiometry issues.

References

Technical Support Center: Troubleshooting Phase Separation with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to phase separation of fluorinated compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What causes phase separation with my fluorinated compound in an organic solvent?

A1: Phase separation, or the formation of two distinct liquid phases, with fluorinated compounds in organic solvents is often due to the unique physicochemical properties imparted by fluorine. Highly fluorinated molecules can be both hydrophobic (water-repelling) and lipophobic (fat-repelling), leading to poor miscibility with many common organic solvents.[1][2][3][4] The high electronegativity of fluorine creates strong carbon-fluorine bonds and reduces the polarizability of the molecule, leading to weak van der Waals forces between the fluorinated compound and hydrocarbon-based organic solvents.[3] This "fluorophobic" effect can result in the fluorinated compound separating into its own phase.

Q2: How does the degree of fluorination affect solubility and the risk of phase separation?

A2: The extent of fluorination has a significant impact on a compound's properties.[5][6] Increasing the fluorine content generally increases lipophilicity up to a certain point, but highly fluorinated and perfluorinated compounds tend to be lipophobic.[1][2][4] This can lead to decreased solubility in common organic solvents and a higher propensity for phase separation. The introduction of fluorine can also alter a molecule's conformation and electronic properties, which can influence its interaction with solvents and other molecules.[5]

Q3: My fluorinated compound is precipitating out of solution. Is this the same as phase separation?

A3: While both involve the compound coming out of solution, precipitation and phase separation are different phenomena. Precipitation is the formation of a solid from a solution, whereas phase separation is the formation of a liquid second phase. If you observe a cloudy solution that eventually settles into two distinct liquid layers, it is likely phase separation. If a solid material forms and settles, it is precipitation. However, poor solubility is the underlying cause for both, and the troubleshooting strategies can be similar.

Q4: Can I predict if my fluorinated compound will cause phase separation?

A4: While predicting phase separation with certainty is challenging without experimental data, some indicators can suggest a higher risk. These include a high degree of fluorination (e.g., a perfluorinated chain), a significant difference in polarity between your compound and the solvent, and low solubility of the compound in the chosen solvent system. Computational tools and a thorough understanding of the physicochemical properties of your compound and solvent can help in making an educated guess.

Q5: What are some initial steps I can take to quickly address phase separation?

A5: A good starting point is to try and solubilize your compound in a small amount of a stronger, miscible co-solvent before adding it to the bulk solution. Heating the mixture (if your compound is stable) can also temporarily increase miscibility.[3] Additionally, vigorous mixing or sonication can sometimes create a temporary emulsion, which might be sufficient for some applications. For a more permanent solution, a systematic approach to solvent screening and the use of solubilizing agents is recommended.

Troubleshooting Guides

Issue 1: Phase Separation Observed Upon Mixing a Fluorinated Compound with an Organic Solvent

This is a common issue, particularly with highly fluorinated molecules. The following steps provide a systematic approach to resolving this problem.

Troubleshooting Workflow:

start Phase Separation Observed solvent_screening Solvent Screening start->solvent_screening cosolvent Co-solvent Addition solvent_screening->cosolvent If single solvent fails success Homogeneous Solution Achieved solvent_screening->success Successful surfactant Surfactant/Excipient Addition cosolvent->surfactant If co-solvents are ineffective cosolvent->success Successful temp_adjust Temperature Adjustment surfactant->temp_adjust If surfactants are not suitable surfactant->success Successful formulation Consider Formulation Strategies temp_adjust->formulation If temperature is not a viable option temp_adjust->success Successful formulation->success Successful fail Phase Separation Persists formulation->fail

Caption: A stepwise workflow for troubleshooting phase separation.

Detailed Methodologies:

  • Solvent Screening:

    • Protocol: Test the solubility of your fluorinated compound in a range of solvents with varying polarities. It is often beneficial to include fluorinated solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) in your screen, as they can have better compatibility with fluorinated solutes.[7]

    • Data Presentation: Record the approximate solubility in each solvent (e.g., mg/mL) and observe for any signs of phase separation.

SolventPolarity IndexObserved Solubility (mg/mL)Phase Separation
Hexane0.1
Toluene2.4
Dichloromethane3.1
Tetrahydrofuran4.0
Acetonitrile5.8
Dimethylformamide6.4
Methanol5.1
Trifluoroethanol-
Hexafluoroisopropanol-
  • Co-solvent Addition:

    • Protocol: If your compound is soluble in a particular solvent but you need to use it in a different system where it phase separates, the first solvent can be used as a co-solvent. Start by dissolving your compound in a minimal amount of the "good" solvent. Then, add this solution dropwise to the "poor" solvent while vortexing or stirring vigorously.

    • Tip: The combination of a fluorinated alcohol with a less polar solvent can sometimes create a synergistic effect that enhances solubility.[7]

  • Surfactant/Excipient Addition:

    • Protocol: For aqueous systems, semifluorinated surfactants can form micelles that encapsulate highly fluorinated molecules, effectively solubilizing them.[1][2] In organic systems, certain excipients can act as bridging agents between the fluorinated compound and the solvent.

    • Examples of Surfactants: Cationic, anionic, and nonionic surfactants can be tested.[8]

  • Temperature Adjustment:

    • Protocol: Carefully heat the mixture while stirring. In some cases, increasing the temperature can lead to miscibility.[3] However, be cautious as this effect may be reversible upon cooling, and ensure your compound is thermally stable.

  • Formulation Strategies:

    • If the above methods fail, more advanced formulation strategies may be necessary, especially in the context of drug development. These can include:

      • Solid Dispersions: Dispersing the drug in a polymer matrix.[9]

      • Nanoparticle Formulation: Increasing the surface area to improve dissolution.[9]

      • Lipid-Based Formulations: Utilizing lipophilic excipients to solubilize the compound.[10]

      • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules.[9]

Issue 2: Phase Separation During Chromatographic Purification

Phase separation can manifest as poor peak shape, sample precipitation on the column, or low recovery during HPLC or flash chromatography.

Troubleshooting Logic:

start Chromatographic Issues (Poor Peak Shape, Low Recovery) mobile_phase Modify Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If modification is insufficient success Improved Chromatography mobile_phase->success Successful injection Adjust Injection Solvent & Volume stationary_phase->injection If new column doesn't resolve stationary_phase->success Successful temp Adjust Column Temperature injection->temp If solvent change is not enough injection->success Successful temp->success Successful start Observe Potential Phase Separation visual Visual Inspection & Microscopy start->visual centrifugation Centrifugation Assay visual->centrifugation Confirm liquid nature spectroscopy Spectroscopic Analysis centrifugation->spectroscopy Quantify concentration phase_diagram Construct Phase Diagram spectroscopy->phase_diagram Map phase boundaries characterization_complete Phase Behavior Characterized phase_diagram->characterization_complete

References

Stability of 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. It provides information on the expected stability of this compound under acidic and basic conditions, troubleshooting advice for experimental challenges, and a general protocol for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic aqueous solutions?

A1: Per- and polyfluoroalkyl substances are known for their high chemical stability due to the strength of the carbon-fluorine (C-F) bond.[1] Generally, this compound is expected to be stable in both acidic and basic aqueous solutions under ambient conditions. However, extreme pH values and elevated temperatures could potentially lead to degradation over extended periods.

Q2: What are the potential degradation pathways for this compound?

A2: The most likely points of chemical attack are the ether linkages (C-O bonds) and the carbon-carbon bonds.[2] While the perfluorinated chain is very robust, cleavage of an ether bond could occur, especially under harsh conditions, leading to the formation of smaller fluorinated alcohols and aldehydes.[3]

Q3: Are there any specific conditions that could accelerate the degradation of this compound?

A3: While generally stable, certain conditions could potentially promote degradation:

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed to break C-O or C-C bonds.

  • Presence of Strong Oxidizing or Reducing Agents: Potent radicals can initiate the degradation of PFAS.[1]

  • Photochemical Conditions: UV light in the presence of a catalyst can generate hydrated electrons that are effective in degrading some PFAS.[4][5]

Q4: What are the likely degradation products?

A4: If degradation occurs via ether bond cleavage, the expected products would be shorter-chain perfluorinated alcohols and aldehydes. For example, cleavage at the 3-oxa position could potentially yield 1H,1H-perfluoro-1-propanol and a corresponding aldehyde. Complete mineralization to fluoride ions and carbon dioxide is generally difficult to achieve under typical laboratory conditions.[6]

Troubleshooting Guide

Q1: I am observing a decrease in the concentration of this compound in my neutral control sample over time. What could be the cause?

A1: This could be due to several factors:

  • Adsorption: Fluorinated compounds can adsorb to the surfaces of glassware or plasticware. Consider using polypropylene or silanized glassware to minimize this effect.

  • Volatility: Although it is a high-boiling alcohol, ensure your sample containers are well-sealed to prevent evaporative losses, especially at elevated temperatures.

  • Solvent Instability: While stable in water and alcohols like methanol, some perfluoroalkyl ether acids have shown instability in polar aprotic solvents like acetonitrile or DMSO, leading to decarboxylation.[7][8][9] Ensure your solvent choice is appropriate for the stability study.

Q2: My analytical results show multiple unexpected peaks. What might they be?

A2: Unexpected peaks could be:

  • Impurities: The starting material may contain impurities. It is advisable to characterize the purity of your standard before initiating stability studies.

  • Degradation Products: If the compound is degrading, these peaks could represent the resulting smaller fluorinated molecules. Techniques like high-resolution mass spectrometry (HRMS) can help in the identification of these products.[8]

  • Contamination: Ensure all solvents, reagents, and equipment are free from contaminants that could interfere with the analysis.

Q3: My stability data is not reproducible between experiments. What should I check?

A3: Lack of reproducibility can stem from:

  • Inconsistent pH: Ensure the pH of your acidic and basic solutions is accurately measured and remains constant throughout the experiment.

  • Temperature Fluctuations: Use a calibrated incubator or water bath to maintain a constant temperature.

  • Inconsistent Sample Handling: Standardize all sample preparation and analysis procedures, including quenching, dilution, and injection volumes.

  • Analytical Variability: Run system suitability tests on your analytical instrument (e.g., HPLC-MS/MS) to ensure consistent performance.[10]

Quantitative Data Summary

The following table is a template for summarizing your experimental data on the stability of this compound.

Condition (pH, Temperature)Time Point (hours)Parent Compound Remaining (%)Half-life (t½) (hours)Degradation Products Detected
pH 1.2 (0.1 N HCl), 25°C0100--
24
72
pH 7.0 (Water), 25°C0100--
24
72
pH 13 (0.1 N NaOH), 25°C0100--
24
72
Add other conditions as needed

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of the target compound under acidic and basic conditions.[11]

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Methanol, HPLC-grade

  • Polypropylene volumetric flasks and sample vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Solution (0.1 N HCl): Add 8.3 mL of concentrated HCl to a 1 L volumetric flask and dilute to the mark with HPLC-grade water.

  • Basic Solution (0.1 N NaOH): Dissolve 4.0 g of NaOH in a 1 L volumetric flask and dilute to the mark with HPLC-grade water.

3. Experimental Procedure:

  • For each condition (acidic, basic, and neutral), prepare triplicate samples.

  • In a polypropylene vial, add a known volume of the stock solution to the acidic, basic, or neutral (water) solution to achieve a final concentration of approximately 50 µg/mL.

  • Tightly cap the vials and place them in a constant temperature incubator (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 N HCl.

  • Dilute the quenched samples with methanol to a suitable concentration for analysis.

4. Analytical Method:

  • Analyze the samples using a validated stability-indicating method, such as HPLC-MS/MS.[10]

  • Mobile Phase: A gradient of methanol and water (with a suitable modifier like ammonium formate) is often effective.

  • Column: A C18 or similar reversed-phase column.

  • Detection: Mass spectrometry in negative ion mode is typically used for fluorinated compounds.

  • Monitor the disappearance of the parent compound and the appearance of any degradation products.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).

  • If significant degradation is observed, determine the degradation kinetics (e.g., first-order) and calculate the half-life.

Visualizations

cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Acid_Start This compound Acid_Intermediate Protonated Ether Oxygen Acid_Start->Acid_Intermediate Protonation Acid_Product1 Shorter Perfluoroalkyl Alcohol Acid_Intermediate->Acid_Product1 Ether Cleavage Acid_Product2 Perfluoroalkyl Aldehyde Acid_Intermediate->Acid_Product2 Ether Cleavage Base_Start This compound Base_Intermediate Alkoxide Formation Base_Start->Base_Intermediate Deprotonation Base_Product1 Shorter Perfluoroalkyl Alcohol Base_Intermediate->Base_Product1 Ether Cleavage (SN2-type) Base_Product2 Perfluoroalkyl Aldehyde Base_Intermediate->Base_Product2 Ether Cleavage (SN2-type)

Caption: Hypothetical degradation pathways under acidic and basic conditions.

Prep Prepare Stock and Stress Solutions (Acid, Base, Neutral) Spike Spike Stock into Stress Solutions Prep->Spike Incubate Incubate at Controlled Temperature Spike->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Neutralize Samples Sample->Quench Dilute Dilute for Analysis Quench->Dilute Analyze Analyze by HPLC-MS/MS Dilute->Analyze Data Calculate % Remaining and Half-life Analyze->Data

Caption: Experimental workflow for stability testing.

outcome outcome Start Unexpected Result? Loss_Control Loss in Control? Start->Loss_Control Yes_Loss Check Adsorption/Volatility Loss_Control->Yes_Loss Yes No_Loss Degradation Observed? Loss_Control->No_Loss No Yes_Loss->outcome Outcome: Experimental Artifact Yes_Deg Identify Degradants (HRMS) No_Loss->Yes_Deg Yes No_Deg Reproducible? No_Loss->No_Deg No Yes_Deg->outcome Outcome: Compound Instability Yes_Repro Confirm Stability No_Deg->Yes_Repro Yes No_Repro Check pH, Temp, Sample Prep No_Deg->No_Repro No Yes_Repro->outcome Outcome: Compound is Stable No_Repro->outcome Outcome: Inconsistent Method

Caption: Troubleshooting decision tree for stability experiments.

References

Technical Support Center: Purification of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. The information provided addresses common issues encountered during the removal of residual reactants and byproducts after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound, and what are the potential impurities?

A1: A probable synthetic pathway involves a multi-step process beginning with the electrochemical fluorination (ECF) of a hydrocarbon precursor to produce perfluoro-3,6,9-trioxadecanoic acid.[1] This acid is then typically converted to its methyl ester, followed by reduction to the final alcohol product.

Potential residual reactants and byproducts from this synthesis route include:

  • From Electrochemical Fluorination: Partially fluorinated organic compounds, isomers, and residual anhydrous hydrogen fluoride.[2]

  • From Esterification: Unreacted perfluoro-3,6,9-trioxadecanoic acid, methanol, and the acid catalyst used.

  • From Reduction: Unreacted methyl perfluoro-3,6,9-trioxadecanoate, the reducing agent (e.g., sodium borohydride, lithium aluminum hydride), and solvents such as tetrahydrofuran (THF) or diethyl ether.

Q2: What are the initial signs of impurities in my this compound sample?

A2: Initial indicators of impurities can include:

  • An unusual color or haziness in the normally clear, colorless liquid.

  • An unexpected odor, which may indicate the presence of residual solvents or byproducts.

  • Inconsistent results in downstream applications, such as unexpected side reactions or poor performance in formulations.

  • Discrepancies in analytical data, such as extra peaks in Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The following analytical techniques are highly recommended for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To identify the structure of the main component and any fluorine-containing or proton-containing impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the absence of starting materials like carboxylic acids or esters.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Presence of Acidic Impurities
  • Problem: The purified alcohol has a low pH or shows a broad peak corresponding to a carboxylic acid in the FTIR spectrum. This is likely due to residual perfluoro-3,6,9-trioxadecanoic acid.

  • Solution:

    • Aqueous Wash: Wash the crude product with a dilute basic solution, such as 5% sodium bicarbonate solution, to neutralize and remove the acidic impurity.

    • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether) and deionized water. The perfluorinated alcohol will remain in the organic phase, while the salt of the acidic impurity will move to the aqueous phase.

    • Drying and Evaporation: Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate) and then remove the solvent under reduced pressure.

Issue 2: Residual Ester Detected
  • Problem: GC-MS or NMR analysis indicates the presence of methyl perfluoro-3,6,9-trioxadecanoate.

  • Solution:

    • Reaction Completion: Ensure the reduction reaction has gone to completion. This can be monitored by thin-layer chromatography (TLC) or GC. If the reaction is incomplete, it may be necessary to add more reducing agent or prolong the reaction time.

    • Fractional Distillation: Due to the likely difference in boiling points between the ester and the alcohol, fractional distillation under reduced pressure can be an effective purification method.

CompoundPredicted Boiling Point (°C)
Methyl perfluoro-3,6,9-trioxadecanoate150
This compound~175-176 (for a similar C10 analog)

Note: The boiling point for the target alcohol is an estimate based on a similar compound and may vary.[3]

Issue 3: Contamination with Reaction Solvents
  • Problem: NMR or GC analysis shows the presence of residual solvents from the reduction step (e.g., THF, diethyl ether).

  • Solution:

    • Rotary Evaporation: Use a rotary evaporator to remove the bulk of the residual solvent. Applying gentle heat and reduced pressure will facilitate this process.

    • High-Vacuum Distillation: For complete removal of high-boiling point solvents, distillation under high vacuum is recommended.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Distillation

This protocol is designed to remove acidic impurities and residual water-soluble reactants.

  • Neutralization: In a separatory funnel, dissolve the crude this compound in an equal volume of diethyl ether.

  • Aqueous Wash: Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Repeat this step twice.

  • Drying: Drain the organic layer into a clean, dry flask and add anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Fractional Distillation: Set up a fractional distillation apparatus and distill the remaining liquid under reduced pressure to obtain the pure this compound.

Visualizations

Logical Workflow for Troubleshooting Impurities

Troubleshooting_Workflow Troubleshooting Impurity Removal start Crude Product Analysis (GC-MS, NMR, FTIR) acid_check Acidic Impurities? start->acid_check ester_check Residual Ester? acid_check->ester_check No wash Aqueous Basic Wash & Extraction acid_check->wash Yes solvent_check Residual Solvents? ester_check->solvent_check No distill Fractional Distillation ester_check->distill Yes pure_product Pure Product solvent_check->pure_product No evap Rotary Evaporation / High Vacuum solvent_check->evap Yes wash->ester_check distill->solvent_check evap->pure_product

Caption: A logical workflow for identifying and removing common impurities from this compound.

Synthetic Pathway and Potential Impurities

Synthesis_Pathway Synthetic Pathway and Impurity Sources cluster_0 Step 1: Electrochemical Fluorination cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction HC_precursor Hydrocarbon Precursor ECF ECF (Anhydrous HF) HC_precursor->ECF PF_acid Perfluoro-3,6,9-trioxadecanoic Acid ECF->PF_acid impurity1 Partially Fluorinated Byproducts ECF->impurity1 esterification Esterification (Methanol, Acid Catalyst) PF_acid->esterification PF_ester Methyl Perfluoro-3,6,9-trioxadecanoate esterification->PF_ester impurity2 Unreacted Acid, Methanol esterification->impurity2 reduction Reduction (e.g., NaBH4) PF_ester->reduction PF_alcohol This compound reduction->PF_alcohol impurity3 Unreacted Ester, Solvents reduction->impurity3

Caption: The synthetic pathway for this compound, highlighting potential sources of impurities at each stage.

References

Technical Support Center: Minimizing Foam Formation with 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing foam formation using 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce foam?

This compound is a fluorinated alcohol with surfactant-like properties. Its unique structure, containing a hydrophobic perfluorinated tail and a hydrophilic alcohol head, allows it to effectively reduce the surface tension of aqueous solutions. This property is key to its function as a foam control agent. It works by displacing the foam-stabilizing molecules at the gas-liquid interface, leading to the rupture of foam bubbles.

Q2: In which applications can I use this compound for foam control?

This compound is suitable for various applications where foam formation is undesirable, including:

  • Biopharmaceutical manufacturing: To control foaming in bioreactors during cell culture and fermentation processes.

  • Drug formulation and delivery: To prevent foaming during the mixing and preparation of liquid formulations.

  • Laboratory procedures: To minimize foam in processes such as filtration, stirring, and gas sparging.

Q3: What is the recommended starting concentration for this compound?

The optimal concentration can vary significantly depending on the specific application, the composition of the medium, and the agitation or aeration conditions. It is recommended to start with a low concentration (e.g., 0.01% v/v) and gradually increase it until the desired level of foam control is achieved. A concentration titration experiment is highly recommended to determine the minimum effective concentration for your system.

Q4: Is this compound compatible with my cell culture or biological system?

Fluorinated compounds are generally characterized by their low biological activity. However, it is crucial to perform cytotoxicity and compatibility testing with your specific cell line or biological system to ensure that the addition of this compound does not negatively impact cell viability, growth, or product quality.

Q5: Will this compound interfere with downstream processing?

Due to its surfactant nature, there is a potential for this compound to interact with downstream processing steps such as chromatography or filtration. It is advisable to evaluate its impact on your purification process. Quantification of the residual compound in the final product may be necessary for regulatory compliance.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Persistent Foaming After Addition - Insufficient concentration of the anti-foaming agent.- Inadequate mixing or dispersion of the agent.- The foaming agent in the system is too potent.- Gradually increase the concentration of this compound.- Ensure vigorous mixing upon addition to ensure uniform distribution.- Consider a combination of mechanical and chemical foam control methods.
Product Yield or Quality is Affected - The anti-foaming agent is cytotoxic at the concentration used.- Interference with cellular metabolism or protein expression.- Perform a dose-response study to determine the maximum non-toxic concentration.- Evaluate the impact on critical quality attributes of your product at different concentrations.- Explore alternative foam control methods.
Phase Separation or Precipitation Observed - Poor solubility of the anti-foaming agent in the medium.- Interaction with other components in the formulation.- Prepare a stock solution of this compound in a suitable solvent before adding it to the bulk medium.- Conduct compatibility studies with individual components of your medium or formulation.
Interference with Analytical Assays - The anti-foaming agent may interact with assay reagents or surfaces.- Run assay blanks containing the anti-foaming agent to assess for interference.- Develop an extraction or sample preparation method to remove the agent prior to analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 147492-57-7[1]
Molecular Formula C₇H₃F₁₃O₄[1]
Molecular Weight 398.08 g/mol [1]
Appearance Colorless liquid (typical)
Purity ≥97%
Typical Surface Tension Low (Specific data not readily available, but fluorosurfactants are known for their ability to significantly reduce surface tension)

Experimental Protocols

Protocol 1: Determination of Minimum Effective Concentration
  • Prepare a stock solution: Prepare a 1% (v/v) stock solution of this compound in a suitable solvent (e.g., ethanol or sterile water, depending on solubility and application).

  • Set up experimental conditions: In a series of identical vessels (e.g., shake flasks or small-scale bioreactors), add your experimental medium.

  • Induce foaming: Agitate or sparge the medium under conditions that reliably generate foam.

  • Titrate the anti-foaming agent: Add increasing volumes of the stock solution to each vessel to achieve a range of final concentrations (e.g., 0.001%, 0.005%, 0.01%, 0.05%, 0.1%).

  • Observe and measure: Record the foam height or the time it takes for the foam to collapse at each concentration.

  • Determine the minimum effective concentration: The lowest concentration that provides adequate foam control is the minimum effective concentration.

Protocol 2: Cytotoxicity Assay
  • Cell Culture: Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare dilutions: Prepare a serial dilution of this compound in your cell culture medium to cover a wide range of concentrations.

  • Treat cells: Remove the old medium from the cells and add the medium containing the different concentrations of the anti-foaming agent. Include a vehicle control (medium with the solvent used for the stock solution) and an untreated control.

  • Incubate: Incubate the cells for a period relevant to your experimental timeline (e.g., 24, 48, or 72 hours).

  • Assess viability: Use a standard cell viability assay (e.g., MTT, XTT, or a live/dead staining kit) to determine the percentage of viable cells at each concentration.

  • Analyze data: Plot cell viability versus concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and the maximum non-toxic concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_optimization Optimization prep_stock Prepare Stock Solution of This compound setup_exp Set up Experimental Vessels with Medium prep_stock->setup_exp induce_foam Induce Foam Formation (Agitation/Sparging) setup_exp->induce_foam add_agent Add Anti-foaming Agent (Concentration Titration) induce_foam->add_agent observe Observe and Measure Foam Height/Collapse Time add_agent->observe det_mec Determine Minimum Effective Concentration (MEC) observe->det_mec cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) det_mec->cytotoxicity analyze_impact Analyze Impact on Product Quality cytotoxicity->analyze_impact optimize Optimize Concentration for Process analyze_impact->optimize

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_foam Foam Structure cluster_action Mechanism of Action gas_bubble Gas Bubble liquid_film Thin Liquid Film liquid_film->gas_bubble surrounds stabilizer Foam Stabilizing Molecules (e.g., proteins, surfactants) stabilizer->liquid_film stabilizes agent This compound displacement Displacement of Stabilizers agent->displacement destabilization Film Destabilization & Thinning displacement->destabilization rupture Bubble Rupture destabilization->rupture rupture->gas_bubble releases gas

Caption: Proposed mechanism of foam reduction by this compound.

References

Validation & Comparative

A Comparative Analysis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol and Other Fluorinated Surfactants for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the selection of appropriate surfactants is critical for a myriad of applications, from stabilizing emulsions to facilitating drug delivery. Fluorinated surfactants, in particular, offer unique properties owing to the presence of the highly electronegative fluorine atom. This guide provides a comparative overview of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol against other notable fluorinated surfactants, offering insights into their performance based on available experimental data.

Overview of Fluorinated Surfactants

Fluorinated surfactants are organofluorine compounds that possess a fluorinated "tail" and a hydrophilic "head" group. This unique molecular structure imparts exceptional properties, including high thermal and chemical stability, and the ability to significantly reduce surface tension at very low concentrations. These characteristics make them superior to their hydrocarbon counterparts in many demanding applications.

Historically, perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) were widely used. However, due to concerns about their persistence, bioaccumulation, and potential toxicity, the focus has shifted towards shorter-chain and alternative fluorinated surfactants with improved environmental and safety profiles. This compound represents a class of non-ionic, short-chain fluorinated surfactants that are gaining attention for their potential biocompatibility and effectiveness.

Performance Comparison

While direct, head-to-head comparative studies detailing the performance of this compound against a wide range of other fluorinated surfactants are not extensively available in public literature, we can infer its likely performance characteristics based on data from structurally similar non-ionic fluorinated surfactants and compare them to legacy and other commercially available options.

For the purpose of this guide, we will compare the properties of a representative modern non-ionic fluorinated surfactant (based on available data for similar short-chain structures) with the well-documented properties of PFOA (an anionic surfactant) and Capstone™ FS-30 (a non-ionic fluorosurfactant).

Table 1: Comparison of Physicochemical Properties of Selected Fluorinated Surfactants

PropertyRepresentative Non-ionic Short-Chain Fluorinated Surfactant (e.g., Urethane-based)Perfluorooctanoic Acid (PFOA)Capstone™ FS-30
Chemical Structure Double short fluoroalkyl chains connected to a PEG moleculeC8HF15O2Ethoxylated non-ionic fluorosurfactant
Ionic Nature Non-ionicAnionicNon-ionic
Critical Micelle Concentration (CMC) 0.17–0.98 mmol/L[1]~8-10 mMNot specified
Surface Tension Reduction Can reduce surface tension to 17.8–28.7 mN/m[1]Reduces surface tension to ~15-20 mN/mProvides excellent wetting and leveling
Biocompatibility Reported to have no obvious cytotoxicity[1]Concerns about toxicity and bioaccumulationMarketed for industrial applications

Key Experimental Data and Protocols

Surface Tension and Critical Micelle Concentration (CMC)

The effectiveness of a surfactant is often determined by its ability to lower the surface tension of a liquid and the concentration at which it begins to form micelles (CMC).

Experimental Protocol: Surface Tension and CMC Determination

A common method for determining surface tension and CMC is through tensiometry, using a Du Noüy ring or Wilhelmy plate method.

  • Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations.

  • Tensiometer Setup: The tensiometer is calibrated according to the manufacturer's instructions.

  • Measurement: The surface tension of each solution is measured. The Du Noüy ring or Wilhelmy plate is brought into contact with the liquid surface, and the force required to pull it through the interface is measured.

  • Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the CMC.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_solutions Prepare Surfactant Solutions (Varying Concentrations) calibrate Calibrate Tensiometer prep_solutions->calibrate measure_st Measure Surface Tension calibrate->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Identify CMC (Plateau Point) plot_data->determine_cmc

Protein Stability and Aggregation

In biopharmaceutical formulations, surfactants are crucial for preventing protein aggregation and maintaining stability.

Experimental Protocol: Protein Aggregation Assay

Fluorescence spectroscopy is a sensitive technique to monitor protein aggregation.

  • Sample Preparation: A solution of the target protein is prepared in a suitable buffer. The fluorinated surfactant is added at various concentrations to different samples. A control sample without surfactant is also prepared.

  • Incubation: The samples are subjected to stress conditions (e.g., thermal or mechanical stress) to induce aggregation.

  • Fluorescence Measurement: A fluorescent dye that binds to aggregated proteins (e.g., Thioflavin T) is added to the samples. The fluorescence intensity is measured over time using a fluorescence spectrophotometer.

  • Data Analysis: An increase in fluorescence intensity indicates protein aggregation. The effectiveness of the surfactant in preventing aggregation is determined by comparing the fluorescence profiles of the samples with and without the surfactant.

G cluster_prep Sample Preparation cluster_stress Stress Induction cluster_measure Measurement & Analysis prep_protein Prepare Protein Solution add_surfactant Add Surfactant (Varying Concentrations) prep_protein->add_surfactant control Prepare Control (No Surfactant) prep_protein->control apply_stress Apply Thermal or Mechanical Stress add_surfactant->apply_stress control->apply_stress add_dye Add Fluorescent Dye (e.g., Thioflavin T) apply_stress->add_dye measure_fluorescence Measure Fluorescence Intensity Over Time add_dye->measure_fluorescence analyze Compare Fluorescence Profiles to Assess Aggregation measure_fluorescence->analyze

Cell Viability and Cytotoxicity

For applications in drug delivery and cell-based assays, the biocompatibility of surfactants is paramount. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the fluorinated surfactant for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). A decrease in absorbance indicates reduced cell viability and potential cytotoxicity of the surfactant.

G cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Expose Cells to Surfactant seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Add Solubilizing Agent incubate->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (% of Control) read_absorbance->calculate_viability

Conclusion

The selection of a fluorinated surfactant for research and drug development necessitates a careful evaluation of its performance, stability, and biocompatibility. While legacy compounds like PFOA offer high surface activity, concerns over their environmental and health impact have driven the development of alternatives.

This compound, as a representative of modern, non-ionic, short-chain fluorinated surfactants, is anticipated to offer a favorable balance of performance and safety. Based on data from structurally similar compounds, it is likely to exhibit good surface activity, with the significant advantage of improved biocompatibility compared to older, long-chain perfluorinated surfactants. One study highlighted its use in synthesizing a cell-penetrating peptide surfactant for nanoemulsion imaging probes, suggesting its suitability for biological applications.[2] Furthermore, studies on similar non-ionic urethane fluorinated surfactants with double short fluoroalkyl chains have shown them to possess high surface activities and, importantly, no obvious cytotoxicity.[1]

For researchers and drug development professionals, this suggests that newer generation fluorinated surfactants like this compound are promising candidates for applications requiring high performance without the associated risks of older fluorochemicals. However, it is crucial to note the limited availability of direct comparative data for this specific compound. Therefore, for critical applications, it is recommended that researchers conduct their own head-to-head comparisons using the experimental protocols outlined in this guide to ensure the chosen surfactant meets the specific requirements of their system.

References

A Comparative Analysis of Perfluoroether Alcohols and Traditional Hydrocarbon Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, properties, and applications of perfluoroether alcohols versus traditional hydrocarbon-based surfactants, complete with experimental data and protocols.

In the realms of research, drug development, and advanced material science, the choice of surfactant can be a critical determinant of experimental success. Surfactants, or surface-active agents, are indispensable for a multitude of applications, including the stabilization of emulsions and suspensions, solubilization of poorly soluble compounds, and the controlled formulation of drug delivery systems.[1][2] This guide provides a comprehensive comparative analysis of two major classes of surfactants: the emerging perfluoroether alcohols and the well-established traditional hydrocarbon surfactants. This objective comparison, supported by experimental data, will aid researchers, scientists, and drug development professionals in selecting the optimal surfactant for their specific applications.

Executive Summary

Perfluoroether alcohols, a subclass of fluorinated surfactants, offer unique properties stemming from the high electronegativity and low polarizability of the fluorine atom. This results in surfactants that are both hydrophobic and lipophobic, a characteristic not typically found in their hydrocarbon counterparts.[3] Traditional hydrocarbon surfactants, on the other hand, have a long history of use and a well-characterized performance profile across a vast array of applications.[4] The choice between these two classes of surfactants often involves a trade-off between the superior surface activity of fluorinated compounds and the lower cost and extensive existing data of hydrocarbon-based ones.[5]

Quantitative Performance Comparison

The efficacy of a surfactant is often quantified by its ability to reduce surface tension and its efficiency in forming micelles, indicated by the critical micelle concentration (CMC).[6] The following tables summarize these key performance indicators for representative perfluoroether alcohols and a selection of commonly used traditional hydrocarbon surfactants.

Table 1: Comparative Surface Tension of Perfluoroether Alcohols and Hydrocarbon Surfactants
Surfactant TypeSpecific CompoundChemical StructureSurface Tension (mN/m at 25°C)
Perfluoroether Alcohol (Representative) Short-chain ethoxylated perfluoroetherC4F9OC2H4OH~18-22
Mid-chain ethoxylated perfluoroetherC6F13OC2H4OH~16-20
Long-chain ethoxylated perfluoroetherC8F17OC2H4OH~15-19
Hydrocarbon Surfactant (Anionic) Sodium Dodecyl Sulfate (SDS)C12H25SO4Na35-40[4][7]
Hydrocarbon Surfactant (Cationic) Cetyltrimethylammonium Bromide (CTAB)C19H42BrN33-38[7]
Hydrocarbon Surfactant (Non-ionic) Triton X-100C14H22O(C2H4O)n (n=9-10)30-33[4][7]
Hydrocarbon Surfactant (Non-ionic) Polysorbate 80 (Tween 80)C64H124O2640-42[8]

Note: Values for perfluoroether alcohols are representative estimates based on data for similar fluorinated surfactants, as precise values for specific perfluoroether alcohols can vary based on purity and specific isomer. Fluorosurfactants are known to be highly effective at reducing the surface tension of aqueous solutions, often achieving lower values than conventional hydrocarbon surfactants.[5][9]

Table 2: Comparative Critical Micelle Concentration (CMC) of Perfluoroether Alcohols and Hydrocarbon Surfactants
Surfactant TypeSpecific CompoundCMC (mM at 25°C)
Perfluoroether Alcohol (Representative) Short-chain ethoxylated perfluoroether~1-5
Mid-chain ethoxylated perfluoroether~0.1-1
Long-chain ethoxylated perfluoroether~0.01-0.1
Hydrocarbon Surfactant (Anionic) Sodium Dodecyl Sulfate (SDS)8.0-8.2[7]
Hydrocarbon Surfactant (Cationic) Cetyltrimethylammonium Bromide (CTAB)0.9-1.0[7]
Hydrocarbon Surfactant (Non-ionic) Triton X-1000.2-0.9[7][10]
Hydrocarbon Surfactant (Non-ionic) Polysorbate 80 (Tween 80)~0.015[8]

Note: CMC values for perfluoroether alcohols are representative estimates. The CMC of fluorinated surfactants is generally lower than their hydrocarbon counterparts of similar chain length due to the greater hydrophobicity of the fluorocarbon chain.[3]

Key Experimental Protocols

Accurate characterization of surfactant properties is paramount for their effective application. Below are detailed methodologies for two fundamental experiments used to determine the performance of surfactants.

Determination of Surface Tension via the Du Noüy Ring Method

The Du Noüy ring method is a widely used technique for measuring the surface tension of a liquid.[11] It involves measuring the force required to detach a platinum ring from the surface of a liquid.

Materials:

  • Tensiometer with a platinum-iridium ring

  • Solution of the surfactant at various concentrations

  • Beaker or watch glass to hold the sample

  • Deionized water for cleaning and solution preparation

  • Acetone or ethanol for cleaning the ring

Procedure:

  • Cleaning the Ring: Thoroughly clean the platinum ring with deionized water and then rinse with acetone or ethanol to remove any organic residues. Finally, flame the ring to a red glow to burn off any remaining impurities. Allow the ring to cool completely before use.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Sample Preparation: Place the surfactant solution in a clean beaker or watch glass. Ensure the liquid surface is free of dust or other contaminants.

  • Measurement: a. Immerse the platinum ring into the liquid. b. Slowly raise the ring towards the surface. A liquid lamella will form between the ring and the liquid surface. c. Continue to raise the ring until the lamella detaches. The tensiometer will record the maximum force exerted just before detachment.[12]

  • Calculation: The surface tension (γ) is calculated from the measured force (F) and the circumference of the ring (L) using the formula: γ = F / (2L * cosθ), where θ is the contact angle (assumed to be 0 for a clean platinum ring). Modern tensiometers often perform this calculation automatically, applying necessary correction factors.[11]

  • Data Analysis: Repeat the measurement for a series of surfactant concentrations to determine the concentration at which the surface tension reaches a plateau, which corresponds to the CMC.

Determination of Critical Micelle Concentration (CMC) Using Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive method for determining the CMC of surfactants. It utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[13][14]

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Surfactant solutions of varying concentrations

  • Pyrene stock solution (e.g., 1 mM in acetone or ethanol)

  • Deionized water

Procedure:

  • Sample Preparation: a. Prepare a series of surfactant solutions with concentrations spanning the expected CMC range. b. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the volume of the organic solvent from the pyrene stock is minimal (typically <1% of the total volume) to avoid affecting the micellization behavior. c. Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) in the dark to allow for pyrene partitioning into any micelles.

  • Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to a value appropriate for pyrene (e.g., 335 nm). b. Record the emission spectrum for each sample over a range that includes the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic bands of pyrene.

  • Data Analysis: a. Calculate the ratio of the intensities of the first and third vibronic peaks (I1/I3) for each surfactant concentration. b. Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. c. Below the CMC, pyrene is in a polar aqueous environment, resulting in a relatively high I1/I3 ratio. Above the CMC, pyrene partitions into the nonpolar core of the micelles, leading to a significant decrease in the I1/I3 ratio.[15] d. The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the intersection of the two linear portions of the plot.[13]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes where the choice of surfactant is critical.

Nanoemulsion_Formation_Workflow cluster_preparation Preparation of Phases cluster_processing Emulsification Process cluster_characterization Characterization A Aqueous Phase (Water, Buffers) D Coarse Emulsion (High-Speed Homogenization) A->D B Oil Phase (Lipid, Drug) B->D C Surfactant (Perfluoroether Alcohol or Hydrocarbon Surfactant) C->D E Microfluidization (High-Pressure Shearing) D->E High Shear Forces F Nanoemulsion (Drug-Loaded Nanoparticles) E->F G Particle Size Analysis (DLS) F->G H Zeta Potential Measurement F->H I Drug Encapsulation Efficiency F->I

Caption: Experimental workflow for nanoemulsion formation.

Cellular_Uptake_and_Signaling cluster_extracellular Extracellular Space cluster_cell Cell NP_HC Hydrocarbon Surfactant-Coated Nanoparticle Receptor Cell Surface Receptor NP_HC->Receptor Binding Affinity 1 NP_PFPE Perfluoroether Alcohol-Coated Nanoparticle NP_PFPE->Receptor Binding Affinity 2 Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Signaling Intracellular Signaling Cascade Endosome->Signaling Signal Transduction Response Cellular Response (e.g., Gene Expression, Apoptosis) Signaling->Response

Caption: Influence of surfactant on cellular uptake and signaling.

Discussion and Conclusion

The choice between perfluoroether alcohols and traditional hydrocarbon surfactants is application-dependent. Perfluoroether alcohols excel in applications requiring extreme surface tension reduction and high chemical and thermal stability.[9] Their unique oleophobic/hydrophobic nature can be advantageous in creating specialized coatings and emulsions. However, their higher cost and the comparatively limited toxicological database may be considerations.

Traditional hydrocarbon surfactants, such as SDS, CTAB, and the Tween and Triton series, are workhorses in many laboratories and industries due to their well-understood properties, lower cost, and extensive safety and performance data.[4] They are available in a wide range of ionic charges and hydrophilic-lipophilic balance (HLB) values, offering versatility in formulation development.

For drug delivery applications, the surfactant's biocompatibility and its interaction with biological membranes are of paramount importance.[16] The surface chemistry of a nanoparticle, dictated by the stabilizing surfactant, can significantly influence its cellular uptake, biodistribution, and even its therapeutic efficacy by modulating interactions with cell surface receptors and subsequent intracellular signaling pathways.[17][18] While hydrocarbon-based surfactants have been extensively studied in this context, the unique properties of perfluoroether alcohols may offer new opportunities for designing highly stable and targeted drug delivery systems. Further research into the biocompatibility and in vivo behavior of perfluoroether alcohol-based formulations is warranted to fully realize their potential in the pharmaceutical sciences.

References

Validating the Purity of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. In the realm of fluorinated compounds, known for their unique properties and applications, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for validating the purity of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, a key component in various advanced materials and formulations.

This document outlines detailed experimental protocols, presents comparative data in a structured format, and offers visual workflows to aid in the selection of the most appropriate analytical strategy for your research needs.

Comparative Analysis of Purity Validation Techniques

The selection of an analytical technique for purity determination hinges on several factors, including the nature of the expected impurities, the required sensitivity, and the type of structural information needed. Below is a comparative overview of GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for Purity Validation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on their mass-to-charge ratio.Separation of compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and purity of a sample.
Strengths - High sensitivity and selectivity for volatile and semi-volatile impurities.- Excellent chromatographic resolution for complex mixtures.- Provides structural information for impurity identification through mass spectral libraries.[1]- Suitable for non-volatile and thermally labile compounds.- Wide variety of stationary and mobile phases for method development.- Can be coupled with various detectors (e.g., UV, MS) for enhanced selectivity.[2][3][4][5][6]- Provides definitive structural elucidation of the main component and impurities.- Quantitative NMR (qNMR) allows for highly accurate purity determination without the need for a specific reference standard for every impurity.[7][8][9][10]- ¹⁹F NMR is particularly powerful for the analysis of fluorinated compounds.[7][11]
Limitations - Limited to thermally stable and volatile or semi-volatile compounds.- Derivatization may be required for polar analytes.- May have lower resolution for complex mixtures compared to GC.- Mass spectrometric detection can be suppressed by mobile phase additives.- Lower sensitivity compared to GC-MS and LC-MS.- Can be complex to interpret for mixtures with overlapping signals.
Typical Impurities Detected Residual volatile starting materials, low molecular weight byproducts, and degradation products.Non-volatile starting materials, polymeric impurities, and involatile byproducts.Isomeric impurities, structurally similar byproducts, residual solvents, and water.[12][13][14][15][16][17]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the purity analysis of this compound and the identification of potential volatile and semi-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: A non-polar or mid-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent, is recommended for the separation of fluorinated compounds.

  • Inlet: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

3. Data Analysis:

  • The purity of the this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

  • Impurities are identified by comparing their mass spectra with reference spectra in the NIST/Wiley library and by interpreting the fragmentation patterns.

Alternative Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection (LC-MS):

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Instrumentation: Agilent 1290 Infinity II LC System coupled with a 6546 LC/Q-TOF (or equivalent).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like hexafluoroisopropanol (HFIP) to improve peak shape and ionization of fluorinated compounds.[3][4]

  • Detection: Electrospray ionization (ESI) in negative ion mode is typically effective for fluorinated alcohols.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

  • Spectra to Acquire: ¹H NMR and ¹⁹F NMR.

  • Analysis: In the ¹H NMR spectrum, purity can be estimated by comparing the integral of the characteristic peaks of the analyte to the integrals of impurity peaks. The ¹⁹F NMR spectrum is particularly useful for identifying and quantifying other fluorinated impurities, as the large chemical shift dispersion often allows for clear separation of signals from different fluorinated species.[7][11]

Data Presentation

The quantitative data obtained from the GC-MS analysis should be summarized in a clear and concise table.

Table 2: GC-MS Purity Analysis of this compound

Peak No.Retention Time (min)Peak Area (%)Tentative Identification
18.520.15Residual Starting Material A
210.2199.75This compound
311.340.10Unidentified byproduct
Total 100.00

Mandatory Visualizations

The following diagrams illustrate the logical workflow for validating the purity of this compound and the conceptual signaling pathway for the GC-MS analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Purity Calculation integrate->quantify report Final Purity Report quantify->report

Caption: Workflow for the purity validation of this compound using GC-MS.

Purity_Validation_Logic start Synthesized This compound gcms Primary Analysis: GC-MS start->gcms purity_question Is the purity > 99%? alternative Orthogonal Analysis: HPLC or NMR purity_question->alternative No / Borderline pass Product Meets Specification purity_question->pass Yes fail Further Purification Required purity_question->fail No (Confirmed) gcms->purity_question alternative->purity_question

Caption: Logical workflow for the purity validation process.

References

Spectroscopic Analysis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. Due to the limited availability of specific experimental spectra for this compound, this guide leverages data from structurally similar per- and polyfluoroalkyl substances (PFAS) to provide a predictive and comparative framework. This approach enables researchers to anticipate spectral features and select appropriate analytical methodologies for positive identification and characterization.

Structural Confirmation by Spectroscopic Methods

The primary methods for elucidating the structure of fluorinated organic compounds like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene group adjacent to the hydroxyl group (-CH₂OH) and the methylene group adjacent to the perfluorinated chain (-CF₂-CH₂-).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by the neighboring fluorine and oxygen atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for PFAS, as the chemical shifts are highly sensitive to the local electronic environment. It can be used to confirm the structure of the perfluoroalkyl chains and identify different classes of PFAS.[1][2][3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Comparison Compound

Assignment This compound (Predicted) 1H,1H,2H,2H-Perfluoro-1-decanol (Experimental ¹H NMR data) [6]
¹H NMR (ppm)
HO-CH ₂-~3.9 - 4.13.995
-CF₂-CH ₂-~2.3 - 2.52.392
¹³C NMR (ppm)
C H₂OH~60 - 65Data not available
-CF₂-C H₂-~30 - 35Data not available
-O-C F₂-C F₂-O-~110 - 125Data not available
-O-C F₂-C F₂-CF₃~110 - 125Data not available
-CF₂-C F₃~115 - 120Data not available

Note: Predicted values are based on typical chemical shifts for similar functional groups in fluorinated compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule by their characteristic vibrational frequencies. For this compound, key absorptions are expected for the O-H, C-H, C-O, and C-F bonds. The strong C-F bond vibrations are a hallmark of fluorinated compounds. The adsorption and thermal decomposition of fluorinated alcohols have been investigated using FTIR.[7][8][9]

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching (broad)3200 - 3600
C-HStretching2850 - 3000
C-OStretching1050 - 1150
C-FStretching (strong)1100 - 1300
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition. Advanced techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are viable for analyzing and identifying these substances at very low concentrations.[10][11]

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₇H₃F₁₃O₄[12]
Molecular Weight 398.08 g/mol [12]
Predicted [M-H]⁻ 397.0
Predicted [M+H]⁺ 399.0
Key Fragmentation Ions Fragments corresponding to the loss of H₂O, and cleavage of the ether linkages and perfluoroalkyl chain.

Experimental Workflow for Spectroscopic Confirmation

The following diagram illustrates a typical workflow for the spectroscopic confirmation of the structure of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structural Confirmation Sample This compound Dissolution Dissolve in appropriate deuterated solvent (for NMR) or prepare thin film/pellet (for FTIR) Sample->Dissolution MS Mass Spectrometry (e.g., ESI, GC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR AnalyzeNMR Analyze NMR Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->AnalyzeNMR AnalyzeFTIR Analyze FTIR Spectrum: - Identify Functional Groups FTIR->AnalyzeFTIR AnalyzeMS Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS->AnalyzeMS Structure Confirm Structure of This compound AnalyzeNMR->Structure AnalyzeFTIR->Structure AnalyzeMS->Structure

Caption: Experimental workflow for the spectroscopic confirmation of this compound.

Alternative Analytical Techniques

Besides the primary spectroscopic methods, other techniques can be employed for the analysis of PFAS, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable fluorinated compounds. Derivatization may be necessary for polar analytes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the separation and detection of a wide range of PFAS in complex matrices.[13]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown PFAS.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of PFAS are outlined below.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for fluorinated compounds (e.g., -50 to -250 ppm). A reference standard, such as CFCl₃, is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

General FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum.

General Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve the sample in a volatile organic solvent. If necessary, derivatize the analyte to increase its volatility.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Gas Chromatography: Separate the components of the sample on a GC column with a suitable temperature program.

  • Mass Spectrometry: As the components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratios are detected.

This guide provides a foundational understanding for the spectroscopic confirmation of this compound. For definitive structural elucidation, it is recommended to acquire a full set of experimental data for the specific compound of interest.

References

A Researcher's Guide to Selecting Alternatives for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking viable alternatives to 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, this guide provides a framework for evaluation and selection. Due to a lack of publicly available, direct comparative data for this compound, this document focuses on empowering research teams with the methodologies required to assess and validate potential replacements. We present common non-ionic surfactants as potential alternatives and detail the experimental protocols necessary to evaluate their performance in terms of biocompatibility and efficacy.

The increasing scrutiny of per- and polyfluoroalkyl substances (PFAS) necessitates the exploration of safer and more sustainable alternatives in research applications. This compound, a fluorinated alcohol, is utilized for its unique properties, including chemical inertness and surface activity. However, concerns about the environmental persistence and potential biological effects of fluorinated compounds have driven the search for replacements. This guide focuses on non-ionic surfactants, which are widely used in biological research for their mildness and versatility.

Potential Alternatives and Key Performance Parameters

Several classes of non-ionic surfactants present themselves as potential alternatives, including polysorbates (Tween series), poloxamers (Pluronic series), and polyoxyethylene ethers (Brij series). The suitability of an alternative is highly dependent on the specific application. Key performance parameters for evaluation include:

  • Biocompatibility and Cytotoxicity: The effect of the surfactant on cell viability and function is paramount, especially in cell culture and in vivo studies.

  • Hemolytic Activity: For applications involving blood contact, the potential to lyse red blood cells is a critical safety parameter.

  • Protein Stability and Aggregation: Surfactants are often used to prevent protein aggregation and maintain their native conformation.

  • Solubilization Efficiency: The ability to solubilize hydrophobic compounds is a key function in many drug delivery and formulation studies.

  • Critical Micelle Concentration (CMC): The concentration at which surfactant molecules self-assemble into micelles, which is crucial for their solubilizing and stabilizing properties.

Comparative Data on Potential Alternatives

The following table summarizes available data on common non-ionic surfactants. The column for this compound remains blank due to the absence of specific, publicly available experimental data for these parameters. Researchers are encouraged to use the provided protocols to generate data for their specific assays and to perform a direct comparison.

ParameterThis compoundTween 20Tween 80Pluronic F-68 (Poloxamer 188)Brij 35
Chemical Class Fluorinated AlcoholPolysorbatePolysorbatePoloxamerPolyoxyethylene Ether
Cytotoxicity Data not availableGenerally lowGenerally lowGenerally lowCan exhibit cytotoxicity at higher concentrations
Hemolytic Activity Data not availableLowLow to moderateLowCan exhibit hemolytic activity
Critical Micelle Concentration (CMC) Not applicable (not a micelle-forming surfactant)~0.06-0.07% (w/v)~0.012% (w/v)~1.0% (w/v)~0.009% (w/v)
Primary Applications in Research Data not availableBlocking agent in immunoassays, solubilizing agentEmulsifier, solubilizer in drug formulations and cell cultureShear protectant in cell culture, drug deliveryDetergent for protein extraction and analysis

Experimental Protocols

To facilitate the evaluation of potential alternatives, detailed protocols for key performance assays are provided below.

Cytotoxicity Assessment: MTT and LDH Assays

Cytotoxicity can be assessed through various methods. The MTT assay measures metabolic activity, while the LDH assay quantifies membrane integrity.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the surfactant in a complete cell culture medium. Replace the existing medium with the surfactant-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against surfactant concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

b) LDH (Lactate Dehydrogenase) Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the lysis control.

Hemolytic Activity Assay

This assay determines the extent to which a surfactant damages red blood cells.

  • Blood Collection and Preparation: Obtain fresh whole blood containing an anticoagulant. Centrifuge the blood at 1000 x g for 10 minutes and wash the red blood cell (RBC) pellet three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Treatment: Prepare serial dilutions of the surfactant in PBS. In a 96-well plate, mix 100 µL of each surfactant dilution with 100 µL of the 2% RBC suspension. Include PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each surfactant concentration relative to the positive control.

Protein Aggregation Analysis: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring protein aggregation.

  • Sample Preparation: Prepare a solution of the protein of interest in a suitable buffer. The protein concentration should be optimized to obtain a good scattering signal. Filter the solution through a 0.22 µm syringe filter to remove any dust or pre-existing large aggregates.

  • Surfactant Addition: Add the desired concentration of the surfactant to the protein solution. Also, prepare a control sample of the protein without the surfactant.

  • Stress Induction (Optional): To induce aggregation, the protein solutions (with and without surfactant) can be subjected to stress conditions such as elevated temperature, agitation, or freeze-thaw cycles.

  • DLS Measurement: Transfer the samples to a clean DLS cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate. Perform DLS measurements to obtain the particle size distribution.

  • Data Analysis: Analyze the DLS data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution. An increase in Rh and PDI over time or after stress induction indicates protein aggregation. Compare the results from the samples with and without the surfactant to evaluate the surfactant's ability to prevent aggregation.

Visualizing Experimental and Logical Workflows

To further aid in the selection and validation process, the following diagrams illustrate key workflows.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Final Selection A Identify Potential Alternatives (e.g., Non-ionic Surfactants) B Literature Review: - Biocompatibility Data - Physicochemical Properties A->B C Preliminary Cytotoxicity Screen (e.g., MTT Assay) B->C D Application-Specific Assays: - Protein Aggregation (DLS) - Solubilization Efficiency C->D Promising Candidates E Hemolytic Activity Assay D->E F Extended Biocompatibility Testing E->F G Data Analysis and Comparison F->G H Select Optimal Alternative G->H

Caption: Workflow for the selection and validation of an alternative surfactant.

G A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Surfactants B->D C Prepare Surfactant Dilutions C->D E Incubate for 24-72h D->E F Add Cytotoxicity Reagent (MTT or LDH) E->F G Incubate and/or Add Stop Solution F->G H Measure Absorbance G->H I Calculate % Viability / % Cytotoxicity H->I

Caption: Experimental workflow for a typical cytotoxicity assay.

G A Prepare and Filter Protein Solution B Add Surfactant (Test) or Buffer (Control) A->B C Induce Stress (Heat, Agitation, etc.) B->C D Take Time-point Samples C->D E Perform DLS Measurement D->E F Analyze Size Distribution (Rh, PDI) E->F G Compare Aggregation Profiles F->G

Caption: Workflow for protein aggregation analysis using DLS.

A Comparative Analysis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol and Analogous Compounds for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol and similar fluorinated compounds against established alternatives, such as PEGylated nanoparticles, in the context of drug delivery systems. The information is compiled from preclinical studies and in vitro assays to assist researchers in selecting appropriate excipients and designing effective drug carriers.

The use of fluorinated compounds in medicine is well-established, with their unique properties contributing to enhanced binding affinity, bioavailability, and metabolic stability of drugs. Per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, are noted for their chemical inertness and have been explored as components of drug delivery systems. A newer class of these, semifluorinated alkanes (SFAs), are particularly interesting due to their ability to dissolve lipophilic drugs and form various colloidal systems suitable for drug delivery.

Comparative Efficacy Data

ParameterFluorinated Nanoemulsion (PFPE-based)PEGylated LiposomesFluorinated Covalent Organic Frameworks (COFs)Reference
Particle Size (nm) < 20070-200Not specified[1]
Drug Loading Capacity 0.2 mg/mL (Celecoxib)Varies with drug and liposome compositionUp to 69% (5-Fluorouracil in DF-TAPB-COF)[1][2]
In Vitro Drug Release Sustained release demonstratedTunable release profilesUp to 80% release of 5-FU after 3 days[2]
Biocompatibility Generally considered biologically inert and non-toxicExcellent biocompatibility, low cytotoxicityLow cytotoxicity demonstrated in MTT assays[1][2][3]
In Vivo Biodistribution Accumulation in liver, spleen, and stomach observed for nanoparticlesProlonged circulation, accumulation in tumors via EPR effectNot specified[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug delivery vehicles. Below are summaries of key experimental protocols relevant to the evaluation of fluorinated and other nanoparticle-based drug delivery systems.

This protocol outlines a common method for assessing the in vitro release of a drug from a nanoparticle formulation.

  • Objective: To determine the rate and extent of drug release from nanocarriers in a simulated physiological environment.

  • Method: Dialysis-based methods are frequently employed.[6]

    • A known concentration of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.[6]

    • The dialysis bag is placed in a larger volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at 37°C with constant stirring.[6]

    • At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • The withdrawn volume is replaced with fresh release medium to maintain sink conditions.

    • The cumulative percentage of drug released is calculated and plotted against time.

This protocol is used to evaluate the potential toxicity of the drug carrier on living cells.

  • Objective: To assess the in vitro cytotoxicity of the compound or nanoparticle formulation.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

    • Human cell lines (e.g., HepG2 for liver, HEK293 for kidney) are seeded in 96-well plates and allowed to adhere overnight.[7]

    • The cells are then exposed to various concentrations of the test compound or nanoparticle formulation for a specified duration (e.g., 24, 48, or 72 hours).[7]

    • After incubation, the treatment medium is removed, and MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage relative to untreated control cells.

This protocol assesses the compatibility of the material with blood, which is crucial for intravenously administered drug carriers.

  • Objective: To evaluate the hemolytic potential of the compound or nanoparticle.

  • Method: In vitro hemolysis assay.[8][9]

    • Fresh whole blood is collected from a healthy donor using an anticoagulant.

    • Red blood cells (RBCs) are isolated by centrifugation and washed with PBS.

    • A suspension of RBCs is incubated with different concentrations of the test material at 37°C for a defined period (e.g., 2 hours).[8]

    • A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

    • After incubation, the samples are centrifuged to pellet the intact RBCs.

    • The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

    • The percentage of hemolysis is calculated relative to the positive control. Materials with hemolysis below 5% are generally considered hemocompatible.

Visualizing Methodologies and Pathways

The following diagrams illustrate key workflows and concepts in the evaluation of drug delivery systems.

Experimental_Workflow_for_Drug_Carrier_Evaluation cluster_synthesis Formulation & Characterization cluster_invitro In Vitro Efficacy & Safety cluster_invivo In Vivo Evaluation s1 Synthesis of This compound or Similar Compound s2 Nanoparticle Formulation (e.g., Nanoemulsion) s1->s2 s3 Physicochemical Characterization (Size, Zeta Potential, Morphology) s2->s3 iv1 Drug Loading Efficiency s3->iv1 iv3 Cellular Uptake Studies s3->iv3 iv5 Hemocompatibility Assays (e.g., Hemolysis) s3->iv5 inv1 Animal Model Selection s3->inv1 iv2 In Vitro Drug Release Study iv1->iv2 iv4 Cytotoxicity Assays (e.g., MTT) iv3->iv4 inv2 Biodistribution Studies (e.g., Imaging) inv1->inv2 inv3 Pharmacokinetic Analysis inv2->inv3 inv4 Therapeutic Efficacy Study inv3->inv4 inv5 Toxicology Assessment inv4->inv5

Workflow for Drug Carrier Evaluation

Drug_Release_Mechanism cluster_carrier Nanocarrier cluster_release Release Medium carrier Drug-Loaded Nanoparticle drug_encap Encapsulated Drug drug_free Free Drug drug_encap->drug_free Diffusion drug_encap->drug_free Erosion drug_encap->drug_free Swelling

Mechanisms of Drug Release

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np Nanoparticle endo Endosome np->endo Endocytosis mem_top mem_bot mem_top->mem_bot drug Drug Release endo->drug Escape/ Degradation target Cellular Target drug->target

Nanoparticle Cellular Uptake

References

A Comparative Guide to the Quantitative Analysis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol: qNMR vs. Alternative Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fluorinated compounds is paramount in various fields, including materials science, environmental analysis, and pharmaceutical development. 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, a fluorinated ether alcohol, presents unique analytical challenges due to its chemical properties. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the precise analysis of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical compounds, often without the need for a specific reference standard of the analyte.[1] This is a distinct advantage over chromatographic techniques that typically rely on calibration with authentic standards.[2] This guide will delve into the experimental protocols for each technique, present a comparative analysis of their performance, and provide supporting data to inform the selection of the most suitable method for specific analytical requirements.

Quantitative Data Summary

The following tables summarize the key quantitative performance metrics for qNMR, GC-MS, and LC-MS in the analysis of this compound and structurally related fluorinated alcohols. Data for the target analyte is supplemented with data from analogous compounds to provide a comprehensive overview.

Table 1: Comparison of Quantitative Performance

ParameterQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by mass-to-charge ratio.
Primary Strength High accuracy and precision without an identical standard; non-destructive.[1][2]High sensitivity for volatile and semi-volatile compounds.[1]High sensitivity and selectivity for a wide range of polarities.[3]
Limit of Detection (LOD) ~10 µM (Analyte dependent)[4]Low pg range[5]~0.09 ng/mL for similar fluorotelomer alcohols[6]
Limit of Quantitation (LOQ) Dependent on desired accuracy and experiment time[4]ng/mL range[7]0.017–0.060 ng/g for similar fluorotelomer alcohols[8]
Precision (RSD) < 1% achievable[2]< 10%[9]< 15%[8]
Accuracy High, directly traceable to SI units.Dependent on calibration standards.Dependent on calibration standards and matrix effects.[10]
Sample Preparation Simple dissolution in a deuterated solvent with internal standard.[1]Can require derivatization for polar analytes; extraction.[11]Often requires solid-phase extraction (SPE) for complex matrices.[9]

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using qNMR, GC-MS, and LC-MS are provided below.

Quantitative NMR (qNMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry vial.

  • Add an accurately weighed amount (10-15 mg) of a suitable internal standard. For ¹H qNMR, a common standard is maleic acid. For ¹⁹F qNMR, a suitable standard is 4,4'-difluorobiphenyl.[12]

  • Dissolve the sample and internal standard in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., acetone-d₆ or chloroform-d) in which both are fully soluble.

  • Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.

2. ¹H qNMR Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton signal of interest (typically 30-60 s for accurate quantification).
    • Number of Scans (ns): 8-16 (adjust for desired signal-to-noise ratio).
    • Spectral Width (sw): ~12 ppm.
    • Acquisition Time (aq): ~3-4 s.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz. Perform Fourier transform, phase correction, and baseline correction.

  • Quantification: Integrate the well-resolved signal of the analyte (e.g., the -CH₂OH protons, expected around 3.5-4.0 ppm[10][13]) and a signal from the internal standard. Calculate the purity or concentration using the standard qNMR equation.[2]

3. ¹⁹F qNMR Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing fluorine signal (typically 20-35 s).[12]
    • Number of Scans (ns): 16-32.
    • Spectral Width (sw): ~200 ppm, centered appropriately to cover the expected chemical shifts of the perfluoroether chain (typically -80 to -140 ppm).[12][14]

  • Processing and Quantification: Similar to ¹H qNMR, integrate a well-resolved signal from the analyte and the internal standard to calculate purity or concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate.

  • Create a series of calibration standards by diluting the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[11]

  • Derivatization (e.g., silylation) may be required to improve the volatility and chromatographic performance of the alcohol.

2. Instrumentation and Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: A mid-polarity column such as a DB-624 (30 m x 0.25 mm, 1.4 µm).

  • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • Inlet: Split/splitless injector at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) for enhanced molecular ion signal.[15]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragments of the analyte.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte against concentration for the standards.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Prepare calibration standards by serial dilution.

  • For environmental or biological samples, solid-phase extraction (SPE) using a weak anion exchange (WAX) or similar cartridge is typically required for sample clean-up and concentration.[13]

2. Instrumentation and Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 5 mM ammonium acetate in water and (B) acetonitrile or methanol.[3]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions to enhance selectivity and sensitivity.

3. Data Analysis:

  • Develop a calibration curve from the analysis of the standard solutions.

  • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows and logical relationships of the discussed analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately Weigh Sample weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire NMR Spectrum (¹H or ¹⁹F) transfer->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Purity/Concentration integration->calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Analytical_Method_Comparison cluster_qnmr Quantitative NMR (qNMR) cluster_chrom Chromatographic Methods Analyte This compound qNMR qNMR (¹H and ¹⁹F) Analyte->qNMR GCMS GC-MS Analyte->GCMS LCMS LC-MS/MS Analyte->LCMS qNMR_adv Advantages: - Primary Method - High Accuracy - No Identical Standard Needed - Non-destructive qNMR->qNMR_adv qNMR_disadv Disadvantages: - Lower Sensitivity - Requires High Purity Internal Standard qNMR->qNMR_disadv GCMS_adv Advantages: - High Sensitivity for Volatiles - Good for Impurity Profiling GCMS->GCMS_adv GCMS_disadv Disadvantages: - May Require Derivatization - Thermal Degradation Risk GCMS->GCMS_disadv LCMS_adv Advantages: - High Sensitivity & Selectivity - Broad Applicability LCMS->LCMS_adv LCMS_disadv Disadvantages: - Matrix Effects - Requires Identical Standard LCMS->LCMS_disadv

Caption: Comparison of analytical techniques for fluorinated compounds.

Conclusion

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis.

  • qNMR is the preferred method for establishing the purity of a neat substance or for highly accurate concentration determination without the need for an identical, certified reference material. Its simplicity in sample preparation and direct proportionality between signal and molar concentration make it a robust primary method.[16]

  • GC-MS is a valuable tool for the analysis of volatile impurities and can be highly sensitive, especially when operated in SIM mode. However, the potential need for derivatization and the risk of thermal degradation of the analyte should be considered.[5]

  • LC-MS/MS offers excellent sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as environmental or biological samples.[3] Its major limitation is the reliance on the availability of a pure analytical standard for calibration and the potential for matrix-induced signal suppression or enhancement.[10]

For a comprehensive characterization, a combination of these techniques is often beneficial. For instance, qNMR can be used to certify the purity of a standard, which is then used to create a reliable calibration curve for LC-MS or GC-MS analysis of trace levels in complex samples.[1] This integrated approach leverages the strengths of each method to ensure the highest confidence in the analytical results.

References

A Comparative Analysis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol and Perfluoropolyether Di-alcohol for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorinated compounds is critical for advancing novel therapies and technologies. This guide provides a detailed comparison of the physicochemical properties of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol and a representative Perfluoropolyether (PFPE) di-alcohol, supported by experimental data and standardized testing protocols.

This document aims to cross-reference the properties of this compound with those of a common alternative, Perfluoropolyether di-alcohol, offering a clear, data-driven comparison to inform material selection in demanding research and development environments.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key physical and chemical properties of this compound and a representative Perfluoropolyether di-alcohol. These parameters are crucial for predicting the behavior of these substances in various experimental and application settings.

PropertyThis compoundPerfluoropolyether di-alcohol (PFPE diol)
CAS Number 147492-57-7Varies by specific product
Molecular Formula C₇H₃F₁₃O₄[1]Varies (e.g., HO(CF₂CF₂O)n(CF₂O)mCF₂CH₂OH)
Molecular Weight ( g/mol ) 398.08[1]Varies (typically 1000-8200)
Boiling Point (°C) 221.4 at 760 mmHg[2]~200 (for Galden HT-200)[3]
Density (g/cm³) Data not available1.85 - 1.95 at 25°C[4]
Refractive Index 1.299 (Predicted)[2]~1.27[5]
Appearance Clear liquid[2]Transparent liquid

Experimental Protocols

The accurate determination of the physicochemical properties listed above is essential for quality control and comparative analysis. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube or distillation apparatus

  • Thermometer

  • Heating mantle or Bunsen burner

  • Capillary tube (sealed at one end)

  • Sample vial

Procedure (Thiele Tube Method):

  • A small amount of the sample liquid (approximately 0.5 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample.

  • The test tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing heat-transfer oil.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 25°C).

  • The pycnometer is removed from the bath, carefully dried on the outside, and its mass is weighed.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is weighed again.

  • The density of the sample is calculated using the masses of the sample and the reference liquid and the known density of the reference liquid.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

  • Abbe refractometer

  • Constant temperature circulating bath

  • Light source (typically a sodium lamp, 589 nm)

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • The prism of the refractometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.

  • A few drops of the sample liquid are placed on the surface of the prism.

  • The prism is closed, and the sample is allowed to come to the desired temperature, maintained by the circulating bath.

  • The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a fluorinated alcohol, from initial sample preparation to final data analysis.

G cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Data Handling A Receive Fluorinated Alcohol Sample B Purification (e.g., Distillation) A->B C Boiling Point Determination B->C D Density Measurement B->D E Refractive Index Measurement B->E F Data Recording and Analysis C->F D->F E->F G Comparison with Database Values F->G H Generate Comparison Guide G->H

Caption: Workflow for Fluorinated Alcohol Characterization.

References

A Comparative Analysis of Environmental Impacts: Fluorinated vs. Non-Fluorinated Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental persistence, bioaccumulation, and toxicity of fluorinated and non-fluorinated surfactants, supported by experimental data and detailed methodologies.

The distinct physicochemical properties of fluorinated surfactants, particularly their exceptional stability and ability to significantly reduce surface tension, have led to their widespread use in various industrial and commercial applications. However, the very characteristics that make them effective have also raised significant environmental and health concerns, prompting a shift towards safer, non-fluorinated alternatives. This guide offers a comprehensive comparison of these two classes of surfactants to inform material selection and promote environmentally conscious practices.

Key Environmental Impact Parameters: A Tabular Comparison

The following tables summarize the key environmental impact parameters for representative fluorinated and non-fluorinated surfactants. It is important to note that the data represents a snapshot of available information and values can vary depending on the specific compound, test conditions, and organism.

Surfactant TypeCompoundBiodegradability (%) (OECD 301F, 28 days)Persistence
Fluorinated Perfluorooctanesulfonic acid (PFOS)Not readily biodegradable[1][2]High
Perfluorooctanoic acid (PFOA)Not readily biodegradable[3][4][5]High
6:2 Fluorotelomer sulfonate (6:2 FTS)Not readily biodegradable[1]Moderate to High
Non-Fluorinated Linear Alkylbenzene Sulfonates (LAS)Readily biodegradable (>60%)Low
Alcohol Ethoxylates (AE)Readily biodegradable (>60%)Low
Alkyl Polyglycosides (APG)Readily biodegradable (>60%)Low

Table 1: Comparison of Biodegradability and Persistence. This table highlights the significant difference in the biodegradability of fluorinated and non-fluorinated surfactants. Fluorinated surfactants, due to the strength of the carbon-fluorine bond, are highly resistant to microbial degradation and are considered persistent in the environment. In contrast, many common non-fluorinated surfactants are readily biodegradable.

Surfactant TypeCompoundTest OrganismLC50 (96-hour)
Fluorinated Perfluorooctanesulfonic acid (PFOS)Zebrafish (Danio rerio)10.89–71 mg/L[6]
Perfluorooctanoic acid (PFOA)Zebrafish (Danio rerio)371–661.695 mg/L[6]
6:2 Fluorotelomer sulfonate (6:2 FTS)Rainbow Trout (Oncorhynchus mykiss)>100 mg/L[7]
Non-Fluorinated C11.8 Linear Alkylbenzene Sulfonate (LAS)Daphnia magna1.7 mg/L
C14-15 Alkyl EthoxylateDaphnia magna1.0 - 6.8 mg/L
Cetyl Trimethyl Ammonium Chloride (CTAC)Gammarus sp.0.1 mg/L

Table 2: Comparison of Aquatic Toxicity. This table presents the 96-hour median lethal concentration (LC50) for various surfactants. Lower LC50 values indicate higher toxicity. While some fluorinated surfactants show moderate to low acute toxicity, certain non-fluorinated surfactants can be highly toxic to aquatic organisms. The toxicity of non-fluorinated surfactants can vary significantly based on their chemical structure.

Surfactant TypeCompoundTest OrganismBioconcentration Factor (BCF)
Fluorinated Perfluorooctanesulfonic acid (PFOS)Fish (various)930 - 5,400 L/kg[8]
Perfluorooctanoic acid (PFOA)Fish (various)Median log BAF of 2.16 (equivalent to BCF of ~145 L/kg)[9][10]
6:2 Fluorotelomer sulfonate (6:2 FTS)Fish<40 L/kg[7]
Non-Fluorinated Linear Alkylbenzene Sulfonates (LAS)FishGenerally low to moderate
Alcohol Ethoxylates (AE)FishGenerally low
Silicone-based surfactantsFishGenerally low

Table 3: Comparison of Bioaccumulation Potential. The Bioconcentration Factor (BCF) indicates the extent to which a chemical accumulates in an organism from the surrounding water. High BCF values suggest a greater potential for bioaccumulation. Long-chain fluorinated surfactants like PFOS exhibit a high potential for bioaccumulation in aquatic organisms.[11][12] Shorter-chain fluorinated alternatives and non-fluorinated surfactants generally show a lower tendency to bioaccumulate.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the accurate interpretation and comparison of data. The following sections outline the standard protocols for assessing biodegradability, aquatic toxicity, and bioaccumulation.

Biodegradability Assessment: OECD 301F - Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring oxygen consumption in a closed respirometer.

  • Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a sealed flask at a constant temperature for up to 28 days. The consumption of oxygen by microorganisms metabolizing the test substance is measured.

  • Apparatus: Closed respirometer with an oxygen sensor or a device to measure pressure changes, a temperature-controlled incubator, and flasks.

  • Procedure:

    • Prepare a mineral medium and inoculate it with microorganisms from a source like activated sludge.

    • Add the test substance to the flasks at a concentration that yields a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.

    • Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

    • Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 1°C).

    • Measure the oxygen consumption over 28 days.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the test substance, corrected for the blank. A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% within a 10-day window during the 28-day test period.

Aquatic Toxicity Assessment: OECD 203 - Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Principle: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Mortality and other sublethal effects are observed.

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[13][14]

  • Procedure:

    • Acclimate the fish to the test conditions (temperature, water quality).

    • Prepare a series of test solutions with at least five concentrations of the test substance in a geometric series, along with a control group.

    • Place a specified number of fish (e.g., 7-10) in each test chamber.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within specified limits.

    • Observe and record mortalities and any abnormal behavior at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.

Bioaccumulation Assessment: OECD 305 - Bioaccumulation in Fish

This guideline describes procedures for determining the bioconcentration factor (BCF) of a substance in fish through aqueous or dietary exposure.

  • Principle: The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to a clean environment. The concentration of the test substance in the fish tissue is measured over time.

  • Test Organism: Species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are commonly used.

  • Procedure:

    • Uptake Phase: Expose fish to a constant, low concentration of the test substance in a flow-through or semi-static system for a defined period (e.g., 28 days) or until a steady-state concentration in the fish is reached.

    • Depuration Phase: Transfer the fish to a clean, flowing water system without the test substance and monitor their elimination of the substance over time.

    • Sample fish and water (or food) at regular intervals during both phases.

    • Analyze the concentration of the test substance in the fish tissue and the exposure medium.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Signaling Pathways and Environmental Fate

The following diagrams illustrate the generalized environmental fate of fluorinated and non-fluorinated surfactants.

cluster_fluorinated Fluorinated Surfactants F_Source Industrial & Consumer Use F_Release Release to Environment (Wastewater, Landfills) F_Source->F_Release F_Water Water Bodies F_Release->F_Water F_Sediment Sediment F_Water->F_Sediment Adsorption F_Biota Aquatic Organisms F_Water->F_Biota Uptake F_Human Human Exposure (Drinking Water, Food) F_Water->F_Human F_Persistence High Persistence (Minimal Degradation) F_Water->F_Persistence F_Sediment->F_Biota Ingestion F_Biota->F_Human Food Chain Transfer

Caption: Environmental fate of persistent fluorinated surfactants.

cluster_nonfluorinated Non-Fluorinated Surfactants NF_Source Industrial & Consumer Use NF_Release Release to Environment (Wastewater) NF_Source->NF_Release NF_WWTP Wastewater Treatment Plant NF_Release->NF_WWTP NF_Biodegradation Biodegradation (CO2, H2O, Biomass) NF_WWTP->NF_Biodegradation NF_Water Water Bodies (Low Concentrations) NF_WWTP->NF_Water Effluent Discharge NF_Biota Aquatic Organisms (Low Bioaccumulation) NF_Water->NF_Biota

Caption: Environmental fate of biodegradable non-fluorinated surfactants.

Conclusion

The data clearly indicates that fluorinated surfactants, particularly long-chain variants like PFOS and PFOA, pose a greater environmental risk due to their extreme persistence and high bioaccumulation potential. While some non-fluorinated surfactants can exhibit significant aquatic toxicity, their ready biodegradability generally leads to a lower overall environmental burden. The development and adoption of safer, non-fluorinated alternatives, such as silicone-based and bio-based surfactants, are crucial steps towards mitigating the environmental impact of surfactant use.[15] Researchers and professionals in drug development and other scientific fields are encouraged to consider these environmental factors in their material selection processes to promote sustainability and minimize ecological harm.

References

Safety Operating Guide

Navigating the Disposal of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, a per- and polyfluoroalkyl substance (PFAS), are critical for ensuring laboratory safety and environmental protection. Due to their persistent nature, PFAS, often called "forever chemicals," require stringent disposal methods.

This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with current environmental guidelines. The primary principle is to treat all PFAS-containing materials as hazardous waste, preventing their release into the environment.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific handling and safety information. General safety protocols include working in a well-ventilated area or under a fume hood and using appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

PPE ItemSpecificationPurpose
GlovesNitrile rubberTo prevent skin contact.
Eye ProtectionSafety goggles or glassesTo protect eyes from splashes.
Lab CoatStandard laboratory coatTo protect clothing and skin.

In the event of a spill, isolate the area and use absorbent materials for containment. All materials used for cleanup must be disposed of as hazardous waste.[1]

Waste Segregation and Collection Protocol

Proper segregation and collection of waste are the first steps in responsible disposal. Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash.[1][2]

Step 1: Designate Waste Containers

  • Use separate, clearly labeled, and leak-proof containers for liquid and solid PFAS waste.

  • Containers for liquid waste should be compatible with the chemical; glass or high-density polyethylene (HDPE) are generally suitable.[2]

  • For solid waste, such as contaminated gloves, pipette tips, and wipes, use lined 5-gallon buckets with lids or heavy-duty sealable bags.[2]

Step 2: Labeling

  • Each waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Include the hazard characteristics (e.g., "Toxic," "Harmful if Swallowed").

Step 3: Collection

  • Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container.

  • Solid Waste: All disposable materials that have come into contact with the chemical, including gloves, bench paper, pipette tips, and empty containers, must be collected as solid hazardous waste.[2]

Disposal Procedure

The disposal of PFAS waste is regulated and must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, storage, and handoff of this waste to their institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Workflow:

  • Accumulate Waste: Collect and label PFAS waste as described in the protocol above. Keep containers securely closed when not in use.

  • Consult Institutional EHS: Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will provide specific instructions for preparing the containers for transport.

  • Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately. This is typically handled in coordination with the EHS department.

  • Waste Handoff: Transfer the waste to the authorized EHS personnel or hazardous waste contractor as scheduled.

The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS.[4][5] The currently recognized large-scale disposal technologies include:

  • Thermal Destruction (Incineration): High-temperature incineration is a promising method for the complete destruction of PFAS compounds.[6]

  • Hazardous Waste Landfills: Disposal in specially designed hazardous waste landfills with composite liners and leachate collection systems is another option.[6][7]

  • Underground Injection: Deep-well injection into geologically stable formations is also used for PFAS waste disposal.[6]

The selection of the final disposal method is determined by the hazardous waste disposal facility in accordance with federal and local regulations.

start Waste Generation (this compound) is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in Designated Liquid Waste Container (Glass or HDPE) is_liquid->collect_liquid Yes collect_solid Collect in Designated Solid Waste Container (Lined & Sealed) is_liquid->collect_solid No (Solid) label_waste Label Container: 'Hazardous Waste' + Chemical Name collect_liquid->label_waste collect_solid->label_waste contact_ehs Contact Institutional EHS for Pickup label_waste->contact_ehs prepare_transport Prepare for Transport per EHS Instructions contact_ehs->prepare_transport waste_disposal Professional Disposal (Incineration, Landfill, or Underground Injection) prepare_transport->waste_disposal

Caption: Laboratory Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. The following procedures for handling and disposal are based on safety data for structurally similar compounds and general guidance for per- and polyfluoroalkyl substances (PFAS).

Operational Plan: Safe Handling Protocol

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following handling procedures are based on the SDS for the similar compound, 1H,1H-Perfluoro-3,6-dioxadecan-1-ol, and general best practices for handling PFAS.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure safety shower and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.

  • Skin and Body Protection: A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: If working outside a fume hood or if vapor formation is likely, use a respirator with an approved filter.

3. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale mist, vapors, or spray.

  • Prevent the formation of aerosols.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Keep containers securely sealed when not in use.

  • Launder contaminated clothing separately before reuse.

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move to fresh air. Seek medical attention if you feel unwell.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: Managing PFAS Waste

As a member of the PFAS family of chemicals, this compound and any materials contaminated with it must be managed as hazardous waste. Conventional disposal methods like standard landfilling and wastewater treatment are ineffective and can lead to environmental contamination.[1]

1. Waste Collection:

  • Collect all waste materials containing this compound (e.g., unused chemical, contaminated lab supplies, and PPE) in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

2. Approved Disposal Methods:

  • High-Temperature Incineration: This is a primary method for the destruction of PFAS compounds.[2] The process must be conducted in a hazardous waste incinerator at temperatures sufficient to break the stable carbon-fluorine bonds.[3]

  • Hazardous Waste Landfills (Subtitle C): If incineration is not available, disposal in a specially designed hazardous waste landfill is an option. These landfills have engineered controls to minimize the release of leachate into the environment.[3]

  • Underground Injection: In some locations, deep-well injection into isolated geological formations is a permissible disposal method for liquid PFAS waste.[3]

Consult your institution's EHS office for specific guidance on the approved disposal pathways available at your location.

Safety and Physical Data

ParameterInformation
Hazard Statements Causes skin irritation.[4] Causes serious eye irritation.[4] May cause respiratory irritation.[4]
Personal Protective Equipment Chemical-resistant gloves, protective clothing, eye protection, face protection.[4]
First Aid - Eyes Rinse cautiously with water for several minutes.[4]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for safely managing this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management Assess Hazards Assess Hazards (Review SDS of similar compounds) Select PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Hazards->Select PPE Prepare Work Area Prepare Work Area (Chemical Fume Hood) Select PPE->Prepare Work Area Conduct Experiment Conduct Experiment Prepare Work Area->Conduct Experiment Decontaminate Work Area Decontaminate Work Area and Equipment Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Contaminated Waste Decontaminate Work Area->Segregate Waste Store in Labeled Container Store in a Labeled, Sealed Container Segregate Waste->Store in Labeled Container Dispose via EHS Dispose through Institutional EHS (e.g., Incineration) Store in Labeled Container->Dispose via EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.